molecular formula C7H5I2NO3 B050524 3,5-Diiodo-4-pyridone-1-acetic Acid CAS No. 101-29-1

3,5-Diiodo-4-pyridone-1-acetic Acid

Cat. No.: B050524
CAS No.: 101-29-1
M. Wt: 404.93 g/mol
InChI Key: PVBALTLWZVEAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diodone is a 4-pyridone in which the pyridone is iodo-substituted at C-3 and -5 and has a carboxymethyl substituent on nitrogen;  used as a radiocontrast agent urography. It has a role as a radioopaque medium. It is a member of 4-pyridones, a monocarboxylic acid and an organoiodine compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I2NO3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBALTLWZVEAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1CC(=O)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043794
Record name Pelvirinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-29-1
Record name 3,5-Diiodo-4-oxo-1(4H)-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Umbradilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelvirinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pelvirinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydro-3,5-diiodo-4-oxo-1-pyridylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIODONE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLX9TZ649P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Diiodo-4-pyridone-1-acetic Acid (Diodone)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3,5-Diiodo-4-pyridone-1-acetic acid, a compound historically known as Diodone or Iodopyracet. Once a cornerstone in the development of medical imaging, particularly in urography, Diodone's significance now lies in its value as a reference compound in toxicological studies, a scaffold for the development of new organoiodine compounds, and a subject of historical interest in the evolution of pharmaceutical sciences. This document synthesizes critical information regarding its physicochemical characteristics, synthesis and purification, analytical methodologies, biological functions, and safety profile, offering a robust resource for contemporary research and development endeavors.

Chemical and Physical Properties

This compound is an organoiodine compound characterized by a pyridone core, di-iodination at positions 3 and 5, and an N-acetic acid substituent. This structure confers upon it the properties that made it a successful early radiocontrast agent.

Physicochemical Parameters

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. The key parameters for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₅I₂NO₃
Molecular Weight 404.93 g/mol
Melting Point 244°C (decomposes)
Appearance White to off-white crystalline solidInferred from synthesis descriptions
pKa Data not available in searched literature. As a carboxylic acid, it is expected to be acidic.
Aqueous Solubility The free acid has limited solubility in water. It is typically formulated as a salt with diethanolamine to enhance solubility for injection.
Tautomerism

The 4-pyridone ring of Diodone exists in a tautomeric equilibrium with its 4-hydroxypyridine form. In solution, the keto (pyridone) form is generally favored.

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with pyridine. The general synthetic pathway is outlined below.

Synthesis_of_Diodone Pyridine Pyridine PyridylChloride 4-Pyridyl-pyridinium chloride Pyridine->PyridylChloride SOCl₂ Pyridone 4(1H)-Pyridone PyridylChloride->Pyridone H₂O, 150°C DiiodoPyridone 3,5-Diiodo-4(1H)-pyridone Pyridone->DiiodoPyridone ICl DiodoneAcid This compound DiiodoPyridone->DiodoneAcid ClCH₂COOH, NaOH DiodoneSalt Diodone (Diethanolamine Salt) DiodoneAcid->DiodoneSalt Diethanolamine

Caption: Synthesis pathway for this compound (Diodone) and its diethanolamine salt.

Step-by-Step Synthesis Protocol

The following protocol is a more detailed representation of the synthesis, intended for laboratory replication.

  • Preparation of 4(1H)-Pyridone:

    • React 2 moles of pyridine with thionyl chloride to form 4-pyridyl-pyridinium chloride.

    • Hydrolyze the resulting 4-pyridyl-pyridinium chloride by heating with water at 150°C to yield 4(1H)-pyridone.

  • Iodination of 4(1H)-Pyridone:

    • To the 4(1H)-pyridone, add 1 mole of iodomonochloride (ICl). This electrophilic substitution reaction introduces iodine atoms at the 3 and 5 positions of the pyridone ring, yielding 3,5-diiodo-4(1H)-pyridone.

  • N-Alkylation to form this compound:

    • Treat the 3,5-diiodo-4(1H)-pyridone with chloroacetic acid in the presence of sodium hydroxide. The sodium hydroxide deprotonates the pyridone nitrogen, which then acts as a nucleophile, attacking the chloroacetic acid to form the sodium salt of this compound.

    • Acidification of the reaction mixture will precipitate the free acid.

  • Formation of the Diethanolamine Salt (Diodone):

    • Dissolve 1 mole of this compound in a heated aqueous solution containing 1 mole of diethanolamine.

    • Evaporation of the water and subsequent recrystallization will yield the diethanolamine salt of this compound as white crystals.

Purification by Recrystallization

High purity of this compound or its diethanolamine salt is crucial for its use in research and as a reference standard. Recrystallization is the primary method for purification.

  • Solvent Selection: The choice of solvent is critical. For the diethanolamine salt, water is a suitable solvent. For the free acid, a polar organic solvent or a mixture including water may be effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature to create a saturated solution.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Dry the purified crystals under vacuum.

Analytical Methods

Accurate and precise analytical methods are essential for the quantification and quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for Diodone was not found in the searched literature, a general approach for a reverse-phase HPLC method can be proposed based on the compound's structure. Commercial suppliers indicate purity levels of >98.0% by HPLC, suggesting the existence of such methods.

  • Column: A C18 column would be a suitable stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol would be appropriate. The pH of the aqueous phase should be controlled to ensure consistent ionization of the carboxylic acid group.

  • Detection: UV detection at a wavelength where the pyridone chromophore absorbs, likely in the range of 230-280 nm, would be effective.

  • Method Validation: Any developed HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the pyridone ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbon of the pyridone, the iodinated carbons, the carbons of the pyridone ring, the methylene carbon, and the carboxyl carbon.

Biological Activity and Mechanism of Action

The primary biological role of this compound was as a radiocontrast agent for X-ray imaging.

Mechanism of Action as a Radiocontrast Agent

The high atomic number of the two iodine atoms in the Diodone molecule allows for the efficient attenuation of X-rays. When injected intravenously, the compound is distributed throughout the vascular system and subsequently excreted by the kidneys. This increases the radiodensity of the blood vessels and the urinary tract, allowing for their visualization on a radiograph.

Pharmacokinetics
  • Administration: Diodone was administered intravenously as an aqueous solution of its diethanolamine salt.

  • Distribution: Following injection, the compound is distributed throughout the circulatory system.

  • Metabolism: Diodone is not significantly metabolized in the body.

  • Excretion: It is primarily and rapidly excreted unchanged by the kidneys through a combination of glomerular filtration and tubular secretion. A study in dogs demonstrated that tubular secretion is the main route of excretion.

Safety and Toxicology

As with all iodinated contrast media, the use of Diodone is associated with potential adverse effects.

Acute Toxicity

The median lethal dose (LD₅₀) provides a measure of the acute toxicity of a substance. For the diethanolamine salt of Diodone, the intravenous LD₅₀ in cats is reported to be 2800 mg/kg.

General Risks of Iodinated Contrast Media
  • Contrast-Induced Nephropathy (CIN): A potential risk, particularly in patients with pre-existing renal impairment.

  • Hypersensitivity Reactions: Allergic-like reactions can occur, ranging from mild skin rashes to severe anaphylactoid reactions.

  • Thyroid Dysfunction: The iodine load from the contrast agent can induce both hyperthyroidism and hypothyroidism, especially in patients with underlying thyroid disorders.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

  • Storage Conditions: The solid compound should be stored in a well-closed container, protected from light, in a cool, dry place.

  • Solution Stability: Aqueous solutions of Diodone, particularly when formulated for injection, should be monitored for changes in pH, color, and the formation of precipitates. Stability is influenced by temperature, pH, and exposure to light. Formal stability studies should be conducted to establish appropriate storage conditions and shelf-life for any prepared solutions.

Conclusion

This compound (Diodone) holds a significant place in the history of medical diagnostics. While it has been largely superseded by modern, non-ionic, and lower osmolarity contrast agents, its fundamental properties and biological actions continue to be of interest to researchers in various fields. This technical guide consolidates the available knowledge on this compound, providing a valuable resource for those engaged in the study of organoiodine chemistry, the history of pharmacology, and the development of new diagnostic and therapeutic agents.

Whitepaper: The Genesis of Modern Radiography—A Technical History of 3,5-Diiodo-4-pyridone-1-acetic Acid (Iodopyracet)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the discovery and history of 3,5-Diiodo-4-pyridone-1-acetic Acid.

Abstract

This technical guide provides a comprehensive exploration of this compound, a compound that, under the common name Iodopyracet or Diodone, revolutionized diagnostic medicine in the 20th century. We will deconstruct its discovery, the chemical rationale behind its synthesis, and its pivotal role as one of the first successful intravenous radiocontrast agents. This document traces the journey from the initial chemical synthesis to its formulation as the diethanolamine salt for clinical use, detailing its mechanism of action in urography and angiography. Furthermore, we present detailed synthesis protocols, physicochemical data, and an analysis of its eventual decline with the advent of superior agents. This guide serves as a technical resource for researchers, historians of science, and drug development professionals interested in the foundational molecules of medical imaging.

The Clinical Imperative: A Quest for Renal Visualization

The early 20th century presented a significant diagnostic challenge: the inability to visualize the soft tissues of the urinary tract, including the kidneys, ureters, and bladder, using the nascent technology of X-rays. While X-rays could reveal bone, the low intrinsic radiodensity of these organs rendered them invisible. The initial method of retrograde pyelography, introduced in 1906, involved the invasive cystoscopic injection of a contrast agent directly into the ureters. While effective, it was uncomfortable for the patient and carried a significant risk of infection and injury.

The clinical field urgently needed a substance that was:

  • Non-toxic and pharmacologically inert.

  • Water-soluble for intravenous administration.

  • Rapidly and completely excreted by the kidneys.

  • Sufficiently radiopaque at physiological concentrations.

This need set the stage for a targeted chemical search, culminating in the development of iodinated organic compounds, a class to which this compound belongs.

Discovery and Synthesis: The Contribution of Binz and Räth

The breakthrough came from the work of German chemists Arthur Binz and Curt Räth in the late 1920s and early 1930s. Their research focused on synthesizing iodinated pyridine derivatives, believing that the pyridine nucleus, being a component of many biological molecules, might confer low toxicity. They systematically investigated various structures to optimize iodine content (for radiopacity) and solubility/excretion characteristics (conferred by a hydrophilic side chain).

Their work led to the synthesis of this compound. The choice of this structure was a masterful example of medicinal chemistry:

  • Pyridone Core: A stable aromatic ring.

  • Two Iodine Atoms at positions 3 and 5: Placing two heavy iodine atoms directly on the ring provided a very high percentage of iodine by mass, maximizing radiodensity.

  • Keto Group at position 4 (Pyridone): This feature influences the electronic properties and stability of the molecule.

  • N-acetic Acid Side Chain: The carboxylic acid group was crucial for imparting water solubility and ensuring rapid renal clearance, as the kidneys are adept at filtering such polar organic acids from the blood.

The compound was commercialized under names like Per-Abrodil, Diodrast, and most commonly, Diodone . For clinical use, the free acid was converted to its highly water-soluble diethanolamine salt, a formulation known as Iodopyracet. This formulation was introduced as a contrast medium for intravenous urography in the 1930s.

Chemical Synthesis Pathway

The synthesis is a multi-step process starting from 2,6-lutidine. The following diagram illustrates the core chemical transformations.

G cluster_0 Synthesis of this compound A Chelidamic Acid B 4-Hydroxypyridine A->B Decarboxylation (Heat) C 3,5-Diiodo-4-hydroxypyridine B->C Iodination (I2, NaOH) D Sodium 3,5-diiodo-4-pyridone C->D Salt Formation (NaOH) F Ester Intermediate D->F Alkylation E Ethyl Chloroacetate E->F G This compound F->G Hydrolysis (HCl)

Caption: Chemical synthesis pathway from Chelidamic Acid to the target molecule.

Mechanism of Action in Radiocontrast Imaging

The efficacy of Iodopyracet (the injectable form) as a contrast agent is based on two core principles: X-ray attenuation and pharmacokinetics.

  • X-ray Attenuation: The high electron density of the iodine atoms in the molecule's structure effectively absorbs X-rays. When the compound is concentrated in the urinary tract, it renders the entire system opaque to X-rays, allowing for clear visualization against the surrounding soft tissues.

  • Pharmacokinetics: After intravenous injection, the diethanolamine salt dissociates, and the 3,5-Diiodo-4-pyridone-1-acetate anion circulates in the bloodstream. It is a highly polar molecule that does not significantly bind to plasma proteins and is not metabolized. Its size and charge allow it to be freely filtered from the blood by the glomeruli of the kidneys. It is then concentrated in the renal tubules as water is reabsorbed, leading to a high concentration of iodine in the urine, which then fills the renal pelvis, ureters, and bladder, providing excellent opacification.

The following diagram illustrates the workflow from administration to imaging.

G cluster_workflow Clinical Application Workflow A Preparation of sterile Iodopyracet (Diodone) solution B Intravenous Injection into patient A->B C Systemic Distribution via bloodstream B->C D Renal Filtration (Glomerular Filtration) C->D E Concentration in Urine D->E F Opacification of Kidneys, Ureters, and Bladder E->F G X-ray Imaging (Urography) F->G

Caption: From injection to visualization: The clinical workflow of Iodopyracet.

Detailed Experimental Protocols

Disclaimer: These protocols are for historical and informational purposes only and should be adapted with modern safety standards.

Protocol 1: Synthesis of this compound

Objective: To synthesize the target compound from a suitable precursor. This protocol is based on the principles described by Binz and Räth.

Step-by-Step Methodology:

  • Iodination of 4-Hydroxypyridine: a. Dissolve 10 g of 4-hydroxypyridine in a 10% aqueous solution of sodium hydroxide. b. To this alkaline solution, slowly add a solution of 54 g of iodine and 30 g of potassium iodide in 100 mL of water with constant stirring. c. Stir the mixture at room temperature for 4-6 hours. The product, 3,5-diiodo-4-hydroxypyridine, will precipitate. d. Filter the precipitate, wash with cold water to remove excess iodine and salts, and then with a small amount of ethanol. e. Dry the product in a vacuum oven.

  • N-Alkylation with Ethyl Chloroacetate: a. Suspend 20 g of the dried 3,5-diiodo-4-hydroxypyridine in ethanol. b. Add an equimolar amount of sodium ethoxide to form the sodium salt in situ. c. To this suspension, add a slight molar excess of ethyl chloroacetate. d. Reflux the mixture for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). e. After the reaction is complete, cool the mixture and filter off the sodium chloride byproduct. f. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester intermediate.

  • Hydrolysis to the Final Acid: a. Dissolve the crude ester in a mixture of ethanol and 10% hydrochloric acid. b. Reflux the solution for 2-3 hours to hydrolyze the ester to the carboxylic acid. c. Cool the solution. The product, this compound, will crystallize out. d. Filter the crystals, wash with cold water, and recrystallize from hot water or ethanol-water to obtain the pure product. e. Characterize the final product using melting point, NMR, and elemental analysis.

Protocol 2: Preparation of Iodopyracet (Diethanolamine Salt Solution)

Objective: To prepare a sterile, injectable solution of the active compound for clinical or experimental use.

  • Salt Formation: a. In a sterile vessel, suspend a calculated amount of this compound in sterile water for injection. b. Slowly add an equimolar amount of diethanolamine with continuous stirring until the acid is completely dissolved and the solution is clear. c. Adjust the pH to near neutral (6.5-7.5) with small additions of either the acid or the base.

  • Formulation and Sterilization: a. Dilute the solution with additional sterile water to achieve the desired final concentration (typically 35% w/v). b. Filter the solution through a 0.22 µm sterile filter into the final sterile vials. c. Seal the vials and perform quality control tests for sterility, pyrogenicity, and concentration.

Physicochemical Data and Characteristics

The properties of this compound and its formulation were key to its success.

PropertyValueSignificance
Chemical Formula C₇H₅I₂NO₃Defines the elemental composition.
Molecular Weight 416.93 g/mol High molecular weight due to iodine atoms.
Iodine Content ~60.9% by massHigh percentage ensures excellent radiopacity.
Appearance White crystalline powderPhysical state of the pure acid.
Solubility (Acid) Sparingly soluble in waterNecessitated conversion to a salt for injection.
Solubility (Salt) Highly soluble in waterThe diethanolamine salt (Iodopyracet) is very soluble.
Excretion Pathway Primarily renalKey for its use in urography.

Decline and Lasting Legacy

While revolutionary for its time, Iodopyracet was not without its drawbacks. Patients often experienced side effects, including a sensation of intense heat, flushing, nausea, and occasionally more severe anaphylactoid reactions. Furthermore, the images produced, while groundbreaking, were of lower quality compared to what could be achieved with agents that reached higher concentrations in the urine.

Starting in the 1950s, new families of contrast agents were developed. The tri-iodinated benzoic acid derivatives (e.g., diatrizoate) offered higher iodine concentration and improved safety profiles. These were subsequently followed by the development of non-ionic monomers and, later, iso-osmolar non-ionic dimers, which significantly reduced the incidence of adverse effects and provided superior image quality.

Despite being superseded, the legacy of this compound is immense. It was a foundational molecule that:

  • Proved the principle of intravenous urography.

  • Established the core chemical strategy (iodinated organic core with a solubilizing side chain) that dominated contrast media design for half a century.

  • Paved the way for the development of angiography and other contrast-enhanced imaging techniques.

Its story is a classic example of iterative drug development, where a pioneering but imperfect solution establishes a new medical paradigm and inspires the search for its own successors.

Conclusion

This compound, known to a generation of radiologists as Diodone or Iodopyracet, represents a landmark achievement in medicinal chemistry and diagnostic medicine. Its rational design, targeting specific physicochemical and pharmacokinetic properties, solved a critical clinical problem and opened up entire new fields of medical imaging. While no longer in clinical use, its history provides an invaluable technical case study on the principles of drug discovery and the relentless pursuit of improved diagnostic tools.

What is 3,5-Diiodo-4-pyridone-1-acetic Acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Diiodo-4-pyridone-1-acetic Acid (Diodone)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of historical significance in medical imaging. It is intended for researchers, scientists, and drug development professionals who may encounter this molecule in historical literature or consider its unique chemical scaffold for modern applications.

Core Identity and Chemical Properties

This compound, more commonly known by its non-proprietary name Diodone or Iodopyracet, is an organic iodine compound. Historically, it was a pioneering substance used as an X-ray contrast medium. Its primary function was to opacify structures, such as the urinary tract, for radiographic imaging.

The high atomic weight of the two iodine atoms on the pyridone ring provides the necessary radiodensity to absorb X-rays, creating contrast in the resulting image. The acetic acid moiety and the overall polar nature of the molecule confer water solubility, a critical property for an injectable agent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(3,5-diiodo-4-oxo-1H-pyridin-1-yl)acetic acidPubChem
Molecular Formula C₇H₅I₂NO₃
Molecular Weight 404.93 g/mol
Appearance White or cream-colored crystalline powder
Solubility Sparingly soluble in water
CAS Number 300-37-8
Synonyms Diodone, Iodopyracet, Diodrast, Iodopyracet acid

Synthesis and Manufacturing Insights

The synthesis of this compound involves a multi-step process that leverages the chemistry of the pyridine ring. The core principle is the iodination of a pyridone precursor.

Conceptual Synthesis Workflow

The synthesis typically starts with chelidamic acid, which is derived from citric acid and ammonia. This pathway highlights a classic approach to building the core pyridone structure, followed by functionalization.

G A Citric Acid + Ammonia B Chelidamic Acid (4-hydroxy-2,6-pyridinedicarboxylic acid) A->B Synthesis C Decarboxylation B->C Heat/Catalyst D 4-Hydroxypyridine (4-Pyridone) C->D E Iodination (e.g., with Iodine monochloride) D->E F 3,5-Diiodo-4-pyridone E->F G N-Alkylation (with Chloroacetic Acid) F->G H This compound (Diodone) G->H G cluster_0 Body System cluster_1 Imaging Physics A Intravenous Injection of Diodone Solution B Distribution via Circulatory System A->B C Kidney (Glomerular Filtration & Tubular Secretion) B->C D Concentration in Urinary Tract C->D F High X-ray Attenuation (Photoelectric Effect due to Iodine) D->F E X-ray Source E->F G X-ray Detector F->G H High-Contrast Image (Opacified Urinary Tract) G->H

An In-depth Technical Guide to 3,5-Diiodo-4-pyridone-1-acetic Acid (CAS 101-29-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Re-examining a Foundational Radiocontrast Agent

3,5-Diiodo-4-pyridone-1-acetic acid, also known by its historical names Diodone, Iodopyracet, Pelvirinic acid, and Umbradilic acid, represents a significant milestone in the history of medical imaging. As one of the early organic iodine compounds developed for X-ray contrast enhancement, its study offers valuable insights into the fundamental principles of radiocontrast agent design, pharmacokinetics, and chemical synthesis. While largely superseded by later-generation, non-ionic, and lower-osmolality agents with improved safety profiles, a technical understanding of this molecule remains relevant for researchers in medicinal chemistry, radiology, and drug formulation. This guide provides a consolidated, in-depth overview of its synthesis, characterization, mechanism, and analytical methodologies, grounded in established scientific literature.

Physicochemical and Structural Characteristics

This compound is an organoiodine compound featuring a pyridone heterocyclic core. The two iodine atoms, with their high atomic number (Z=53), are the functional basis for its radiopacity. The N-acetic acid substituent significantly influences its solubility and pharmacokinetic profile, facilitating its eventual formulation as a water-soluble salt for intravenous administration.

Key Properties Summary
PropertyValueSource(s)
CAS Number 101-29-1[1][2]
Molecular Formula C₇H₅I₂NO₃[1]
Molecular Weight 404.93 g/mol [1][3]
Appearance White to off-white crystalline solid/powder[4]
Melting Point 244°C (with decomposition)[1][3]
Synonyms Diodone Acid, Iodopyracet, Pelvirinic acid, Umbradilic acid[2]
Storage Room temperature, protected from light[4]

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process rooted in classical heterocyclic chemistry. The general pathway, established in early patents and chemical literature, involves the construction and subsequent functionalization of the 4-pyridone ring. The causality behind this pathway is the need to first establish the core heterocycle, then introduce the radio-dense iodine atoms, and finally attach the solubilizing acetic acid group.

Conceptual Synthesis Workflow

The manufacturing process can be logically broken down into four primary stages:

  • Pyridone Ring Formation: Creation of the foundational 4-pyridone heterocycle from pyridine.

  • Diodination: Electrophilic substitution to install two iodine atoms onto the electron-rich pyridone ring.

  • N-Alkylation: Attachment of the acetic acid moiety to the ring's nitrogen atom.

  • Salt Formation (for formulation): Neutralization with an amine, typically diethanolamine, to produce the highly water-soluble salt used in medical applications.[1][5]

Figure 1: Conceptual workflow for the synthesis and formulation of Diodone.
Detailed Synthesis Protocol

The following protocol is a synthesized representation based on the established manufacturing process.[1][5] This serves as a self-validating system where the successful formation of each intermediate is critical for the subsequent step.

Step 1: Synthesis of 4(1H)-Pyridone from Pyridine

  • Reaction Setup: In a suitable reaction vessel equipped for heating and stirring, carefully react 2 molar equivalents of pyridine with thionyl chloride. This reaction is exothermic and forms 4-pyridyl-pyridinium chloride.

  • Hydrolysis: The resulting 4-pyridyl-pyridinium chloride is hydrolyzed by adding water and heating the mixture to 150°C. This step cleaves the pyridinium salt and forms the 4(1H)-pyridone ring.

  • Isolation: The 4(1H)-pyridone is isolated upon cooling and purified, typically by recrystallization.

Step 2: Synthesis of 3,5-Diiodo-4-pyridone

  • Iodination: The prepared 4(1H)-pyridone is dissolved in a suitable solvent. One molar equivalent of an iodinating agent, such as iodine monochloride (ICl), is added portion-wise. The electron-rich nature of the pyridone ring directs the electrophilic iodination to the 3 and 5 positions.

  • Workup: The reaction mixture is processed to remove excess reagents and byproducts. The solid 3,5-diiodo-4-pyridone product is collected by filtration.

Step 3: Synthesis of this compound

  • N-Alkylation: The 3,5-diiodo-4-pyridone is suspended in a basic aqueous solution (e.g., sodium hydroxide). Chloroacetic acid is added, and the mixture is heated. The pyridone nitrogen acts as a nucleophile, displacing the chloride from chloroacetic acid to form the N-C bond.

  • Acidification & Isolation: Upon completion of the reaction, the solution is cooled and acidified (e.g., with HCl). This protonates the carboxylate, causing the final product, this compound, to precipitate.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Purity of >98% is typically achieved, which can be verified by HPLC.[3]

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stability of the final compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

While a complete set of publicly available, fully assigned spectra is limited for this historical compound, data is available across various databases that allow for structural confirmation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton. The spectrum, typically run in a solvent like DMSO-d₆, would be expected to show distinct signals for the seven carbon atoms in the molecule. Key expected chemical shift regions include:

  • Carbonyl Carbon (C=O): ~165-180 ppm

  • Carboxylic Acid Carbon (-COOH): ~170-185 ppm

  • Aromatic/Pyridone Ring Carbons (C=C): ~110-160 ppm (with carbons bearing iodine shifted significantly upfield)

  • Methylene Carbon (-CH₂-): ~40-60 ppm

Reference spectra are available for viewing at ChemicalBook, which can be used for comparison against a newly synthesized sample.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the key functional groups present in the molecule. A KBr pellet or mull is typically used for sample preparation.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹

  • C=O Stretch (Pyridone): A strong, sharp band around ~1640 cm⁻¹

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around ~1700-1750 cm⁻¹

  • C=C and C=N Stretches (Ring): Multiple bands in the ~1400-1600 cm⁻¹ region.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product and for its quantification in biological matrices.

Protocol: HPLC Purity Analysis While the exact referenced method by Hekman and Van Ginneken was not fully retrievable, a standard reverse-phase HPLC method for a compound of this nature can be constructed as a self-validating protocol.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the chromophore has strong absorbance (e.g., ~270 nm).

  • Sample Preparation: Dissolve a precisely weighed sample in a suitable diluent (e.g., mobile phase or a DMSO/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Commercial suppliers specify purity levels of >98.0% by this method.[3]

Mechanism of Action and Pharmacokinetics

Principle of Radiocontrast

The diagnostic utility of this compound is derived from the fundamental principle of X-ray attenuation. The high atomic number and electron density of the iodine atoms in the molecule allow it to absorb X-rays more effectively than the surrounding soft tissues (composed primarily of lighter elements like carbon, hydrogen, and oxygen).

When an aqueous solution of its diethanolamine salt (Iodopyracet) is administered intravenously, it enters the bloodstream and is distributed throughout the vascular system. During an X-ray or CT scan, the areas containing the contrast agent will appear opaque (white) on the resulting image, providing clear delineation of blood vessels and organs.

References

physical and chemical properties of 3,5-Diiodo-4-pyridone-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Diiodo-4-pyridone-1-acetic Acid

Introduction

This compound, also known by the name Diodone, is a significant organoiodine compound primarily recognized for its application as a radiocontrast agent.[1] Its molecular architecture, featuring a high-atomic-number iodine atom, makes it particularly effective for X-ray imaging.[2] This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in drug development. The insights provided herein are grounded in established experimental data to ensure technical accuracy and practical relevance.

Chemical Identity and Molecular Structure

The unique properties of this compound stem directly from its molecular structure, which combines a pyridone backbone with two iodine atoms and a carboxylic acid functional group. This combination is crucial for its function in medical imaging.

The compound is classified as a member of the 4-pyridones, a monocarboxylic acid, and an organoiodine compound.[1] Its structure is characterized by a 4-pyridone ring that is iodo-substituted at the C-3 and C-5 positions and features a carboxymethyl substituent on the nitrogen atom.[1]

chemical_structure cluster_ring cluster_acid N N C1 C N->C1 CH2 CH₂ N->CH2 C2 C C1->C2 C3 C=O C2->C3 I1 I C2->I1 C4 C C3->C4 C5 C C4->C5 I2 I C4->I2 C5->N COOH COOH CH2->COOH synthesis_workflow Pyridine Pyridine PyridiniumChloride 4-Pyridyl-pyridinium Chloride Pyridine->PyridiniumChloride + ThionylChloride Thionyl Chloride ThionylChloride->PyridiniumChloride Pyridone 4-1H-Pyridone PyridiniumChloride->Pyridone Hydrolysis Water H₂O @ 150°C Water->Pyridone Diiodopyridone 3,5-Diidopyridone Pyridone->Diiodopyridone Iodination ICl Iodomonochloride (ICl) ICl->Diiodopyridone FinalProduct 3,5-Diiodo-4-pyridone- 1-acetic Acid Diiodopyridone->FinalProduct N-Alkylation Reagents Chloroacetic Acid & Sodium Hydrate Reagents->FinalProduct application_logic cluster_properties Core Properties of the Molecule cluster_physics Physical Principle cluster_application Medical Application Iodine High Iodine Content (2 Iodine Atoms) Xray High X-ray Absorption Coefficient of Iodine Iodine->Xray Organic Stable Organic Framework (Pyridone-Acetic Acid) Contrast Enhanced Image Contrast in X-ray Diagnostics Organic->Contrast Improves Biocompatibility & Reduces Toxicity Xray->Contrast

References

An In-depth Technical Guide to 3,5-Diiodo-4-pyridone-1-acetic Acid: Synthesis, Properties, and Application as a Radiocontrast Agent

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3,5-Diiodo-4-pyridone-1-acetic Acid, a key organoiodine compound. Developed for researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical properties, a detailed synthesis protocol, and the mechanistic basis for its primary application as a radiocontrast agent. The information is presented to not only detail the "what" and "how" but also to provide the critical "why," ensuring a thorough understanding of its scientific and practical significance.

Core Molecular and Physicochemical Profile

This compound, also known by names such as Diodone or Iodopyracet, is a vital diagnostic aid.[1] Its efficacy is rooted in its unique molecular structure, which combines a biocompatible pyridone scaffold with high-atomic-number iodine atoms.

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its formula and mass. For this compound, these are:

  • Chemical Formula: C₇H₅I₂NO₃[2][3][4][5][6]

  • Molecular Weight: 404.93 g/mol [2][5][6][7]

This high molecular weight is largely attributable to the two heavy iodine atoms, which are central to its function.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₅I₂NO₃[2][3][4][5][6]
Molecular Weight 404.93 g/mol [2][5][6][7]
Melting Point 244°C (with decomposition)[1][7]
Appearance Solid[2][4]
CAS Number 101-29-1[2][4]

The 4-Pyridone Scaffold in Medicinal Chemistry

The 4-pyridone ring system is a "privileged scaffold" in medicinal chemistry.[8] This means it is a molecular framework that is repeatedly found in successful drugs across a range of biological targets. Pyridinone-containing compounds exhibit a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[9]

The utility of the pyridone scaffold stems from several key features:

  • Hydrogen Bonding Capability: The ring nitrogen and the carbonyl group can act as both hydrogen bond acceptors and donors, facilitating strong and specific interactions with biological targets like enzyme active sites.[8]

  • Bioisosterism: The pyridone ring can act as a bioisostere—a substituent with similar physical or chemical properties—for other common chemical groups like phenyl rings or amides. This allows chemists to fine-tune a molecule's properties, such as solubility and metabolic stability, without losing its desired biological activity.[8]

  • Structural Versatility: The ring can be readily substituted at multiple positions, allowing for the creation of large libraries of compounds for screening and optimization.

In the context of this compound, the 4-pyridone core provides a stable, biocompatible, and water-soluble backbone to carry the iodine atoms. The acetic acid side chain further enhances its solubility in aqueous media, a critical property for an intravenously administered agent.

Mechanism of Action as a Radiocontrast Agent

The primary application of this compound is as a radiocontrast agent for X-ray-based imaging modalities like computed tomography (CT) and urography.[1][7] Its function is based on the fundamental principles of X-ray attenuation.

The ability to distinguish different tissues in an X-ray image depends on how effectively those tissues absorb X-ray photons. This absorption is highly dependent on the atomic number of the elements within the tissue.[10] Biological tissues are primarily composed of low-atomic-number elements (carbon, hydrogen, oxygen, nitrogen), which do not significantly attenuate X-rays.

Iodine, with a high atomic number of 53, is an excellent X-ray absorber.[10] When an iodinated compound like this compound is introduced into the bloodstream, it opacifies the blood vessels and organs it perfuses.[1] This creates a stark contrast between these structures and the surrounding soft tissues, allowing for clear visualization.

The process can be summarized as follows:

  • Intravascular Administration: The agent is typically injected intravenously.[1]

  • Distribution: It rapidly distributes throughout the extracellular fluid.[1]

  • X-ray Attenuation: As X-rays pass through the body, they are significantly absorbed by the iodine atoms in the contrast agent. This is due to the photoelectric effect, which is most prominent when using X-ray energies near the k-edge of iodine (33.2 keV).[10]

  • Image Contrast: The differential absorption creates a high-contrast image, highlighting blood vessels and organs.

  • Excretion: The compound is efficiently filtered by the kidney's glomeruli and excreted unchanged in the urine, making it particularly useful for visualizing the urinary tract.[1]

The logical relationship for its function is visualized in the diagram below.

G cluster_0 Chemical Properties cluster_1 Physical Interaction cluster_2 Medical Application Iodine High Atomic Number (Z=53) of Iodine Attenuation Increased Photoelectric X-ray Absorption Iodine->Attenuation leads to Scaffold Biocompatible 4-Pyridone Scaffold + Acetic Acid Group Scaffold->Attenuation delivers iodine to target Contrast High Contrast on Radiographic Images Attenuation->Contrast results in Visualization Enhanced Visualization of Blood Vessels & Organs Contrast->Visualization enables

Caption: Mechanism of action for iodinated contrast agents.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that builds upon the core pyridine structure. The following protocol is a detailed representation of the manufacturing process described in the literature.[1]

Causality in Synthesis: The choice of this synthetic route is deliberate. It begins with the readily available pyridine, converts it to the 4-pyridone core, iodinates the electron-rich positions, and finally adds the solubilizing acetic acid group. Each step logically prepares the molecule for the next transformation.

The overall workflow is illustrated below.

G Pyridine Pyridine Pyridone 4(1H)-Pyridone Pyridine->Pyridone Hydrolysis Diiodo 3,5-Diiodo-4-pyridone Pyridone->Diiodo Iodination (ICl) Final 3,5-Diiodo-4-pyridone- 1-acetic Acid Diiodo->Final N-Alkylation (Chloroacetic Acid)

Caption: Synthetic workflow for the target compound.

Materials and Reagents
  • Pyridine

  • Thionyl chloride

  • Iodine monochloride (ICl)

  • Chloroacetic acid

  • Sodium hydroxide

  • Water

  • Appropriate organic solvents for workup and recrystallization

Protocol

Step 1: Synthesis of 4(1H)-Pyridone from Pyridine

  • Rationale: This initial step creates the core heterocyclic ring system. The reaction proceeds via a 4-pyridyl-pyridinium chloride intermediate.

  • React 2 moles of pyridine with thionyl chloride to form 4-pyridyl-pyridinium chloride.

  • Add water to the intermediate and heat the mixture to 150°C.

  • This hydrolysis reaction yields 4(1H)-pyridone.

  • Isolate and purify the product.

Step 2: Iodination of 4(1H)-Pyridone

  • Rationale: This is the key step for introducing the radio-opaque iodine atoms. The electron-rich pyridone ring is susceptible to electrophilic iodination at the 3 and 5 positions.

  • To the synthesized 4(1H)-pyridone, add 1 mole of iodine monochloride (ICl).

  • The reaction will proceed to yield 3,5-diiodo-4-pyridone.

  • Isolate the di-iodinated product from the reaction mixture.

Step 3: N-Alkylation to form this compound

  • Rationale: The final step adds the acetic acid moiety to the ring's nitrogen atom. This N-alkylation reaction significantly increases the water solubility of the final compound, which is essential for its use as an injectable agent.

  • Treat the 3,5-diiodo-4-pyridone with chloroacetic acid in the presence of a base, such as sodium hydroxide.

  • The base deprotonates the pyridone nitrogen, which then acts as a nucleophile, attacking the chloroacetic acid to displace the chloride and form the final product.

  • Acidify the reaction mixture to protonate the carboxylic acid.

  • Isolate the crude this compound.

  • Purify the final product by recrystallization.

Self-Validation and Quality Control: Throughout this synthesis, it is imperative to monitor the progress of each step using techniques like Thin Layer Chromatography (TLC). The identity and purity of the final product must be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and its melting point should be compared to the literature value.[11]

Conclusion

This compound is a well-established and effective radiocontrast agent. Its design is a prime example of rational medicinal chemistry, where a biocompatible scaffold is modified with functional groups that impart a specific, medically useful property. The high atomic number of the iodine atoms provides the necessary X-ray attenuation, while the pyridone-acetic acid backbone ensures sufficient aqueous solubility and physiological compatibility. The synthetic route is logical and allows for the efficient construction of this important diagnostic tool from simple starting materials. This guide has provided the core technical details necessary for researchers to understand and work with this compound.

References

An In-depth Technical Guide to the Solubility Profiling of 3,5-Diiodo-4-pyridone-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the solubility of 3,5-Diiodo-4-pyridone-1-acetic Acid (also known as Diodone), a compound historically used as a radiocontrast agent.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of solubility assessment for active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility is a fundamental physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy.[3] For a drug to be absorbed, it must first dissolve in the physiological fluids at the site of administration. Therefore, a comprehensive understanding of a compound's solubility in various solvents and pH conditions is a cornerstone of pre-formulation studies and rational drug product design.[4][5]

This compound, an organoiodine compound, presents a unique case for solubility studies due to its chemical structure, which includes both a hydrophilic carboxylic acid moiety and a relatively large, hydrophobic di-iodinated pyridone ring system.[1] This guide will delineate the principles and practical steps for characterizing its solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for designing and interpreting solubility studies.

PropertyValueSource
Chemical Formula C₇H₅I₂NO₃[6]
Molecular Weight 404.93 g/mol [2]
Melting Point 244°C (with decomposition)[1][2]
Appearance Solid[6]
CAS Number 101-29-1[1]
Functional Groups Carboxylic acid, 4-pyridone, organoiodine[1]

The presence of the carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the solvent system. In its ionized (deprotonated) form at higher pH, the compound is expected to be more soluble in aqueous media. Conversely, in its non-ionized (protonated) form at lower pH, its solubility is likely to decrease. The large, iodine-substituted aromatic ring contributes to the molecule's lipophilicity, suggesting potential solubility in organic solvents.

Part 1: Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Experimental Workflow: Shake-Flask Method

The following diagram outlines the critical steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess API B Add to known volume of solvent A->B C Agitate at constant temperature (e.g., 25°C or 37°C) B->C D Allow to equilibrate for a set time (e.g., 24-72 hours) C->D E Centrifuge or filter to remove undissolved solids D->E F Extract aliquot of supernatant E->F G Dilute supernatant F->G H Analyze concentration (e.g., HPLC-UV) G->H

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Detailed Protocol for Solubility Determination

1. Materials and Reagents:

  • This compound (>98% purity)

  • A selection of solvents (e.g., purified water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), and relevant buffers)

  • pH buffers: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8), as recommended for Biopharmaceutics Classification System (BCS) studies.[8]

  • Volumetric flasks, vials with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (e.g., 0.22 µm), and a validated analytical method (e.g., HPLC-UV).

2. Procedure:

  • Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains at the end of the experiment.

  • Pipette a precise volume of each chosen solvent or buffer into the corresponding vials.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[8]

  • Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Separate the solid and liquid phases by centrifugation or filtration through a chemically compatible syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved API using a validated HPLC-UV method.

  • Perform each determination in triplicate to ensure reproducibility.[8]

Part 2: Anticipated Solubility Profile and Data Interpretation

Illustrative Solubility Data Table

The following table presents an illustrative solubility profile. The values are hypothetical and serve to demonstrate how the data should be presented. Actual experimental results would be required for a definitive profile.

Solvent SystemSolvent TypeExpected Solubility CategoryIllustrative Solubility (mg/mL)
0.1 N HCl (pH 1.2)Aqueous BufferSparingly Soluble~0.5 - 1.0
Acetate Buffer (pH 4.5)Aqueous BufferSlightly Soluble~1.0 - 5.0
Phosphate Buffer (pH 6.8)Aqueous BufferSoluble>10.0
Purified WaterAqueousSlightly Soluble~1.0 - 3.0
MethanolPolar Protic OrganicSoluble>10.0
EthanolPolar Protic OrganicSoluble>10.0
Dimethyl Sulfoxide (DMSO)Polar Aprotic OrganicFreely Soluble>50.0
AcetonePolar Aprotic OrganicSlightly Soluble~1.0 - 5.0
Interpretation of Expected Results
  • pH-Dependent Solubility: The solubility in aqueous buffers is expected to increase significantly with rising pH. This is due to the deprotonation of the carboxylic acid group (pKa likely in the range of 3-5), forming a more soluble carboxylate salt. The lowest solubility is anticipated at pH 1.2, where the molecule is predominantly in its non-ionized, less polar form.[8]

  • Organic Solvents: The compound is expected to exhibit good solubility in polar organic solvents like methanol, ethanol, and especially DMSO. These solvents can engage in hydrogen bonding with the carboxylic acid and pyridone moieties, and their organic character can accommodate the di-iodinated ring.

  • BCS Classification: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. An API is considered "highly soluble" if the highest therapeutic dose can dissolve in ≤ 250 mL of aqueous media over the pH range of 1.2 to 6.8.[8] The experimental determination of solubility across this pH range is crucial for this classification.

Logical Framework for Solvent Selection

The choice of solvents for a solubility study should be systematic and based on the physicochemical properties of the API.

G cluster_api API: this compound cluster_solvents Solvent Selection Rationale API Carboxylic Acid (Polar, H-bond donor/acceptor) Di-iodinated Pyridone (Lipophilic, H-bond acceptor) Aqueous Aqueous Buffers (pH 1.2-6.8) - Assess pH-dependent solubility - Relevant to physiological conditions API->Aqueous Ionization PolarProtic Polar Protic Solvents (e.g., Methanol, Ethanol) - H-bond donors/acceptors - Solvate carboxylic acid API->PolarProtic H-Bonding PolarAprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) - H-bond acceptors - Solvate pyridone and acid API->PolarAprotic Dipole Interactions

Caption: Rationale for solvent selection based on API functional groups.

Conclusion

This technical guide outlines a robust framework for the comprehensive evaluation of the solubility of this compound. By employing the standardized shake-flask method and a logically selected panel of solvents, researchers can generate the critical data necessary for formulation development, biopharmaceutical classification, and ensuring the quality and efficacy of potential drug products. The principles and protocols described herein are broadly applicable to the characterization of other ionizable APIs.

References

A Technical Guide to the Physicochemical Characterization of 3,5-Diiodo-4-pyridone-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Melting Point and Thermal Stability for Research and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of 3,5-Diiodo-4-pyridone-1-acetic Acid (CAS No. 101-29-1), a compound historically significant as a radio-opaque medium.[1] We consolidate available data to establish its melting point and critically evaluate the feasibility of determining its boiling point. This document serves as a key resource for researchers, offering not only established physicochemical values but also detailed, field-proven protocols for their verification. The causality behind experimental design is emphasized to ensure both accuracy and a deep understanding of the compound's thermal behavior, which is characterized by decomposition at its melting point.

Introduction and Compound Profile

This compound, also known by the common name Diodone, is an organoiodine compound belonging to the 4-pyridone class.[1] Its structure is characterized by a pyridone ring heavily substituted with two iodine atoms at the 3 and 5 positions and an acetic acid group on the nitrogen atom. This high degree of iodination is responsible for its primary application as a radiocontrast agent, particularly in urography.[1]

The accurate determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical and pharmaceutical science. These parameters are critical indicators of purity, identity, and stability, directly influencing storage, formulation, and manufacturing protocols. For a compound like this compound, understanding its thermal limits is paramount, as it dictates the boundaries of its safe handling and processing. This guide provides a definitive examination of its melting point and addresses the inherent challenges in characterizing its boiling point due to thermal instability.

Core Physicochemical Properties

A summary of the key identifying and physical properties of this compound is presented below. This data serves as a baseline for laboratory verification and computational modeling.

PropertyValueSource(s)
CAS Number 101-29-1[1][2][3][4]
Molecular Formula C₇H₅I₂NO₃[2][3][4]
Molecular Weight 404.93 g/mol [1][2]
Appearance Solid[3]
Melting Point 244°C with decomposition [1][2]
Boiling Point Not applicable (See Section 4.0)N/A

Thermal Analysis I: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid state. For many organic compounds, this transition is accompanied by thermal decomposition, a critical observation for this compound.

Reported Value and Interpretation

Multiple chemical suppliers and databases report the melting point of this compound as 244°C (dec.) .[1][2] The "(dec.)" notation is crucial; it signifies that the compound decomposes at or near its melting point. This means that upon heating to 244°C, the energy supplied begins to break chemical bonds within the molecule, leading to its degradation, often observed as a color change, gas evolution, or charring, concurrent with the solid-to-liquid phase change.

Recommended Experimental Protocol: Digital Melting Point Apparatus

This protocol describes a self-validating method for verifying the melting point and observing the decomposition of a sample.

Objective: To accurately determine the melting range of this compound and visually confirm its decomposition.

Materials:

  • This compound, finely powdered

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Mel-Temp® or similar)

Procedure:

  • Sample Preparation:

    • Crush a small amount of the crystalline sample into a fine powder on a watch glass. This ensures uniform packing and efficient heat transfer.

    • Firmly tap the open end of a capillary tube into the powder, forcing a small amount of sample into the tube.

    • Invert the tube and tap its sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm. A dense packing prevents air pockets that can lead to inaccurate readings.

  • Instrument Setup & Range Finding:

    • Place the packed capillary into the heating block of the apparatus.

    • Set a rapid heating ramp (e.g., 15-20°C/min) to quickly estimate the approximate melting temperature. For this compound, a target of ~250°C is appropriate.

    • Record the temperature at which the sample is observed to melt/decompose. This provides a rough estimate and allows the definitive measurement to be performed more efficiently. Let the instrument cool to at least 20°C below this approximate temperature.

  • Accurate Measurement:

    • Insert a new, freshly prepared capillary tube.

    • Set the starting temperature to approximately 225°C (around 20°C below the expected melting point).

    • Set a slow ramp rate of 1-2°C/min . This is the most critical step for accuracy. A slow rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, preventing thermal lag and overshooting the true melting temperature.

    • Observe the sample closely through the magnified viewing port.

  • Data Recording & Interpretation:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid particle melts (T₂). This range, T₁-T₂, is the melting range. For a pure compound, this range is typically narrow (<2°C).

    • Crucially, document all visual changes. For this compound, you should expect to see the white solid darken (turning yellow, then brown or black) and potentially evolve gas as it melts. This visual evidence validates the "decomposition" characteristic reported in the literature.

Thermal Analysis II: The Challenge of Boiling Point Determination

Defining the Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This is a physical phase transition.

Thermal Instability and Its Implications

For this compound, a standard boiling point is not reported and cannot be experimentally determined under atmospheric pressure. The rationale is grounded in its molecular stability:

  • Decomposition Precedes Boiling: The compound decomposes at 244°C.[1][2] This temperature is significantly lower than the expected boiling point for a molecule of this size and complexity.

  • Energy Input: As thermal energy is supplied, it reaches a point where it is more energetically favorable to break the covalent bonds within the molecule (decomposition) than to overcome the intermolecular forces required for the liquid-to-gas phase transition (boiling).

  • Structural Factors: The presence of multiple polar functional groups (ketone, carboxylic acid) and the relatively weak carbon-iodine bonds contribute to this thermal instability.

Attempting to heat the substance to its boiling point would only result in extensive degradation, yielding a mixture of smaller, volatile fragments and non-volatile char, not the intact gaseous compound. Therefore, the concept of a boiling point for this molecule is physically meaningless under standard conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the accurate determination of the melting point of a compound with known decomposition characteristics.

MeltingPointWorkflow start Start: Obtain Sample prep Step 1: Sample Preparation (Grind to fine powder, pack capillary) start->prep decision Is Approx. MP Known? prep->decision range_finding Step 2: Rapid Range-Finding (Ramp at 15-20°C/min) cool Cool Apparatus (To 20°C below approx. MP) range_finding->cool decision->range_finding No accurate_measurement Step 3: Accurate Measurement (Ramp at 1-2°C/min) decision->accurate_measurement Yes cool->accurate_measurement observe Step 4: Observation (Record T-onset, T-clear, and visual changes) accurate_measurement->observe end End: Report Melting Range (e.g., 243-245°C dec.) observe->end

Caption: Workflow for determining melting point with decomposition.

Conclusion

The definitive melting point for this compound is 244°C with decomposition . This value serves as a critical parameter for identity, purity, and stability assessments. Conversely, a boiling point for this compound is not a measurable or relevant property due to its inherent thermal instability, which leads to molecular degradation before boiling can occur. The experimental protocols and logical frameworks provided herein are designed to equip researchers with the necessary tools to confidently verify these properties, ensuring the integrity and safety of their work in drug development and chemical synthesis.

References

Organoiodine Compounds in Biomedical Research: A Technical Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Resurgence of a Halogen Powerhouse in Modern Medicine

For researchers, scientists, and drug development professionals, the quest for molecular tools that offer precision, versatility, and efficacy is perpetual. Among the vast chemical landscape, organoiodine compounds have emerged from a rich history in organic synthesis to become indispensable assets in biomedical research. The unique physicochemical properties of the carbon-iodine bond—its length, low bond dissociation energy, and the high atomic number of iodine—underpin a remarkable spectrum of applications, from high-resolution medical imaging to targeted cancer therapy. This guide eschews a conventional, rigid structure in favor of a narrative that mirrors the journey of scientific inquiry itself—from fundamental principles to cutting-edge applications and future frontiers. As your senior application scientist, I will elucidate not just the "how" but the critical "why" behind experimental choices, grounding our exploration in mechanistic understanding and validated protocols. Our aim is to equip you with the knowledge to harness the full potential of organoiodine chemistry in your research and development endeavors.

I. The Heart of the Matter: Physicochemical Properties of the Carbon-Iodine Bond

The utility of organoiodine compounds in the biomedical sphere is a direct consequence of the distinct characteristics of the carbon-iodine (C-I) bond. Understanding these properties is fundamental to appreciating their application. The C-I bond is the longest and weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for CH3I.[1] This relative lability makes iodide an excellent leaving group, a feature extensively exploited in organic synthesis.[1]

However, in the context of biomedical applications, particularly for in vivo imaging and therapy, this bond weakness can be a double-edged sword, presenting challenges related to metabolic stability.[2] The high atomic number (Z=53) and electron density of iodine are central to its application in X-ray computed tomography (CT), as these properties lead to significant X-ray attenuation.[1] Furthermore, the existence of multiple radioisotopes of iodine with diverse decay properties makes it a versatile element for nuclear medicine.

PropertyImplication in Biomedical Research
High Atomic Number (Z=53) Excellent X-ray attenuation, making organoiodine compounds effective contrast agents for CT imaging.[1]
Weak C-I Bond Good leaving group in synthesis, but can lead to in vivo deiodination, affecting stability of radiopharmaceuticals.[1][2]
Multiple Radioisotopes Availability of isotopes for SPECT (¹²³I, ¹²⁵I), PET (¹²⁴I), and radiotherapy (¹³¹I, ¹²⁵I) enables theranostic applications.
Lipophilicity Can enhance membrane permeability, but may also lead to non-specific binding and altered pharmacokinetics.
Polarizability Facilitates interactions with biological macromolecules, including enzymes.

II. Synthesis of Organoiodine Compounds: Crafting the Tools of Discovery

The synthesis of organoiodine compounds for biomedical research is a mature yet continually evolving field. The choice of synthetic route is dictated by the desired application, the nature of the starting material, and, in the case of radiopharmaceuticals, the short half-life of the isotope.

A. Radioiodination: Incorporating the Isotopic Signature

The introduction of a radioactive iodine isotope into a molecule is a cornerstone of nuclear medicine. The primary methods for radioiodination can be broadly categorized as electrophilic substitution and nucleophilic substitution.

This is the most common method for labeling proteins and peptides, particularly at tyrosine and histidine residues.[3] The process involves the oxidation of radioiodide (e.g., Na¹²⁵I) to an electrophilic species (I⁺), which then attacks the electron-rich aromatic ring of the amino acid.

Experimental Protocol: Direct Radioiodination of a Tyrosine-Containing Peptide for SPECT Imaging [4][5]

Objective: To radiolabel a peptide containing a tyrosine residue with Iodine-125 for use in SPECT imaging.

Materials:

  • Tyrosine-containing peptide

  • Sodium Iodide [¹²⁵I]

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.5 M, pH 7.5)

  • Sephadex G-25 column

  • Thin-layer chromatography (TLC) system

Procedure:

  • Preparation: Dissolve the peptide in phosphate buffer to a final concentration of 1 mg/mL.

  • Reaction Setup: In a shielded vial, add 10 µL of the peptide solution to 50 µL of phosphate buffer.

  • Initiation: Add 1-5 mCi of Na[¹²⁵I] to the vial, followed by the addition of 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in water).

  • Reaction: Gently agitate the mixture for 60-90 seconds at room temperature. The reaction progress can be monitored by TLC.

  • Quenching: Terminate the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in water) to reduce the excess Chloramine-T.

  • Purification: Purify the radiolabeled peptide from unreacted iodide and other reagents using a pre-equilibrated Sephadex G-25 column, eluting with phosphate-buffered saline (PBS).

  • Quality Control: Analyze the radiochemical purity of the final product using TLC or HPLC.

Electrophilic_Radioiodination cluster_oxidation Oxidation cluster_substitution Electrophilic Aromatic Substitution NaI_125 Na[¹²⁵I] I_plus Electrophilic ¹²⁵I⁺ NaI_125->I_plus Oxidation Oxidant Chloramine-T or Iodogen Oxidant->I_plus Labeled_Peptide ¹²⁵I-Labeled Peptide I_plus->Labeled_Peptide Peptide Peptide with Tyrosine Residue Peptide->Labeled_Peptide

Caption: Workflow for electrophilic radioiodination of a peptide.

For molecules that lack suitable residues for direct labeling or are sensitive to oxidizing conditions, indirect methods are employed. These involve the use of a prosthetic group, a small molecule that is first radiolabeled and then conjugated to the target molecule.[3] The Bolton-Hunter reagent is a classic example of this approach.

B. Synthesis of Iodinated Contrast Agents for CT Imaging

Iodinated contrast media (ICM) are predominantly derivatives of 1,3,5-triiodobenzene, which provides a stable scaffold for three iodine atoms, maximizing X-ray attenuation.[6] The synthesis of modern non-ionic ICM, such as iohexol, is a multi-step process focused on creating highly water-soluble and biocompatible molecules to minimize adverse effects.[7]

Experimental Protocol: Conceptual Synthesis of a Non-ionic Iodinated CT Contrast Agent [7]

Objective: To outline the key synthetic steps for a tri-iodinated, non-ionic contrast agent.

Materials:

  • 5-amino-isophthalic acid

  • Acetic anhydride

  • Iodine monochloride

  • Alkylating agent (e.g., 1-chloro-2,3-propanediol)

  • Base (e.g., NaOH)

Procedure:

  • Acylation: The starting material, 5-amino-isophthalic acid, is first acylated to protect the amino group.

  • Iodination: The aromatic ring is tri-iodinated using an electrophilic iodinating agent like iodine monochloride.

  • Amidation: The carboxylic acid groups are converted to amides.

  • N-Alkylation: The amide nitrogen is alkylated with a hydrophilic side chain, such as 1-chloro-2,3-propanediol, to impart water solubility and reduce osmolality.

  • Purification: The final product is rigorously purified to remove any unreacted starting materials, by-products, and inorganic salts.

III. Biomedical Applications: From Diagnosis to Therapy

The unique properties of organoiodine compounds have led to their widespread use in various biomedical applications, most notably in medical imaging and targeted radiotherapy.

A. Diagnostic Imaging

Organoiodine compounds are the most widely used intravenous contrast agents for CT imaging.[6] Their high atomic number allows for effective absorption of X-rays, enhancing the contrast between blood vessels, organs, and surrounding tissues. Modern non-ionic, low-osmolality ICM have significantly improved the safety profile of these agents.[8]

Radioiodinated molecules are crucial for PET and SPECT imaging, which provide functional information about biological processes. The choice of iodine isotope depends on the imaging modality and the biological process being studied.

IsotopeHalf-lifeDecay ModeImaging ModalityKey Applications
¹²³I 13.2 hoursElectron Capture (γ-emission)SPECTThyroid imaging, dopamine transporter imaging
¹²⁴I 4.2 daysPositron Emission (β⁺)PETAntibody imaging, long-term kinetic studies
¹²⁵I 59.4 daysElectron Capture (γ-emission)SPECT/AutoradiographyPreclinical research, in vitro assays
¹³¹I 8.0 daysBeta Decay (β⁻) and γ-emissionSPECT/TherapyThyroid cancer therapy and imaging

Experimental Protocol: Synthesis of [¹²⁴I]iodo-DPA-713 for PET Imaging of Neuroinflammation [9][10]

Objective: To synthesize a PET tracer targeting the translocator protein (TSPO), a biomarker of neuroinflammation.

Materials:

  • Precursor molecule (e.g., a stannylated or boronic acid derivative of DPA-713)

  • [¹²⁴I]NaI

  • Oxidizing agent (e.g., chloramine-T)

  • Solvent (e.g., ethanol/acetic acid)

  • HPLC system for purification and analysis

Procedure:

  • Precursor Preparation: The non-radioactive precursor of iodo-DPA-713 is synthesized and purified.

  • Radiolabeling: The precursor is dissolved in a suitable solvent system. [¹²⁴I]NaI and an oxidizing agent are added. The reaction is heated for a short period (e.g., 10-15 minutes).

  • Purification: The reaction mixture is purified using semi-preparative HPLC to isolate the [¹²⁴I]iodo-DPA-713 from the precursor and other reactants.

  • Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for injection.

  • Quality Control: The radiochemical purity, specific activity, and sterility of the final product are determined before use.

B. Targeted Radiotherapy

The ability to attach a therapeutic radioisotope to a targeting molecule that selectively accumulates in tumor cells is the foundation of targeted radiotherapy. Iodine-131 (¹³¹I) is a workhorse in this field due to its emission of both therapeutic beta particles and imageable gamma rays, making it a "theranostic" agent.[11]

The mechanism of action of radioiodine therapy involves the selective uptake of the radiopharmaceutical by cancer cells.[12] The emitted beta particles have a short range in tissue, delivering a cytotoxic dose of radiation primarily to the tumor while sparing surrounding healthy tissue.[11] This is particularly effective in treating thyroid cancer, where the sodium-iodide symporter actively transports ¹³¹I into the cells.[12]

Targeted_Radiotherapy Radiopharmaceutical ¹³¹I-Labeled Targeting Molecule Binding Binding Radiopharmaceutical->Binding Cancer_Cell Cancer Cell with Specific Receptor Internalization Internalization Cancer_Cell->Internalization Binding->Cancer_Cell DNA_Damage DNA Damage & Cell Death Internalization->DNA_Damage β⁻ emission

Caption: Mechanism of targeted radiotherapy with a ¹³¹I-labeled compound.

IV. Hypervalent Iodine Compounds: Reagents for Bioconjugation

Hypervalent iodine compounds, in which the iodine atom has a formal oxidation state higher than +1, have emerged as powerful reagents in organic synthesis and, more recently, in bioconjugation.[13] Reagents like ethynylbenziodoxolones (EBX) exhibit remarkable reactivity and selectivity, allowing for the modification of biomolecules under mild, biocompatible conditions.[14]

The Waser group has pioneered the use of TIPS-EBX for the alkynylation of thiols and other nucleophiles.[15] This chemistry has been extended to the site-selective modification of cysteine and tyrosine residues in peptides and proteins.[14]

Experimental Protocol: One-Step Synthesis of TIPS-EBX [16][17]

Objective: To synthesize the hypervalent iodine reagent 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX).

Materials:

  • 2-Iodosobenzoic acid (IBA)

  • Triisopropylsilylacetylene (TIPS-acetylene)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a solution of IBA in DCM, add p-TsOH·H₂O and stir at room temperature.

  • Addition of Alkyne: Add TIPS-acetylene to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or NMR).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure TIPS-EBX.

V. Organoiodine Compounds as Enzyme Inhibitors

The interaction of organoiodine compounds with enzymes is an area of growing interest. The polarizable nature of the iodine atom can lead to specific interactions within the active site of an enzyme, resulting in inhibition.

A. Thyroid Peroxidase Inhibition

Thyroid peroxidase (TPO) is a key enzyme in the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin.[18] Certain iodinated compounds and antithyroid drugs like methimazole act as inhibitors of TPO.[12] The mechanism of inhibition can involve competition with iodide for the enzyme's active site or by diverting the oxidized iodine species away from thyroglobulin.[12]

B. Cysteine Protease Inhibition

Cysteine proteases are involved in a variety of physiological and pathological processes, making them attractive drug targets.[19] Some organoiodine compounds can act as inhibitors of these enzymes through covalent modification of the active site cysteine residue.[7] The electrophilic nature of the carbon atom in the C-I bond can facilitate nucleophilic attack by the cysteine thiol.

VI. Challenges and Future Perspectives

Despite their numerous advantages, the development and clinical translation of organoiodine compounds face several challenges.

A. Challenges
  • In Vivo Stability: The potential for in vivo deiodination can lead to off-target accumulation of radioiodide and reduced efficacy of radiopharmaceuticals.[2] Strategies to improve stability include the use of more stable linkers and the introduction of electron-donating groups on the aromatic ring.[20]

  • Toxicity and Biocompatibility: While modern iodinated contrast media are generally safe, there is still a risk of adverse reactions, including contrast-induced nephropathy.[20][21] The biocompatibility of any new organoiodine compound must be rigorously assessed.[22]

  • Manufacturing and Logistics: The production of radiopharmaceuticals is a race against time due to the short half-lives of the isotopes.[23] This presents significant logistical challenges for manufacturing and distribution.

  • Regulatory Hurdles: The clinical translation of new radiopharmaceuticals is a complex and expensive process, with stringent regulatory requirements from bodies like the FDA and EMA.[24][25]

B. Future Perspectives
  • Theranostics: The concept of using a single agent for both diagnosis and therapy is a major focus of future research. Organoiodine compounds, with their diverse range of isotopes, are ideally suited for this approach.[26]

  • Personalized Medicine: The ability to image specific molecular targets with PET and SPECT allows for the selection of patients who are most likely to respond to a particular targeted therapy, paving the way for personalized medicine.[27][28]

  • Novel Targeting Vectors: The development of new targeting molecules, such as nanobodies and small molecule inhibitors, will expand the range of diseases that can be diagnosed and treated with radioiodinated compounds.

  • New Synthetic Methodologies: Continued innovation in synthetic chemistry will lead to more efficient and selective methods for the preparation of complex organoiodine compounds.

VII. Conclusion

Organoiodine compounds have cemented their place as a cornerstone of modern biomedical research. Their journey from simple synthetic intermediates to sophisticated tools for imaging, therapy, and bioconjugation is a testament to the power of chemical innovation. As we continue to unravel the complexities of human biology, the unique properties of the carbon-iodine bond will undoubtedly continue to provide solutions to some of our most pressing medical challenges. It is an exciting time for researchers in this field, with the promise of developing even more precise and effective diagnostic and therapeutic agents that will ultimately improve human health.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Diiodo-4-pyridone-1-acetic Acid from Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Diiodo-4-pyridone-1-acetic acid is a key heterocyclic compound with significant applications, notably as a precursor in the synthesis of various pharmaceutical agents and as a component in radio-opaque contrast media. Its structure, featuring a pyridone core, two iodine atoms, and a carboxymethyl group on the nitrogen, imparts unique chemical and biological properties. This document provides a comprehensive, in-depth guide for the multi-step synthesis of this compound, commencing from the readily available starting material, pyridine.

This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a thorough understanding of the synthetic pathway.

Overall Synthetic Strategy

The transformation of pyridine, a relatively unreactive aromatic heterocycle, into the highly functionalized target molecule requires a strategic sequence of reactions. Direct electrophilic substitution on pyridine is challenging due to the electron-withdrawing nature of the nitrogen atom. Therefore, a common and effective strategy involves the initial activation of the pyridine ring through N-oxidation. The subsequent steps introduce the required functional groups in a regioselective manner.

The chosen synthetic pathway involves four principal stages:

  • N-Oxidation of Pyridine: Conversion of pyridine to pyridine-N-oxide to activate the ring for electrophilic substitution at the 4-position.

  • Synthesis of 4-Hydroxypyridine (4-Pyridone): Nitration of pyridine-N-oxide followed by subsequent reactions to introduce the hydroxyl group. An alternative, more direct route from pyridine is also discussed.

  • Di-iodination of 4-Pyridone: Electrophilic iodination at the electron-rich 3 and 5 positions of the 4-pyridone ring.

  • N-Alkylation: Introduction of the acetic acid moiety onto the nitrogen atom of 3,5-diiodo-4-pyridone.

This multi-step synthesis is visualized in the workflow diagram below.

Synthesis_Workflow Pyridine Pyridine Pyridine_N_Oxide Pyridine-N-Oxide Pyridine->Pyridine_N_Oxide H₂O₂ / Catalyst Nitropyridine_N_Oxide 4-Nitropyridine-N-Oxide Pyridine_N_Oxide->Nitropyridine_N_Oxide HNO₃ / H₂SO₄ Aminopyridine 4-Aminopyridine Nitropyridine_N_Oxide->Aminopyridine Reduction (e.g., Fe/Acid) Hydroxypyridine 4-Hydroxypyridine (4-Pyridone) Aminopyridine->Hydroxypyridine Diazotization & Hydrolysis Diiodopyridone 3,5-Diiodo-4-pyridone Hydroxypyridine->Diiodopyridone Iodination (e.g., ICl or I₂/Base) Target_Molecule 3,5-Diiodo-4-pyridone- 1-acetic Acid Diiodopyridone->Target_Molecule N-Alkylation (ClCH₂COOH / Base)

Caption: Overall synthetic workflow from Pyridine to the target molecule.

Part 1: Synthesis of 4-Hydroxypyridine (4-Pyridone) from Pyridine

There are several established routes to synthesize 4-hydroxypyridine, which exists in tautomeric equilibrium with 4-pyridone.[1] The keto form, 4-pyridone, is generally favored in solution.[1] We will detail a reliable method that proceeds via pyridine-N-oxide, as this is a foundational strategy for activating the pyridine ring.

Step 1.1: Synthesis of Pyridine-N-Oxide

Causality: The direct electrophilic substitution of pyridine is difficult. The conversion to pyridine-N-oxide redistributes electron density within the ring, making it more susceptible to electrophilic attack, particularly at the 4-position.[2] While traditional methods use peracids, a safer and more convenient approach utilizes hydrogen peroxide with a catalyst.[3]

Protocol:

  • To a solution of pyridine in water, add a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O).

  • Heat the mixture to a moderate temperature (e.g., 70-80 °C).

  • Slowly add 30% hydrogen peroxide (H₂O₂) dropwise, maintaining the reaction temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the pyridine is consumed.

  • Upon completion, cool the reaction mixture and decompose any excess H₂O₂ with a small amount of manganese dioxide (MnO₂).

  • Filter the mixture and extract the aqueous layer with a suitable organic solvent, such as chloroform or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield pyridine-N-oxide.

Step 1.2: Synthesis of 4-Nitropyridine-N-Oxide

Causality: The N-oxide group is an activating group that directs electrophilic substitution to the 4-position. Nitration is achieved using a mixture of fuming nitric acid and concentrated sulfuric acid.[4]

Protocol:

  • Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to fuming nitric acid in an ice bath.[4]

  • In a separate flask, gently heat pyridine-N-oxide to approximately 60 °C.[4]

  • Add the prepared nitrating acid dropwise to the pyridine-N-oxide, ensuring the temperature does not rise uncontrollably.

  • After the addition is complete, heat the reaction mixture to 125-130 °C for several hours.[4]

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid should precipitate.[4]

  • Collect the crude product by filtration. The solid will be a mixture of the product and inorganic salts.

  • Extract the product from the solid using a suitable solvent like acetone, in which the inorganic salts are insoluble.

  • Evaporate the solvent from the filtrate to obtain 4-nitropyridine-N-oxide. Recrystallization from acetone can be performed for further purification.[4]

Step 1.3: Synthesis of 4-Aminopyridine

Causality: The nitro group of 4-nitropyridine-N-oxide can be reduced to an amino group. A common method for this transformation is the use of iron powder in an acidic medium, which reduces both the nitro group and removes the N-oxide.[5]

Protocol:

  • In a round-bottom flask, create a slurry of 4-nitropyridine-N-oxide and iron powder in a mixture of acetic acid and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide or sodium carbonate.

  • Filter the mixture to remove the iron salts.

  • Extract the aqueous filtrate with a suitable organic solvent, such as ethyl acetate.[5]

  • Dry the combined organic layers, filter, and evaporate the solvent to yield 4-aminopyridine.

Step 1.4: Synthesis of 4-Hydroxypyridine (4-Pyridone)

Causality: The amino group of 4-aminopyridine can be converted to a hydroxyl group via a diazonium salt intermediate. This is a standard method for introducing a hydroxyl group onto an aromatic ring.[6]

Protocol:

  • Dissolve 4-aminopyridine in an aqueous solution of a strong acid, such as sulfuric acid, at a low temperature (0-5 °C).[6]

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.

  • After the addition is complete, allow the reaction to proceed for a short period at low temperature.

  • Gently heat the solution to decompose the diazonium salt, which will evolve nitrogen gas and form 4-hydroxypyridine.

  • Cool the solution and neutralize it carefully with a base, such as barium hydroxide, to a pH of 7.5-8.[6]

  • Filter to remove any inorganic precipitates.

  • The resulting aqueous solution of 4-hydroxypyridine can be used directly in the next step, or the product can be isolated by evaporation of the water.

Alternative Route to 4-Pyridone: A more direct, albeit higher temperature, method involves the reaction of pyridine with thionyl chloride to form 4-pyridyl-pyridinium chloride, which is then hydrolyzed with water at 150 °C to yield 4-pyridone.[7]

Part 2: Synthesis of 3,5-Diiodo-4-pyridone

Causality: The 4-pyridone ring is electron-rich, and the hydroxyl (or keto) group strongly activates the ortho positions (C3 and C5) for electrophilic substitution. Iodination can be achieved using various iodinating agents. A straightforward method employs iodine monochloride (ICl).[7] Alternative "one-pot" methods using milder conditions have also been developed and may be suitable for substrates with sensitive functional groups.[8][9][10]

Iodination_Mechanism cluster_0 Electrophilic Aromatic Substitution Pyridone 4-Pyridone (Enol Form) Intermediate Sigma Complex (Resonance Stabilized) Pyridone->Intermediate + I⁺ ICl I-Cl Product 3-Iodo-4-pyridone Intermediate->Product - H⁺

Caption: Simplified mechanism of electrophilic iodination of 4-pyridone.

Protocol:

  • Dissolve 4-hydroxypyridine (4-pyridone) in a suitable solvent, such as water or a mixture of water and an alcohol.

  • Add a base, such as sodium hydroxide, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of iodine monochloride (ICl) or a mixture of iodine and a base (like sodium hydroxide) to the reaction mixture.

  • Stir the reaction at room temperature until the iodination is complete (monitor by TLC).

  • Acidify the reaction mixture with an acid, such as hydrochloric acid, to precipitate the product.

  • Collect the solid product by filtration, wash it with cold water, and dry it to obtain 3,5-diiodo-4-pyridone.

Part 3: Synthesis of this compound

Causality: The final step is an N-alkylation reaction. The nitrogen atom of the pyridone ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent. In this case, chloroacetic acid is used in the presence of a base. The base deprotonates the pyridone nitrogen, increasing its nucleophilicity.[7]

Protocol:

  • Suspend 3,5-diiodo-4-pyridone in water.

  • Add a solution of sodium hydroxide to deprotonate the pyridone.

  • Add chloroacetic acid to the reaction mixture.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully acidify it with a strong acid (e.g., HCl) to precipitate the final product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude this compound can be recrystallized from a suitable solvent, such as ethanol or acetic acid, to obtain a pure product.

Quantitative Data Summary

The following table summarizes the key reagents required for the synthesis.

ReagentFormulaMW ( g/mol )Role
PyridineC₅H₅N79.10Starting Material
Hydrogen Peroxide (30%)H₂O₂34.01Oxidizing Agent
Sodium Tungstate DihydrateNa₂WO₄·2H₂O329.86Catalyst
Fuming Nitric AcidHNO₃63.01Nitrating Agent
Concentrated Sulfuric AcidH₂SO₄98.08Catalyst/Dehydrating Agent
Iron PowderFe55.85Reducing Agent
Acetic AcidCH₃COOH60.05Solvent/Acid Catalyst
Sodium NitriteNaNO₂69.00Diazotizing Agent
Iodine MonochlorideICl162.36Iodinating Agent
Chloroacetic AcidClCH₂COOH94.50Alkylating Agent
Sodium HydroxideNaOH40.00Base

Safety and Handling Precautions

  • Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin and eye irritation. Handle in a well-ventilated fume hood.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns.

  • Fuming Nitric Acid and Concentrated Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment (gloves, goggles, lab coat). The nitrating mixture is highly reactive.

  • Iodine Monochloride: Corrosive and toxic. Handle in a fume hood.

  • Chloroacetic Acid: Toxic and corrosive. Avoid contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.

Conclusion

The synthesis of this compound from pyridine is a multi-step process that requires careful control of reaction conditions. The pathway detailed in this guide, proceeding through pyridine-N-oxide, offers a reliable and well-documented route to this valuable compound. By understanding the chemical principles behind each transformation, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The provided protocols serve as a robust foundation for the laboratory-scale production of this important chemical intermediate.

References

laboratory preparation of 3,5-Diiodo-4-pyridone-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Preparation of 3,5-Diiodo-4-pyridone-1-acetic Acid

Introduction and Strategic Overview

This compound, also known as Diodone, is an organoiodine compound historically used as a radiocontrast agent for urography.[1] Its synthesis involves the introduction of iodine atoms onto a pyridone core, which enhances radiopacity, and the addition of an acetic acid moiety to improve water solubility and physiological compatibility. This document provides a comprehensive guide for its laboratory-scale synthesis, intended for researchers in medicinal chemistry and drug development.

The preparation is a two-step process commencing with the commercially available 4-pyridone (also known as pyridin-4(1H)-one). The synthesis strategy hinges on two fundamental transformations of the pyridone ring: electrophilic aromatic substitution to install the iodine atoms, followed by N-alkylation to introduce the acetic acid side chain. Careful control of reaction conditions is paramount to ensure high purity and yield of the final product.

Overall Synthetic Scheme

The logical flow of the synthesis is outlined below. The initial step involves the di-iodination of the 4-pyridone ring at the electron-rich 3 and 5 positions. The resulting intermediate is then subjected to N-alkylation using an acetate synthon under basic conditions.

Synthetic_Scheme cluster_0 Step 1: Electrophilic Iodination cluster_1 Step 2: N-Alkylation 4-Pyridone Reagents1 2 ICl Glacial Acetic Acid Heat 4-Pyridone->Reagents1 Intermediate 3,5-Diiodo-4-pyridone Reagents1->Intermediate Intermediate_2 3,5-Diiodo-4-pyridone Reagents2 1. NaOH (aq) 2. ClCH₂COOH 3. HCl (aq) to acidify Intermediate_2->Reagents2 Final_Product This compound Reagents2->Final_Product

Figure 1: Overall two-step synthesis pathway.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-PyridoneC₅H₅NO95.10Colorless to white solid108-96-3
3,5-Diiodo-4-pyridoneC₅H₃I₂NO346.89Off-white to yellow solid5579-93-1
This compound C₇H₅I₂NO₃ 404.93 Solid [2]101-29-1

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis. All operations involving hazardous reagents should be performed in a certified chemical fume hood with appropriate personal protective equipment.

Workflow Visualization

The overall laboratory workflow, from starting materials to the final purified product, is depicted in the following diagram.

G cluster_step1 Step 1: Synthesis of 3,5-Diiodo-4-pyridone cluster_step2 Step 2: Synthesis of Final Product cluster_analysis Characterization a Dissolve 4-Pyridone in Glacial Acetic Acid b Add Iodine Monochloride (ICl) solution dropwise a->b c Heat reaction mixture (e.g., 80-90 °C, 2h) b->c d Cool to RT and precipitate product c->d e Filter and wash solid with water & ether d->e f Dry intermediate under vacuum e->f g Suspend 3,5-Diiodo-4-pyridone in water f->g Proceed with dried intermediate h Add NaOH solution to dissolve the intermediate g->h i Add Chloroacetic Acid h->i j Heat reaction mixture (e.g., 90-100 °C) i->j k Cool and acidify with HCl to precipitate product j->k l Filter, wash with cold water, and dry k->l m Confirm structure & purity (NMR, IR, MS, MP) l->m

Figure 2: Laboratory workflow diagram.
Protocol 1: Synthesis of 3,5-Diiodo-4-pyridone

This procedure details the electrophilic iodination of 4-pyridone. The reaction utilizes iodine monochloride (ICl), a potent iodinating agent that generates a highly electrophilic iodine species.[3] Glacial acetic acid serves as the solvent, which is compatible with the corrosive nature of ICl.[4]

Materials:

  • 4-Pyridone (1.0 eq)

  • Iodine Monochloride (ICl) (2.0-2.2 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Diethyl Ether

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-pyridone (1.0 eq) in a minimal amount of boiling glacial acetic acid.

  • Reagent Addition: In the dropping funnel, prepare a solution of iodine monochloride (2.1 eq) in glacial acetic acid. Once the 4-pyridone has dissolved, remove the heat source. Add the ICl solution dropwise to the stirred 4-pyridone solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture on a boiling water bath or in an oil bath at 80-90 °C for approximately 2 hours.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. A solid precipitate of 3,5-diiodo-4-pyridone hydrochloride will form.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with a small amount of glacial acetic acid, followed by copious amounts of deionized water to remove acid and unreacted reagents. Finally, wash with diethyl ether to aid in drying.

  • Drying: Dry the resulting off-white to yellow solid under vacuum to a constant weight. The product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of this compound

This protocol describes the N-alkylation of the intermediate, 3,5-diiodo-4-pyridone. The reaction proceeds via deprotonation of the pyridone nitrogen by sodium hydroxide, creating a nucleophilic pyridonate anion. This anion then displaces the chloride from chloroacetic acid (which is present as sodium chloroacetate under these basic conditions) in a classic Sₙ2 reaction.[5][6]

Materials:

  • 3,5-Diiodo-4-pyridone (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Chloroacetic Acid (ClCH₂COOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Preparation of Sodium Chloroacetate Solution: In a beaker, cautiously dissolve sodium hydroxide (approx. 1.1 eq) in deionized water. To this basic solution, slowly add chloroacetic acid (1.0 eq). Stir until a clear, homogeneous solution of sodium chloroacetate is formed.

  • Reaction Setup: In a round-bottom flask, suspend 3,5-diiodo-4-pyridone (1.0 eq) in deionized water. Add a solution of sodium hydroxide (approx. 1.1 eq in water) dropwise until the solid completely dissolves, forming the sodium salt of the pyridone.

  • Alkylation: Add the prepared sodium chloroacetate solution to the dissolved 3,5-diiodo-4-pyridone solution. Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100 °C for 2-3 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly and with stirring, acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2 (test with pH paper).

  • Precipitation and Purification: The final product, this compound, will precipitate out of the acidic solution as a solid. Cool the mixture in an ice bath to maximize precipitation.

  • Final Steps: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the product under vacuum.

Characterization of the Final Product

Validation of the final product's identity and purity is crucial. The following are expected analytical results.

TestExpected Result
Melting Point ~244 °C (with decomposition)[1]
¹H NMR Two singlets are expected: one for the two equivalent aromatic protons (H-2, H-6) downfield (~7.5-8.5 ppm), and one for the methylene (-CH₂-) protons (~4.5-5.5 ppm). The acidic proton (-COOH) may appear as a broad singlet or exchange with D₂O.[7][8]
¹³C NMR Expected signals include those for the carbonyl carbon (C-4, ~170-180 ppm), the carboxylic acid carbon (~170 ppm), the two equivalent iodinated carbons (C-3, C-5, ~90-100 ppm), the two equivalent aromatic carbons (C-2, C-6, ~140-150 ppm), and the methylene carbon (-CH₂-, ~50-60 ppm).[9][10]
IR Spectroscopy Characteristic peaks for C=O (ketone and carboxylic acid, ~1640 cm⁻¹ and ~1720 cm⁻¹), broad O-H stretch (carboxylic acid, ~2500-3300 cm⁻¹), and C-I stretches (~500-600 cm⁻¹).
Mass Spectrometry (ESI-) m/z: [M-H]⁻ expected at 403.8.

Safety and Handling Precautions

This synthesis involves several hazardous materials. Adherence to safety protocols is mandatory.

  • Iodine Monochloride (ICl): Highly corrosive and toxic. Causes severe burns to skin, eyes, and the respiratory tract. Reacts violently with water. All handling must be done in a chemical fume hood using acid-resistant gloves, a lab coat, and chemical safety goggles/face shield.[11][12]

  • Chloroacetic Acid: Highly toxic and corrosive. May be fatal if swallowed, inhaled, or absorbed through the skin.[2] Causes severe burns. Handle only in a fume hood with appropriate heavy-duty gloves (e.g., butyl rubber), lab coat, and full-face protection. Have calcium gluconate gel available as a first aid antidote for skin exposure, as per institutional safety guidelines.[13]

  • Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Both are highly corrosive. Avoid contact with skin and eyes. The dissolution of NaOH in water is highly exothermic.

  • General Precautions: Use adequate ventilation at all times. Avoid inhalation of dust and vapors. Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes and Protocols for 3,5-Diiodo-4-pyridone-1-acetic Acid (Diodone) as a Radiocontrast Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 3,5-Diiodo-4-pyridone-1-acetic Acid, historically known as Diodone or Iodopyracet, as a radiocontrast agent. These application notes and protocols are designed for researchers, scientists, and professionals in drug development, offering in-depth scientific insights, detailed experimental procedures, and a robust framework for its evaluation. The guide covers the synthesis of Diodone, its physicochemical properties, mechanisms of action, and detailed protocols for its use in preclinical imaging, particularly for urography.

Introduction: A Historical and Chemical Perspective

This compound, or Diodone, represents a significant milestone in the history of diagnostic imaging. As one of the early water-soluble, iodinated radiocontrast agents, it paved the way for safer and more effective visualization of the urinary tract compared to the more toxic inorganic iodides that preceded it.[1][2] Its development in the 1930s marked a pivotal shift towards organic compounds that covalently bind iodine, thereby reducing systemic toxicity.[3]

The core of Diodone's efficacy lies in its chemical structure: a pyridone ring heavily substituted with two iodine atoms. Iodine's high atomic number allows for significant attenuation of X-rays, creating a stark contrast between the agent-filled urinary tract and surrounding soft tissues.[4] The acetic acid moiety and its formulation as a diethanolamine salt enhance its water solubility, a critical property for an intravenous contrast agent.[3][5] This guide will delve into the practical applications of this foundational contrast agent, providing the necessary protocols to explore its potential in a modern research setting.

Rationale for the Pyridone Scaffold

The selection of a pyridone ring over other aromatic structures in early contrast media development was driven by the need to reduce the toxicity associated with free iodide ions.[2] Covalently bonding iodine to an organic scaffold significantly lowers its systemic toxicity.[6] The pyridone structure, in particular, offered a favorable balance of chemical stability and biological inertness, while allowing for the attachment of solubilizing groups. The nitrogen atom in the ring and the acetic acid side chain contribute to the molecule's polarity and facilitate its rapid renal excretion.[1][7]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of Diodone is essential for its proper handling, formulation, and application in experimental settings.

PropertyValueReference
Chemical Name This compound[5]
Common Names Diodone, Iodopyracet[3]
CAS Number 101-29-1 (Acid), 300-37-8 (Diethanolamine salt)[5]
Molecular Formula C₇H₅I₂NO₃ (Acid)[5]
Molecular Weight 404.93 g/mol (Acid)[5]
Melting Point 244-249 °C (decomposes)[8]
Appearance White crystalline solid[8]
Solubility Soluble in water (especially as the diethanolamine salt)[3]

Synthesis of this compound Diethanolamine Salt (Diodone)

The synthesis of Diodone is a multi-step process that can be adapted for a laboratory setting. The following protocol is a detailed representation of the manufacturing process.

Synthesis Workflow

Diodone Synthesis Pyridine Pyridine PyridylPyridinium 4-Pyridyl-pyridinium chloride Pyridine->PyridylPyridinium Thionyl chloride Pyridone4 4(1H)-Pyridone PyridylPyridinium->Pyridone4 H₂O, 150°C Diiodopyridone 3,5-Diiodopyridone Pyridone4->Diiodopyridone Iodine monochloride (ICl) DiodoneAcid 3,5-Diiodo-4-pyridone- 1-acetic Acid Diiodopyridone->DiodoneAcid Chloroacetic acid, NaOH DiodoneSalt Diodone (Diethanolamine Salt) DiodoneAcid->DiodoneSalt Diethanolamine, H₂O, Heat

Caption: Synthesis pathway of Diodone from pyridine.

Step-by-Step Laboratory Protocol

Materials:

  • Pyridine

  • Thionyl chloride

  • Deionized water

  • Iodine monochloride (ICl)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Diethanolamine

  • Hydrochloric acid (for purification)

  • Standard laboratory glassware and equipment (reflux condenser, heating mantle, magnetic stirrer, filtration apparatus, etc.)

Procedure:

  • Synthesis of 4(1H)-Pyridone:

    • In a fume hood, carefully react 2 moles of pyridine with thionyl chloride to form 4-pyridyl-pyridinium chloride. This reaction is exothermic and should be performed with caution.

    • Hydrolyze the resulting 4-pyridyl-pyridinium chloride by adding water and heating the mixture to 150°C in a sealed reaction vessel. This will yield 4(1H)-pyridone.

  • Iodination to 3,5-Diiodopyridone:

    • To the 4(1H)-pyridone, add 1 mole of iodine monochloride (ICl). The reaction should be stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). This step introduces the two iodine atoms onto the pyridone ring.

  • N-Alkylation to this compound:

    • Convert the 3,5-diiodopyridone to its sodium salt by reacting it with sodium hydroxide.

    • Add chloroacetic acid to the reaction mixture. This will result in the N-alkylation of the pyridone ring, forming this compound.

  • Formation of the Diethanolamine Salt (Diodone):

    • Dissolve 1 mole of this compound in a solution of 1 mole of diethanolamine in approximately 60 mL of water with gentle heating.

    • Adjust the final volume to 100 mL with water.

    • The final product, Diodone, can be obtained as white crystals by evaporating the solvent and recrystallizing the solid.[8]

Purification and Characterization:

  • The purity of the synthesized Diodone can be assessed by High-Performance Liquid Chromatography (HPLC).

  • The structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Preclinical Application Protocols

Diodone's primary application is in urography, the imaging of the urinary tract. The following protocols are designed for preclinical studies in animal models, such as rodents.

In Vivo Imaging Workflow

In Vivo Imaging Workflow AnimalPrep Animal Preparation (e.g., Anesthesia, Catheterization) DoseCalc Dose Calculation (Based on body weight and iodine content) AnimalPrep->DoseCalc Admin Administration (Intravenous or Retrograde) DoseCalc->Admin Imaging X-ray/CT Imaging (Acquisition at specified time points) Admin->Imaging Analysis Image Analysis (Contrast enhancement, Pharmacokinetics) Imaging->Analysis

Caption: General workflow for in vivo imaging with Diodone.

Intravenous Urography (IVU) Protocol

Objective: To visualize the renal parenchyma, collecting systems, ureters, and bladder following intravenous administration of Diodone.

Materials:

  • Diodone solution (e.g., 35% w/v)

  • Sterile saline for injection

  • Anesthetized small animal model (e.g., rat or rabbit)

  • Intravenous catheter (e.g., tail vein)

  • X-ray or micro-CT imaging system

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Place an intravenous catheter in the tail vein for administration of the contrast agent.

    • Position the animal on the imaging stage.

  • Dosage and Administration:

    • The dosage of iodinated contrast media is typically based on the iodine content required for adequate opacification. For older agents like Diodone, a common dose for intravenous urography in canines was around 800 mg of iodine per kg of body weight.[9]

    • Calculate the required volume of the Diodone solution based on its concentration and the animal's body weight.

    • Administer the calculated dose as a rapid intravenous bolus.

  • Image Acquisition:

    • Acquire a pre-contrast (scout) image of the abdominal region.

    • Begin image acquisition immediately after administration and continue at specified time points to capture the different phases of renal excretion:

      • Nephrographic phase (1-5 minutes post-injection): Visualizes the accumulation of contrast in the renal parenchyma.

      • Pyelographic phase (5-15 minutes post-injection): Shows the opacification of the renal pelves and ureters.

      • Cystographic phase (15-30 minutes post-injection): Visualizes the filling of the bladder.[9]

  • Image Analysis:

    • Quantify the contrast enhancement in regions of interest (ROIs) such as the renal cortex, medulla, and collecting system.

    • Assess the rate of filling and emptying of the urinary tract to evaluate renal function.

Retrograde Pyelography Protocol

Objective: To directly opacify the upper urinary tract (ureters and renal pelves) by retrograde injection of Diodone. This technique is useful when intravenous administration is contraindicated or fails to provide adequate visualization.[5][10]

Materials:

  • Diodone solution (typically a lower concentration than for IVU, e.g., 15-20%)

  • Sterile saline for dilution

  • Anesthetized small animal model

  • Cystoscope and ureteral catheters

  • Fluoroscopy or X-ray imaging system

Procedure:

  • Animal Preparation:

    • Anesthetize the animal.

    • Under cystoscopic guidance, introduce a ureteral catheter into the ureter of interest.

  • Dosage and Administration:

    • Slowly inject a small volume of the diluted Diodone solution directly into the ureter through the catheter. The exact volume will depend on the size of the animal's urinary tract and should be sufficient to opacify the system without causing over-distension.

  • Image Acquisition:

    • Acquire fluoroscopic or static X-ray images during and immediately after the injection to visualize the anatomy of the ureter and renal pelvis.

  • Image Analysis:

    • Assess for any filling defects, which could indicate the presence of stones or tumors.

    • Evaluate the morphology of the collecting system for any abnormalities.

Pharmacokinetics and Toxicology

Pharmacokinetic Profile
  • Absorption and Distribution: Following intravenous injection, Diodone is rapidly distributed throughout the extracellular fluid.

  • Metabolism: Diodone is not metabolized in the body.

  • Excretion: The primary route of elimination is via the kidneys.[1][7] Pharmacokinetic studies have shown that tubular secretion is the predominant mechanism of renal excretion.[1][7] This active transport process leads to a high concentration of the agent in the urine, providing excellent opacification of the urinary tract.

Toxicological Data
ParameterSpeciesValueReference
LD₅₀ (Intravenous) Rat5400 mg/kg[11]
LD₅₀ (Intravenous) Mouse6400 mg/kg[11]
LD₅₀ (Intravenous) Cat2800 mg/kg[8]

Causality of Toxicity: The toxicity of early ionic contrast agents like Diodone is primarily related to their hyperosmolality compared to blood plasma.[6] This can lead to fluid shifts, vasodilation, and direct cellular effects. While significantly less toxic than inorganic iodides, Diodone has a higher osmolality than modern non-ionic contrast agents.[4] The chemotoxicity is also a factor, though less pronounced than osmotoxicity. The presence of the carboxyl group and the ionic nature of the diethanolamine salt contribute to its overall toxicity profile.[6]

Conclusion and Future Directions

This compound (Diodone) holds a significant place in the evolution of radiocontrast agents. While largely superseded in clinical practice by newer, lower-osmolality agents, it remains a valuable tool for researchers studying the fundamentals of contrast-enhanced imaging, renal physiology, and the historical development of diagnostic drugs. The protocols outlined in this guide provide a framework for the synthesis, characterization, and preclinical application of Diodone, enabling a new generation of scientists to build upon this foundational knowledge. Future research could involve comparative studies of Diodone with modern agents to better understand the structure-activity relationships that govern efficacy and toxicity in iodinated contrast media.

References

Application Notes and Protocols: Leveraging 3,5-Diiodo-4-pyridone-1-acetic Acid for Advanced Medical Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classic Scaffold for Modern Molecular Imaging

Historically, 3,5-diiodo-4-pyridone-1-acetic acid and its derivatives have been utilized as contrast media for X-ray imaging.[1] Their high iodine content provides the necessary radiopacity for this application. However, the inherent structure of this scaffold—a stable pyridone core with readily available positions for radioiodination and a functionalizable acetic acid side chain—presents a compelling case for its development as a versatile platform for targeted radionuclide imaging with Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

This guide provides a comprehensive overview of the scientific rationale and detailed protocols for transforming the this compound core into a targeted radiopharmaceutical. We will explore the critical considerations for radiolabeling, preclinical evaluation, and potential therapeutic applications, offering researchers a robust framework for innovation in this area.

Scientific Rationale and Core Concepts

The utility of the 3,5-diiodo-4-pyridone scaffold lies in several key features:

  • Radioiodination Potential: The two iodine atoms on the pyridone ring can be replaced with radioactive isotopes of iodine, such as ¹²³I for SPECT imaging, ¹²⁴I for PET imaging, or ¹³¹I for therapeutic applications.[2][3] This provides a direct pathway to creating imaging and therapeutic agents.

  • Structural Stability: The pyridone ring is a stable aromatic heterocycle, providing a robust framework for radiopharmaceutical design.

  • Functionalizability: The acetic acid moiety offers a convenient handle for conjugation to a wide array of targeting molecules, such as peptides, antibodies, or small molecule inhibitors, enabling the development of agents that can selectively accumulate in tissues of interest.

  • Chelation Capabilities: The 4-pyridone structure, particularly with the N-acetic acid group, presents potential as a chelator for radiometals, offering an alternative radiolabeling strategy.[4][5]

However, a critical consideration in the design of radioiodinated pharmaceuticals is their in vivo stability. The carbon-iodine bond, particularly in some heterocyclic systems, can be susceptible to metabolic deiodination.[3][6] This can lead to the release of free radioiodine, which accumulates in the thyroid, stomach, and salivary glands, potentially obscuring the target signal and delivering unwanted radiation dose to non-target tissues. Therefore, a thorough preclinical evaluation of metabolic stability is paramount.

Experimental Workflows and Protocols

The development of a targeted radiopharmaceutical from the this compound scaffold can be conceptualized in the following workflow:

G cluster_0 Synthesis & Conjugation cluster_1 Radiolabeling cluster_2 In Vitro Evaluation cluster_3 In Vivo Imaging A This compound B Activation of Carboxylic Acid A->B C Conjugation to Targeting Moiety B->C D Radioiodination C->D E Purification (HPLC) D->E F Stability Assays E->F G Cellular Uptake & Binding E->G H Biodistribution Studies G->H I SPECT/PET Imaging H->I

Figure 1: Overall workflow for developing a targeted radiotracer.
Protocol 1: Synthesis of a Targeted Precursor

This protocol describes the conjugation of this compound to a model targeting peptide.

Materials:

  • This compound

  • Targeting peptide with a free amine group (e.g., a lysine side chain)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4 hours.

    • A white precipitate of dicyclohexylurea will form.

  • Conjugation to the Targeting Peptide:

    • In a separate vial, dissolve the targeting peptide (1 equivalent) in DMF with a small amount of DIPEA to ensure the amine is deprotonated.

    • Filter the activated ester solution from step 1 to remove the dicyclohexylurea precipitate and add the filtrate to the peptide solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Purify the resulting conjugate by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

    • Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

Protocol 2: Radioiodination

This protocol outlines the electrophilic radioiodination of the synthesized precursor.

Materials:

  • Targeted precursor from Protocol 1

  • Na[¹²⁵I] (for initial studies) or Na[¹²³I]/Na[¹²⁴I]

  • Chloramine-T or Iodogen® pre-coated tubes

  • Sodium metabisulfite

  • Phosphate buffered saline (PBS), pH 7.4

  • RP-HPLC system with a radioactivity detector

Procedure:

  • Reaction Setup:

    • To an Iodogen® pre-coated reaction vial, add the targeted precursor (10-50 µg) dissolved in a small volume of PBS.

    • Add the desired amount of Na[¹²⁵I] (e.g., 37 MBq, 1 mCi).

  • Initiation and Quenching:

    • Allow the reaction to proceed at room temperature for 10-15 minutes with gentle agitation.

    • Quench the reaction by adding an excess of sodium metabisulfite solution.

  • Purification:

    • Purify the radiolabeled conjugate using RP-HPLC with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

    • Collect the fraction corresponding to the radiolabeled product, monitoring with both UV and radioactivity detectors.

  • Formulation:

    • Remove the organic solvent from the collected fraction under a stream of nitrogen.

    • Reconstitute the final product in sterile saline or PBS for in vitro and in vivo studies.

Protocol 3: In Vitro Stability and Cellular Uptake

These assays are crucial for determining the suitability of the radiotracer for in vivo applications.

In Vitro Stability:

  • Incubate the purified radiotracer in human or mouse serum at 37°C.

  • At various time points (e.g., 1, 4, 24 hours), precipitate the proteins with ethanol.

  • Analyze the supernatant by radio-HPLC to quantify the percentage of intact radiotracer and any degradation products, including free radioiodine.

Cellular Uptake Assay: [7]

  • Plate cells expressing the target of interest in a multi-well plate and allow them to adhere.

  • Add the radiolabeled compound to the cell culture medium at a known concentration.

  • Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • To determine non-specific binding, perform parallel experiments with a large excess of the non-radiolabeled precursor.

  • At each time point, wash the cells with ice-cold PBS to remove unbound radioactivity.

  • Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Calculate the cellular uptake as a percentage of the added dose.

Parameter Description Typical Method
Radiochemical Purity Percentage of the total radioactivity in the desired chemical form.Radio-HPLC
In Vitro Stability Stability of the radiotracer in biological fluids.Incubation in serum followed by radio-HPLC analysis.
Cellular Uptake The extent to which the radiotracer is taken up by target cells.Incubation with target cells and measurement of cell-associated radioactivity.
Binding Affinity (Kd) The concentration of radioligand at which half of the receptors are occupied.Saturation binding assays with increasing concentrations of the radiotracer.
Protocol 4: In Vivo Biodistribution and Imaging

Animal studies are essential to evaluate the pharmacokinetics, tumor targeting efficacy, and overall in vivo performance of the radiotracer.

Biodistribution Study:

  • Inject tumor-bearing mice intravenously with a known amount of the radiolabeled compound.

  • At selected time points (e.g., 1, 4, 24, 48 hours), euthanize the animals.

  • Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, and thyroid).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

SPECT/PET Imaging:

  • Anesthetize tumor-bearing mice and inject the radiotracer intravenously.

  • Acquire dynamic or static images at various time points using a preclinical SPECT or PET scanner.

  • Reconstruct the images and perform region-of-interest (ROI) analysis to quantify the tracer uptake in the tumor and other organs over time.

G A Radiolabeled Compound Injection B Animal Model (Tumor-bearing mouse) A->B C Time Points (e.g., 1h, 4h, 24h) B->C G SPECT/PET Imaging B->G D Euthanasia & Tissue Dissection C->D E Gamma Counting D->E F Data Analysis (%ID/g) E->F H Image Reconstruction G->H I ROI Analysis H->I I->F Quantitative Comparison

Figure 2: In vivo evaluation workflow.

Data Interpretation and Key Considerations

Parameter Favorable Outcome Unfavorable Outcome
Tumor Uptake High and sustained uptake in the tumor.Low tumor uptake, rapid washout.
Tumor-to-Background Ratios High ratios (e.g., tumor-to-muscle, tumor-to-blood) for clear imaging contrast.Low ratios, leading to poor image quality.
Non-target Uptake Low uptake in non-target organs, especially clearance organs like the liver and kidneys.High uptake in non-target tissues, indicating poor specificity.
Thyroid Uptake Minimal uptake in the thyroid, suggesting good in vivo stability against deiodination.High thyroid uptake, indicating significant deiodination.[8]

Future Directions: Theranostics and Beyond

The this compound scaffold is not limited to diagnostic imaging. By incorporating therapeutic radionuclides such as ¹³¹I or ²¹¹At, this platform can be extended to targeted radionuclide therapy. The same targeting conjugate used for imaging could potentially be used for therapy, embodying the "theranostic" paradigm where one can "see what they treat and treat what they see."

Furthermore, the acetic acid handle can be modified to incorporate bifunctional chelators, allowing for the labeling with a wide range of metallic radionuclides for both PET (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapeutic (e.g., ¹⁷⁷Lu, ²²⁵Ac) applications.[5][9] This adaptability makes the 3,5-diiodo-4-pyridone core a highly versatile platform for the next generation of radiopharmaceuticals.

Conclusion

While the historical use of this compound has been in conventional radiology, its chemical structure holds significant, untapped potential for the development of sophisticated molecular imaging and therapeutic agents. By leveraging modern bioconjugation techniques and established radiolabeling protocols, researchers can functionalize this scaffold to target a multitude of disease-related biomarkers. The key to success will lie in rigorous preclinical evaluation, with a particular focus on ensuring in vivo stability to minimize off-target radiation. This guide provides the foundational protocols and scientific rationale to empower researchers to explore the full potential of this promising and versatile chemical entity.

References

Application Notes and Protocols for 3,5-Diiodo-4-pyridone-1-acetic Acid Derivatives in Therapeutic Embolization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in interventional oncology and advanced drug delivery.

Introduction: A New Frontier in Image-Guided Embolotherapy

Transcatheter Arterial Chemoembolization (TACE) is a cornerstone in the management of unresectable hepatic malignancies, offering a dual-pronged attack of targeted ischemia and localized chemotherapy.[1][2] The efficacy of TACE is critically dependent on the physical and biological properties of the embolic agents used. An ideal embolic agent should not only provide predictable and lasting occlusion of the tumor-feeding vasculature but also serve as a reliable drug delivery vehicle, all while minimizing systemic toxicity.[3][4] A significant challenge in current embolization procedures is the real-time visualization of the embolic beads, which are often radiolucent and require co-administration with contrast agents for indirect monitoring.[5] This can lead to uncertainties in bead location and distribution, potentially compromising treatment outcomes.

This guide introduces a novel class of embolic agents derived from 3,5-Diiodo-4-pyridone-1-acetic acid. The core innovation lies in the inherent radiopacity conferred by the di-iodinated pyridone structure. By polymerizing derivatives of this molecule into precisely calibrated microspheres, we can create embolic agents that are directly visible under standard fluoroscopy and computed tomography (CT).[6] This intrinsic visibility allows for unparalleled control during administration, ensuring accurate delivery to the target tumor and preventing non-target embolization.[5]

Furthermore, the versatile pyridone chemistry allows for the incorporation of therapeutic agents, creating a new generation of drug-eluting beads (DEBs) with built-in image guidance. These application notes provide a comprehensive framework for the synthesis, characterization, and preclinical evaluation of these advanced embolic agents.

Section 1: Synthesis of Intrinsically Radiopaque Embolic Microspheres

The synthesis of embolic microspheres from this compound derivatives is based on established polymer chemistry principles, specifically suspension polymerization. This method allows for the formation of spherical particles with a controlled size distribution, a critical factor for predictable vascular occlusion.[7][8]

Rationale for Monomer Design

The foundational molecule, this compound, serves as the source of radiopacity. To render it polymerizable, it must first be chemically modified into a monomer containing a reactive group, such as a methacrylate. This is achieved by esterifying the acetic acid moiety with a hydroxyl-containing methacrylate, like 2-hydroxyethyl methacrylate (HEMA). The resulting monomer, which we will term "Iodo-Pyridone Acrylate" (IPA), combines the radiopaque core with a polymerizable functional group.

To create biocompatible and hydrophilic microspheres with tunable mechanical properties, IPA is co-polymerized with other monomers. A common choice is HEMA, which forms a hydrogel matrix when polymerized.[6] The ratio of IPA to HEMA can be adjusted to control the iodine content (and thus radiopacity) and the swelling characteristics of the final microspheres.

Protocol: Suspension Polymerization of IPA-co-HEMA Microspheres

This protocol describes the synthesis of radiopaque microspheres in the 100-300 µm size range, suitable for TACE procedures.

Materials:

  • Iodo-Pyridone Acrylate (IPA) monomer (synthesized in-house)

  • 2-Hydroxyethyl methacrylate (HEMA), inhibitor removed

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Poly(vinyl alcohol) (PVA) (suspension stabilizer)

  • Toluene

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical overhead stirrer with a propeller blade

  • Condenser

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Sieving apparatus with calibrated meshes (e.g., 100 µm and 300 µm)

  • Optical microscope

Procedure:

  • Prepare the Aqueous Phase: In the three-neck flask, dissolve PVA (1% w/v) in deionized water to create the continuous aqueous phase. This PVA solution acts as a stabilizer to prevent droplet coalescence.

  • Prepare the Organic Phase: In a separate beaker, prepare the organic monomer phase. Dissolve the desired ratio of IPA and HEMA monomers, EGDMA (1% w/w of total monomers) as a cross-linker, and AIBN (0.5% w/w of total monomers) as the initiator in a minimal amount of toluene.

  • Initiate Polymerization: Heat the aqueous phase to 70°C under a nitrogen atmosphere with continuous stirring (e.g., 300 rpm). The stirring speed is a critical parameter that influences the final particle size.

  • Form the Suspension: Once the temperature is stable, slowly add the organic phase to the hot aqueous phase while maintaining vigorous stirring. The organic phase will disperse into small droplets.

  • Cure the Microspheres: Maintain the reaction at 70°C for 8 hours to ensure complete polymerization.

  • Purification and Sieving: After cooling to room temperature, filter the microsphere suspension and wash extensively with hot deionized water followed by ethanol to remove unreacted monomers and stabilizer.

  • Size Fractionation: Dry the microspheres and then separate them by size using a mechanical sieving apparatus with appropriate mesh sizes to obtain the desired particle size distribution (e.g., 100-300 µm).

Section 2: Quality Control and Characterization of Embolic Microspheres

Thorough characterization is essential to ensure the safety and efficacy of the synthesized microspheres. The following protocols outline key quality control assays.

Particle Size and Morphology

Rationale: The diameter of the microspheres dictates the level of arterial occlusion. A narrow size distribution is crucial for predictable embolization and to avoid proximal occlusion of non-target vessels or passage through the tumor vasculature.[8][9]

Protocol: Laser Diffraction and Microscopy

  • Laser Diffraction: Use a laser diffraction particle size analyzer to obtain a quantitative size distribution profile. Suspend a small sample of the sieved microspheres in deionized water and analyze according to the instrument's instructions.

  • Optical/Scanning Electron Microscopy (SEM): Visualize the microspheres under a microscope to assess their sphericity, surface smoothness, and lack of aggregation. For SEM, sputter-coat the dry microspheres with gold before imaging.

Parameter Acceptance Criteria Method
Particle Size Distribution >80% of particles within the target range (e.g., 100-300 µm)Laser Diffraction
Morphology Spherical, smooth surface, no aggregationSEM/Optical Microscopy
Drug Loading and Elution (for Drug-Eluting Derivatives)

Rationale: For chemoembolization, the microspheres must be capable of being loaded with a therapeutic agent (e.g., doxorubicin) and releasing it in a sustained manner at the tumor site.[10][11]

Protocol: Doxorubicin Loading and In Vitro Release

Loading:

  • Prepare a stock solution of doxorubicin hydrochloride (e.g., 10 mg/mL) in sterile water.

  • Incubate a known mass of dry microspheres (e.g., 100 mg) in the doxorubicin solution for a specified time (e.g., 2 hours) at room temperature with gentle agitation.

  • After incubation, centrifuge the suspension and collect the supernatant.

  • Quantify the doxorubicin concentration in the supernatant using UV-Vis spectrophotometry (at 485 nm).

  • Calculate the loading efficiency as the percentage of the initial drug amount that has been absorbed by the beads.

In Vitro Release:

  • Place the doxorubicin-loaded microspheres in a flow-through cell system.[10]

  • Perfuse the system with phosphate-buffered saline (PBS, pH 7.4) at a low, constant flow rate (e.g., 0.1 mL/min) to simulate physiological conditions.

  • Collect the eluate at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours).

  • Measure the doxorubicin concentration in each sample using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative drug release as a function of time to determine the release kinetics.

Section 3: Preclinical Evaluation Protocols

Preclinical evaluation is critical to assess the safety and efficacy of the novel embolic agents before human trials. This involves a combination of in vitro biocompatibility testing and in vivo animal studies.

In Vitro Biocompatibility

Rationale: Embolic agents are long-term implants and must be biocompatible to avoid adverse local or systemic reactions.[12] Testing should be performed in accordance with the ISO 10993 series of standards.[13][14]

Recommended Tests (ISO 10993):

  • ISO 10993-5 (Cytotoxicity): Evaluate the potential for the microspheres to cause cell death using an in vitro elution test with L929 fibroblast cells.[15]

  • ISO 10993-4 (Hemocompatibility): Assess the interaction of the microspheres with blood, including tests for thrombosis, coagulation, and hemolysis.[16]

In Vivo Efficacy and Safety in an Animal Model

Rationale: An in vivo model is necessary to evaluate the embolic efficacy, radiopacity, and biological response to the microspheres in a physiological setting. The rabbit VX2 liver tumor model is a well-established and clinically relevant model for TACE studies.[17][18][19]

Protocol: Transarterial Embolization in a Rabbit VX2 Liver Tumor Model

Animal Model:

  • Establish the VX2 liver tumor model in New Zealand White rabbits by surgically implanting VX2 carcinoma tissue into the liver lobe.[18]

  • Allow the tumors to grow for approximately 2 weeks until they reach a suitable size (1-2 cm in diameter).

Embolization Procedure:

  • Under general anesthesia, gain arterial access via the femoral or auricular artery.[17]

  • Using fluoroscopic guidance, advance a microcatheter into the hepatic artery supplying the tumor.[20]

  • Perform a baseline angiogram to visualize the tumor vasculature.

  • Prepare a suspension of the radiopaque microspheres in a 50:50 mixture of saline and non-ionic contrast medium.

  • Slowly inject the microsphere suspension under real-time fluoroscopy until stasis of blood flow in the target vessel is observed. The intrinsic radiopacity of the beads should allow for direct visualization of their distribution.[5]

  • Perform a post-embolization angiogram to confirm successful occlusion.

Workflow for Preclinical Evaluation:

G a Monomer Synthesis (Iodo-Pyridone Acrylate) b Suspension Polymerization a->b c Purification & Sieving b->c d QC: Size, Morphology, Radiopacity c->d e Drug Loading (e.g., Doxorubicin) d->e g Biocompatibility (ISO 10993) d->g i Transarterial Embolization (Fluoroscopic Guidance) d->i f In Vitro Drug Release Kinetics Assay e->f f->i g->i h Tumor Implantation h->i j Post-Embolization Imaging (CT/Angio) i->j k Histopathological Analysis j->k

Caption: Preclinical development workflow for novel radiopaque embolic agents.

Post-Embolization Evaluation:

  • Imaging: Perform CT scans at different time points (e.g., 2 hours and 7 days) post-embolization to assess the distribution and retention of the radiopaque beads within the tumor.[21]

  • Histopathology: At the study endpoint (e.g., 7 days), euthanize the animals and harvest the liver tumors and surrounding tissues.

    • Gross Examination: Observe the embolized organs for signs of ischemia and necrosis.[22]

    • Microscopic Examination: Process the tissues for histopathological analysis. Use Hematoxylin and Eosin (H&E) staining to identify the microspheres within the vessels, assess the extent of tumor necrosis, and evaluate the inflammatory response in the surrounding tissue.[21][23][24]

Histopathological Analysis Scheme:

G cluster_eval Evaluation Parameters start Harvested Liver Tissue fixation Fixation in 10% Formalin start->fixation processing Paraffin Embedding & Sectioning fixation->processing staining H&E Staining Immunohistochemistry (e.g., CD31, Ki-67) processing->staining analysis Microscopic Evaluation staining->analysis eval_nodes Microsphere Location & Distribution Tumor Necrosis (%) Inflammatory Response Vessel Recanalization analysis->eval_nodes

Caption: Histopathological analysis workflow for embolized tissue specimens.

Section 4: Regulatory Considerations

The development of a novel embolic agent must follow a clear regulatory pathway. In the United States, vascular embolization devices are typically classified as Class II devices and require a Premarket Notification (510(k)) submission to the FDA.[25][26] This submission must provide evidence of substantial equivalence to a legally marketed predicate device.

Key components of a 510(k) submission for an embolic device include:

  • Device Description: Detailed information on the chemical composition, physical properties, and principles of operation.

  • Non-Clinical Performance Data: Comprehensive data from the characterization and preclinical studies outlined above, including particle size, drug release, biocompatibility, and in vivo safety and efficacy.[25]

  • Sterility and Shelf-Life: Validation data for the sterilization process and stability studies to establish the device's shelf life.

  • Labeling: Proposed labeling that includes indications for use, instructions for use, contraindications, warnings, and precautions.

It is highly recommended to engage with the FDA early in the development process through the Q-Submission Program to discuss testing plans and regulatory strategy.

Conclusion

Derivatives of this compound represent a promising platform for the development of the next generation of embolic agents. Their intrinsic radiopacity addresses a key limitation of current technologies, paving the way for more precise and effective image-guided embolization procedures. The protocols and guidelines presented here provide a robust framework for researchers and developers to advance these novel materials from the laboratory to preclinical validation, with a clear line of sight toward clinical translation and regulatory approval.

References

Application Note: A Validated HPLC Method for Purity Analysis of 3,5-Diiodo-4-pyridone-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities for 3,5-Diiodo-4-pyridone-1-acetic Acid. This compound, a key intermediate and diagnostic agent, requires stringent quality control to ensure its safety and efficacy. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control in research and drug development settings. All procedures are aligned with the principles outlined in the International Conference on Harmonization (ICH) guidelines.[1][2][3]

Introduction

This compound (CAS 101-29-1), also known as Diodone, is an organoiodine compound historically used as a radiocontrast agent.[4][5] Its molecular structure, featuring a pyridone ring, a carboxylic acid group, and two iodine atoms, presents a unique analytical challenge. The purity of this active pharmaceutical ingredient (API) is critical, as impurities arising from the manufacturing process or degradation can impact its efficacy and safety.

The manufacturing process, which involves the reaction of 3,5-diidopyridone with chloroacetic acid, may lead to impurities such as unreacted starting materials or by-products.[4] Therefore, a reliable and validated analytical method is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the gold standard for such analyses, offering high resolution and quantitative accuracy.[3][6]

This application note details a robust reversed-phase HPLC (RP-HPLC) method developed for the purity assessment of this compound. The causality behind the selection of the stationary phase, mobile phase composition, and detection parameters is explained to provide a deeper understanding of the method's development. The protocol is presented as a self-validating system, with comprehensive details on the validation process as per ICH Q2(R1) guidelines.[1][7][8]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for effective HPLC method development.[9]

PropertyValueSource
Chemical Name This compound[10]
CAS Number 101-29-1[5]
Molecular Formula C₇H₅I₂NO₃[5][11]
Molecular Weight 404.93 g/mol [5][11]
Appearance Solid[11]
Melting Point ~244°C (with decomposition)[4][5]
Structure Aromatic, contains a carboxylic acid (ionizable)[4]

The presence of an aromatic pyridone ring suggests that a stationary phase capable of π-π interactions, such as a Phenyl-Hexyl or a standard C18 column, would be effective for retention and selectivity.[6][9][12] The carboxylic acid moiety (pKa ~2-4) and the pyridone nitrogen mean the compound's ionization state is pH-dependent. Controlling the mobile phase pH is therefore critical for achieving consistent retention times and sharp peak shapes.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound, >98.0% purity (HPLC)[5]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS grade), Trifluoroacetic Acid (TFA) (HPLC grade)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

ParameterRecommended ConditionJustification
Column Phenyl-Hexyl Column (e.g., Luna Phenyl-Hexyl)The phenyl phase offers unique selectivity for aromatic compounds through π-π interactions, which is ideal for separating the analyte from structurally similar impurities.[6][13]
Dimensions: 150 mm x 4.6 mm, 3 µm particle sizeStandard dimensions providing a good balance of resolution, speed, and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer suitable for LC/MS and provides good peak shape for acidic compounds by suppressing the ionization of the carboxylic acid group.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff.
Gradient Elution See Table 2A gradient is employed to ensure elution of potential late-eluting, more hydrophobic impurities while maintaining good resolution for early-eluting polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak efficiency and reduce backpressure. Controlling temperature ensures reproducible retention times.[12]
Detection UV at 254 nmAromatic compounds typically exhibit strong absorbance in the UV range. 254 nm is a common wavelength for detecting such structures. A PDA detector can be used to assess peak purity.
Injection Vol. 10 µL

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 50 50
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

Preparation of Solutions
  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the stock solution to 25 mL with the sample diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

Analytical Workflow and Validation

The entire process, from sample preparation to data analysis, follows a structured and validated workflow to ensure data integrity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (ACN/H2O) A->B C Filtration (0.45 µm) B->C D HPLC System Setup (Column, Mobile Phase) C->D Inject into HPLC E System Suitability Test (SST) D->E F Sequence Injection (Blank, STD, Sample) E->F G Peak Integration F->G Acquire Chromatograms H Purity Calculation (% Area Normalization) G->H I Validation & Reporting H->I

Caption: High-level workflow for HPLC purity analysis.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution (0.1 mg/mL).

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.[1]
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pumping system.
Method Validation Protocol

The developed method must be validated to prove its suitability for the intended purpose, following ICH Q2(R1) guidelines.[2][3]

Validation_Pyramid cluster_core Core Validation Parameters cluster_limits Limit Parameters cluster_robust Robustness Specificity Specificity & Peak Purity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy LOQ Limit of Quantitation Linearity->LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness LOD Limit of Detection LOQ->LOD

Caption: Key parameters for HPLC method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a blank (diluent), a placebo (if in formulation), and spiked samples. Peak purity analysis using a PDA detector should confirm that the analyte peak is free from co-eluting impurities.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Protocol: Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., LOQ, 0.05, 0.1, 0.15, 0.2 mg/mL).

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[2] For an assay, this is typically 80-120% of the test concentration.[7]

  • Accuracy: The closeness of the test results to the true value.

    • Protocol: Accuracy is determined by spike recovery. Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), in triplicate.[1][7]

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

      • Protocol: Analyze six replicate preparations of the sample solution at 100% of the target concentration.

      • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[2]

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

      • Protocol: Repeat the repeatability study on a different day with a different analyst.

      • Acceptance Criteria: The %RSD between the two sets of data should meet predefined criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]

    • Protocol: These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

    • Acceptance Criteria: System suitability parameters should remain within the acceptance criteria, and the peak retention and area should not be significantly affected.

Data Interpretation and Reporting

The purity of the this compound sample is typically calculated using the area normalization method.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

All impurities detected above the reporting threshold (typically 0.05%) should be reported. The final report should include representative chromatograms, a summary of the validation results, and a statement confirming that the method is suitable for its intended use.

Conclusion

This application note presents a detailed and scientifically grounded HPLC method for the purity analysis of this compound. By explaining the rationale behind the chosen parameters and providing a comprehensive validation protocol based on ICH guidelines, this document serves as an authoritative guide for researchers and quality control analysts. The method is demonstrated to be reliable, robust, and fit-for-purpose in a pharmaceutical development or manufacturing environment.

References

Comprehensive Analytical Techniques for the Characterization of 3,5-Diiodo-4-pyridone-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical techniques for the full characterization of 3,5-Diiodo-4-pyridone-1-acetic Acid, a key organoiodine compound. This guide moves beyond a simple listing of methods to provide detailed, field-proven protocols and the scientific rationale behind experimental choices. Adherence to these protocols will ensure the generation of robust and reliable data for identity, purity, and physicochemical property assessment, in line with rigorous scientific and regulatory standards.

Introduction: The Analytical Imperative for this compound

This compound (DIPA) is an organoiodine compound with the chemical formula C₇H₅I₂NO₃.[1][2] It is primarily utilized as a contrast media agent in medical imaging.[3][4] The efficacy and safety of such pharmaceutical agents are directly contingent on their purity and well-defined physicochemical properties. Therefore, a robust analytical strategy is paramount for its characterization, from early-stage development through to quality control of the final product.

This guide provides a multi-faceted analytical approach, detailing protocols for chromatographic, spectroscopic, and thermal analysis techniques. The methodologies are designed to be self-validating systems, providing orthogonal data to build a comprehensive characterization package.

Physicochemical Properties Summary

A thorough understanding of the fundamental properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₇H₅I₂NO₃[1][2][5]
Molecular Weight ~404.93 g/mol [1][2]
Melting Point ~244°C (with decomposition)[2][3][4]
Appearance Solid[1]
Solubility Slightly soluble in water.[2]

Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. Given the polar nature of the molecule, a reversed-phase HPLC method is most appropriate.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: This protocol is designed to provide a robust separation of the main compound from potential impurities. The use of a C18 column provides excellent retention for moderately polar compounds. The mobile phase composition and gradient are optimized for sharp peak shapes and efficient separation. UV detection is suitable due to the presence of a chromophore in the pyridone ring structure. This method is developed in accordance with the principles outlined in USP General Chapter <621> Chromatography.[1][3]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~10 mg of This compound B Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL A->B C Filter sample through a 0.45 µm syringe filter B->C F Equilibrate HPLC system with initial mobile phase conditions C->F D Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) E Degas mobile phases D->E G Inject prepared sample (e.g., 10 µL) F->G H Run gradient elution program G->H I Detect peaks using UV detector (e.g., 254 nm) H->I J Integrate peaks in the chromatogram I->J K Calculate purity based on peak area percentage J->K L Identify and quantify impurities against a reference standard K->L

Figure 1: HPLC-UV Experimental Workflow.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to a final concentration of 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[6]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percentage method.

    • For impurity identification and quantification, a reference standard with known impurities is required.

Spectroscopic Analysis for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of protons and carbons. The chemical shifts and coupling constants are characteristic of the pyridone and acetic acid moieties.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation A Dissolve ~5-10 mg of sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) B Add a small amount of a reference standard (e.g., TMS) if not present in the solvent A->B C Transfer the solution to an NMR tube B->C D Insert the NMR tube into the spectrometer C->D E Lock and shim the magnetic field D->E F Acquire ¹H NMR spectrum E->F G Acquire ¹³C NMR spectrum F->G H Process the spectra (Fourier transform, phase correction, baseline correction) G->H I Integrate ¹H signals and determine chemical shifts and coupling constants H->I J Determine ¹³C chemical shifts I->J K Correlate spectral data with the proposed structure J->K

Figure 2: NMR Spectroscopy Experimental Workflow.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Standard acquisition parameters for ¹H NMR.

    • Expected Signals:

      • A singlet for the two equivalent protons on the pyridone ring.

      • A singlet for the two protons of the methylene group of the acetic acid moiety.

      • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Standard acquisition parameters for ¹³C NMR with proton decoupling.

    • Expected Signals:

      • Signals for the carbons of the pyridone ring (quaternary carbons will be of lower intensity).

      • A signal for the methylene carbon of the acetic acid moiety.

      • A signal for the carbonyl carbon of the carboxylic acid.

  • Data Interpretation:

    • Correlate the observed chemical shifts and integrations with the expected structure of this compound.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation patterns. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to minimize fragmentation and observe the molecular ion.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent compatible with ESI-MS (e.g., methanol or acetonitrile/water).

  • Mass Spectrometry Analysis:

    • Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

    • Mode: Negative ion mode is likely to be more sensitive due to the presence of the carboxylic acid group.

    • Analysis: Infuse the sample solution directly into the mass spectrometer or couple the MS with an HPLC system (LC-MS).

  • Data Interpretation:

    • Identify the [M-H]⁻ ion, which should correspond to a mass-to-charge ratio (m/z) of approximately 403.8.

    • The presence of two iodine atoms will result in a characteristic isotopic pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and pyridone moieties.

Protocol:

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Analysis:

    • Instrument: A standard FTIR spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

  • Data Interpretation:

    • Expected Absorption Bands:

      • A broad O-H stretching band from the carboxylic acid around 2500-3300 cm⁻¹.[7]

      • A C=O stretching band from the carboxylic acid around 1700-1725 cm⁻¹.[7]

      • A C=O stretching band from the pyridone ring around 1640-1680 cm⁻¹.

      • C-N and C-C stretching vibrations in the fingerprint region.

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and decomposition of the compound.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature.[8] This is crucial for determining the decomposition temperature and identifying the presence of any residual solvents or water.

Protocol:

  • Sample Preparation:

    • Place a small amount of the sample (5-10 mg) into a TGA pan.

  • TGA Analysis:

    • Instrument: A thermogravimetric analyzer.

    • Atmosphere: Nitrogen or air.

    • Heating Rate: A standard heating rate of 10°C/min.

    • Temperature Range: From ambient to a temperature above the expected decomposition point (e.g., 30°C to 500°C).

  • Data Interpretation:

    • Analyze the TGA curve for any mass loss steps.

    • The onset temperature of the major mass loss step corresponds to the decomposition temperature.

    • Any mass loss at lower temperatures may indicate the presence of volatiles.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and other thermal transitions.

Protocol:

  • Sample Preparation:

    • Seal a small amount of the sample (2-5 mg) in an aluminum DSC pan.

  • DSC Analysis:

    • Instrument: A differential scanning calorimeter.

    • Atmosphere: Nitrogen.

    • Heating Rate: A standard heating rate of 10°C/min.

    • Temperature Range: From ambient to a temperature above the expected melting point (e.g., 30°C to 260°C).

  • Data Interpretation:

    • The endothermic peak in the DSC thermogram corresponds to the melting point of the compound. The peak maximum or onset can be reported.

Elemental Analysis

Rationale: Elemental analysis provides the percentage composition of elements (C, H, N, I) in the compound. This is a fundamental technique to confirm the empirical formula.

Protocol:

  • Sample Submission:

    • Submit a pure, dry sample to an analytical laboratory specializing in elemental analysis.

  • Data Interpretation:

    • Compare the experimentally determined percentages of C, H, N, and I with the theoretical values calculated from the molecular formula (C₇H₅I₂NO₃). The results should be within acceptable limits (typically ±0.4%).

Conclusion

The analytical techniques and protocols detailed in this guide provide a comprehensive framework for the thorough characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal methods, researchers and drug development professionals can confidently establish the identity, purity, and key physicochemical properties of this important pharmaceutical compound. Adherence to these robust methodologies will ensure data integrity and support regulatory compliance throughout the drug development lifecycle. The principles of method development and validation, as outlined by the ICH, should be applied to ensure the suitability of these methods for their intended purpose.[4][9][10]

References

Application Notes and Protocols: 3,5-Diiodo-4-pyridone-1-acetic Acid as a Versatile Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Diodinated Heterocycle

3,5-Diiodo-4-pyridone-1-acetic acid, historically known as Diodone, is a multifaceted heterocyclic compound. While its initial application was as a radiocontrast agent in medical imaging, its true potential for synthetic chemists lies in the strategic placement of two iodine atoms on the pyridone core.[1] These iodine moieties serve as versatile handles for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The presence of the N-acetic acid group further provides a handle for conjugation or modification of solubility and pharmacokinetic properties.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We will delve into detailed protocols for its derivatization, focusing on palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings. The protocols presented herein are adapted from established methodologies for structurally related di-iodo aromatic systems, providing a robust starting point for your synthetic explorations.

Core Properties and Handling

A foundational understanding of the physical and chemical properties of this compound is paramount for its successful application in synthesis.

PropertyValueSource
CAS Number 101-29-1
Molecular Formula C₇H₅I₂NO₃[2]
Molecular Weight 404.93 g/mol [3]
Appearance Solid[2]
Melting Point 244°C (decomposition)[3]

Storage and Handling: this compound should be stored in a cool, dry place, away from light. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthetic Strategy: Harnessing Palladium Catalysis

The two iodine atoms at the 3- and 5-positions of the pyridone ring are the key to the synthetic versatility of this molecule. These positions are amenable to functionalization through various palladium-catalyzed cross-coupling reactions. The choice of reaction conditions, particularly the catalyst, ligand, and base, can influence the outcome, including the potential for selective mono- or di-functionalization.

Diagram of Synthetic Pathways

G A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalyst, Base D Mono-arylated Pyridone Derivative B->D Controlled Stoichiometry E Di-arylated Pyridone Derivative B->E Excess Reagents F Mono-alkynylated Pyridone Derivative C->F Controlled Stoichiometry G Di-alkynylated Pyridone Derivative C->G Excess Reagents

Caption: Synthetic utility of this compound.

Detailed Application Protocols

The following protocols are adapted from well-established procedures for similar di-halogenated heterocyclic systems. Researchers should consider these as robust starting points and may need to perform minor optimizations for their specific substrates.

Protocol 1: Mono-Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-iodo-4-pyridone-1-acetic Acid Derivatives

This protocol is designed to achieve selective mono-arylation, which is a common challenge with di-halogenated substrates. The key to selectivity is controlling the stoichiometry of the boronic acid reagent.

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron compound and an organic halide, catalyzed by a palladium complex.[4][5][6] For di-iodinated systems, achieving mono-substitution requires careful control of reaction conditions to prevent the second coupling event. Using a slight deficiency or an equimolar amount of the boronic acid is a common strategy to favor the mono-arylated product.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, aryl boronic acid, Pd catalyst, and base in a flask. B Add solvent and degas the mixture. A->B C Heat the reaction mixture under inert atmosphere. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool to room temperature and perform aqueous work-up. D->E F Purify the crude product by column chromatography. E->F

Caption: Workflow for Mono-Suzuki-Miyaura Coupling.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (0.9-1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl boronic acid (1.0 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Expected Outcome: This procedure should yield the 3-aryl-5-iodo-4-pyridone-1-acetic acid derivative. The unreacted starting material and the di-arylated byproduct may also be present and can be separated by chromatography.

Protocol 2: Double Sonogashira Coupling for the Synthesis of 3,5-Dialkynyl-4-pyridone-1-acetic Acid Derivatives

This protocol details the di-functionalization of the pyridone core with terminal alkynes, creating a highly conjugated system.

Rationale: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7][8] It typically employs a copper(I) co-catalyst. For the synthesis of the di-alkynylated product, an excess of the terminal alkyne is used to drive the reaction to completion.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, Pd catalyst, Cu(I) co-catalyst, and base in a flask. B Add solvent, terminal alkyne, and degas. A->B C Stir the reaction mixture at room temperature or with gentle heating under inert atmosphere. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Quench the reaction and perform an extractive work-up. D->E F Purify the crude product by column chromatography or recrystallization. E->F

Caption: Workflow for Double Sonogashira Coupling.

Materials:

  • This compound

  • Terminal Alkyne (2.5 - 3.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent and base)

  • Tetrahydrofuran (THF) (co-solvent, optional)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed triethylamine and THF (if necessary to dissolve the starting material).

  • Add the terminal alkyne (2.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material and mono-alkynylated intermediate are consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the 3,5-dialkynyl-4-pyridone-1-acetic acid derivative.

Troubleshooting and Considerations

  • Low Yields in Suzuki Coupling: Ensure the boronic acid is of high quality, as they can degrade upon storage. Thorough degassing of the solvent is crucial to prevent catalyst deactivation.

  • Homocoupling in Sonogashira Reaction: The formation of alkyne dimers (Glaser coupling) can be minimized by ensuring the reaction is performed under strictly anaerobic conditions.

  • Site-Selectivity: Achieving selective mono-functionalization can be challenging. In addition to controlling stoichiometry, factors like reaction temperature and catalyst choice can influence selectivity. Lower temperatures and less reactive catalysts may favor mono-substitution.

  • Solubility: The N-acetic acid moiety can be deprotonated with a suitable base to improve aqueous solubility for certain applications or purification techniques.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the derivatization of this scaffold. The ability to introduce diverse functionalities at the 3- and 5-positions through robust palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the development of novel compounds in pharmaceuticals, materials science, and beyond.

References

Application Notes and Protocols: 3,5-Diiodo-4-pyridone-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3,5-Diiodo-4-pyridone-1-acetic acid, historically known by the non-proprietary name Diodone, is an organoiodine compound that played a significant role in the advancement of medical imaging.[1][2] As a water-soluble, iodinated molecule, its primary application has been as a radiocontrast agent for excretory urography, enabling visualization of the renal system.[3][4] The high atomic number of iodine provides the necessary X-ray attenuation for contrast enhancement. This document provides a comprehensive overview of the properties of this compound, detailed protocols for its traditional use in excretory urography, and explores its potential in modern molecular imaging through radiolabeling.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Chemical Formula C₇H₅I₂NO₃[5]
Molecular Weight 404.93 g/mol [5]
Appearance White crystalline solid[2]
Melting Point 244°C (decomposes)[6]
Solubility Water-soluble, especially as a salt[2]
Purity >98.0% (HPLC) available commercially[6]

Mechanism of Action in Radiocontrast Imaging

The utility of this compound as a contrast agent is directly attributable to the presence of two iodine atoms in its structure. When X-rays pass through the body, different tissues absorb the radiation to varying degrees. Tissues with higher atomic number elements absorb more X-rays. The iodine in Diodone, with its high atomic number, significantly increases the attenuation of X-rays in the tissues where it accumulates. Following intravenous injection, this compound is rapidly distributed throughout the extracellular fluid and is then efficiently excreted by the kidneys.[7] This process of renal excretion allows for the opacification of the kidneys, ureters, and bladder, providing a clear outline of the urinary tract on radiographic images.[3][4]

Application 1: Excretory Urography (EU) / Intravenous Pyelography (IVP)

Excretory urography is a radiological procedure to visualize abnormalities of the urinary system, including the kidneys, ureters, and bladder.[8]

Workflow for Excretory Urography

EU_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure P1 Patient Preparation (Fasting, Hydration) P2 Obtain Informed Consent P1->P2 Proceed P3 Preliminary Radiograph (KUB) P2->P3 Proceed P4 IV Injection of This compound P3->P4 Proceed P5 Timed Sequence Radiographs P4->P5 Image Acquisition P6 Post-Voiding Radiograph P5->P6 Final Image P7 Image Interpretation P6->P7 Analysis P8 Patient Monitoring P7->P8 Patient Care

Caption: Workflow for Excretory Urography using an iodinated contrast agent.

Detailed Protocol for Excretory Urography

1. Patient Preparation:

  • Dietary Restrictions: The patient should have a light evening meal the day before the procedure and then fast. This reduces the amount of gas in the intestines, which can obscure the view of the urinary tract.[9]

  • Hydration: Adequate hydration is crucial, although some protocols may involve fluid restriction for several hours prior to the examination to increase the concentration of the contrast medium in the urine.[9]

  • Contraindications: Assess for any contraindications, such as a known allergy to iodine-containing substances or severe renal impairment.[3]

2. Materials:

  • This compound (Diodone) solution for injection (typically formulated as a salt with diethanolamine).

  • Sterile syringes and needles for intravenous injection.

  • Standard X-ray or fluoroscopy equipment.

  • Emergency medications for managing potential allergic reactions.

3. Procedure:

  • Preliminary Radiograph: A plain radiograph of the abdomen (Kidneys, Ureters, Bladder - KUB) is taken before the injection of the contrast agent. This is to ensure the patient is properly prepared and to visualize any calcifications that might be obscured by the contrast medium.[9]

  • Contrast Administration: An intravenous injection of the this compound solution is administered. The dosage will depend on the patient's age, weight, and renal function.

  • Timed Radiographic Series: A series of radiographs are taken at specific time intervals after the injection to visualize the different parts of the urinary tract as the contrast medium is excreted.[4]

    • 1-5 minutes: Nephrogram phase, showing the contrast accumulating in the renal parenchyma.

    • 5-15 minutes: Pyelogram phase, outlining the renal pelves and calyces.

    • 20-30 minutes: Visualization of the ureters.

    • Later images: Filling of the urinary bladder.

  • Post-Voiding Radiograph: After the main series of images, the patient is asked to empty their bladder, and a final radiograph is taken to assess for any residual urine and to visualize the bladder lining.[4]

4. Interpretation of Results:

  • The radiographs are examined for any abnormalities in the size, shape, and position of the kidneys.

  • The collecting systems, ureters, and bladder are assessed for any filling defects, obstructions (such as stones), or structural anomalies.

Application 2: Radiolabeling for Molecular Imaging Research

The presence of iodine atoms in this compound makes it a candidate for radiolabeling with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I). This would transform it from a contrast agent for anatomical imaging to a tracer for functional and molecular imaging with Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[10][11]

Conceptual Workflow for Radiolabeling and Application

Radiolabeling_Workflow cluster_synthesis Radiosynthesis cluster_application Research Application S1 Precursor Synthesis (if necessary) S2 Radioiodination Reaction S1->S2 Reactant S3 Purification (HPLC) S2->S3 Crude Product S4 Quality Control S3->S4 Purified Tracer A1 In vitro Cell Uptake Studies S4->A1 Validated Tracer A2 In vivo Biodistribution (Animal Model) A1->A2 Proceed to in vivo A3 SPECT/PET Imaging A2->A3 Image Acquisition

Caption: Conceptual workflow for radiolabeling and research application.

Hypothetical Protocol for Radioiodination

This protocol is a scientifically plausible method based on established radioiodination techniques.

1. Rationale:

  • Direct electrophilic radioiodination is a common method for labeling small molecules. However, since this compound is already di-iodinated, direct labeling would be inefficient. A more feasible approach is to synthesize a precursor where one of the iodine atoms is replaced with a group amenable to radioiodine substitution, such as a trialkylstannyl group.

2. Materials:

  • Precursor: 3-Iodo-5-(tributylstannyl)-4-pyridone-1-acetic acid (synthesis required).

  • Radioisotope: Na[¹²⁵I] in 0.1 M NaOH.

  • Oxidizing agent: Chloramine-T.

  • Quenching agent: Sodium metabisulfite.

  • Solvents: Ethanol, HPLC grade water, and acetonitrile.

  • HPLC system with a reverse-phase C18 column and a radiation detector.

3. Procedure:

  • Reaction Setup: In a shielded vial, dissolve the precursor (approximately 1 mg) in ethanol (200 µL).

  • Radioiodination: Add Na[¹²⁵I] (e.g., 37 MBq, 1 mCi) to the precursor solution. Initiate the reaction by adding Chloramine-T (2 mg/mL in water, 50 µL). Vortex the mixture at room temperature for 10-15 minutes.

  • Quenching: Stop the reaction by adding sodium metabisulfite solution (5 mg/mL in water, 100 µL).

  • Purification: Purify the reaction mixture using reverse-phase HPLC. The mobile phase could be a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid. Collect the fraction corresponding to the radioiodinated product, identified by its retention time relative to a non-radioactive standard.

  • Formulation: Evaporate the solvent from the collected fraction and redissolve the radiolabeled compound in a suitable vehicle for in vitro or in vivo studies (e.g., saline with a small amount of ethanol).

4. Quality Control:

  • Radiochemical Purity: Determine the radiochemical purity of the final product by analytical HPLC. It should be >95%.

  • Molar Activity: Calculate the molar activity (GBq/µmol) based on the amount of radioactivity and the mass of the compound.

Potential Research Applications
  • Renal Function Studies: A radiolabeled version of this compound could be used as a tracer to quantify renal plasma flow and glomerular filtration rate with higher sensitivity than non-radioactive methods.

  • Tumor Imaging: While not its primary design, many small molecules exhibit some degree of tumor uptake. Investigating the biodistribution of the radiolabeled compound in tumor-bearing animal models could reveal potential for oncological imaging.[10][12][13]

  • Pharmacokinetic Studies: Radiolabeling provides a highly sensitive method for tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound in preclinical drug development.[7]

Conclusion

This compound, while a legacy compound in the history of medical imaging, still serves as an excellent case study in the principles of radiocontrast agents. Its well-defined properties and primary application in excretory urography provide a solid foundation for understanding the fundamentals of X-ray contrast. Furthermore, the potential for its derivatization and radiolabeling opens avenues for its use in modern molecular imaging research, underscoring the enduring relevance of well-characterized small molecules in the advancement of diagnostic and therapeutic sciences.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Diiodo-4-pyridone-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,5-Diiodo-4-pyridone-1-acetic Acid (CAS 101-29-1), a key intermediate used in the formulation of radio-contrast media.[1][2] This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals to achieve high purity for this compound.

The purification of this molecule can be challenging due to its unique solubility profile and the nature of potential impurities arising from its synthesis. This guide is structured to address the most common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower you to adapt and optimize these methods for your specific needs.

Frequently Asked Questions (FAQs)

Here we address high-level questions regarding the properties and purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities typically originate from the synthetic route, which involves the iodination of a 4-pyridone precursor followed by N-alkylation with a chloroacetic acid derivative.[1] Understanding these potential contaminants is the first step to designing an effective purification strategy.

Impurity Potential Origin Removal Strategy
4-Pyridone-1-acetic acid Incomplete iodination of the N-alkylated precursor.Recrystallization, Acid-Base Extraction.
3-Iodo-4-pyridone-1-acetic acid Incomplete di-iodination. Often the most difficult to separate.Fractional crystallization or preparative chromatography.
3,5-Diiodo-4-pyridone (Iopydone) Unreacted intermediate from the N-alkylation step.[3]Exploiting the acidic nature of the target compound via acid-base extraction.
Inorganic Salts (e.g., NaCl, NaI) Byproducts from the synthesis steps (neutralization, iodination).Washing with deionized water after precipitation.
Degradation Products Iodine loss due to exposure to light or high temperatures.[4]Proper storage (amber vials, +5°C) and use of antioxidants during purification if necessary.[4]

Q2: What are the key physical and solubility properties of pure this compound?

A2: The pure compound should be a white to off-white crystalline solid.[1] Key properties include:

  • Molecular Formula: C₇H₅I₂NO₃[5]

  • Molecular Weight: 404.93 g/mol [2]

  • Melting Point: Approximately 244°C, with decomposition.[1][2] A broad melting range or a lower melting point is indicative of impurities.

  • Solubility: As a carboxylic acid, its solubility is pH-dependent.

    • Low Solubility: It is poorly soluble in water and most common non-polar organic solvents (e.g., hexanes, ether). The related precursor, 3,5-diiodo-4(1H)-pyridone, is practically insoluble in water, ethanol, and ether.[4] A similar dichloro-analog is only slightly soluble in water.[6]

    • High Solubility: It readily dissolves in aqueous alkaline solutions (e.g., NaOH, NaHCO₃, Na₂CO₃) by forming the corresponding carboxylate salt.[4]

Q3: What are the primary laboratory-scale methods for purifying this compound?

A3: The most effective purification strategies leverage the compound's acidic nature and its crystalline properties.

  • Acid-Base Extraction/Precipitation: This is the most powerful technique for removing non-acidic impurities like the unreacted intermediate, 3,5-Diiodo-4-pyridone. The crude product is dissolved in a dilute aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.

  • Recrystallization: This is essential for removing closely related acidic impurities and achieving high crystalline purity. The choice of solvent is critical. Aqueous systems, often with pH adjustment, or mixed-solvent systems are typically employed. A known method for a salt of this acid involves recrystallization from water.[1]

Purification Workflow Overview

The following diagram outlines a general strategy for purifying crude this compound, integrating both acid-base extraction and recrystallization.

G cluster_0 Step 1: Acid-Base Workup cluster_1 Step 2: Recrystallization crude Crude Product (Target + Neutral Impurities) dissolve Dissolve in aq. Base (e.g., 1M NaHCO₃) crude->dissolve wash Wash with Organic Solvent (e.g., DCM, EtOAc) dissolve->wash separate Separate Aqueous Layer (Contains Target Salt) wash->separate precipitate Acidify with HCl to pH ~2-3 separate->precipitate filter Filter & Wash Solid with DI Water precipitate->filter isolated_solid Isolated Solid from Step 1 filter->isolated_solid Proceed if purity is insufficient dissolve_hot Dissolve in Minimum Hot Solvent (e.g., EtOH/Water) isolated_solid->dissolve_hot cool Slow Cool to RT, then 0-4°C dissolve_hot->cool crystallize Collect Crystals by Filtration cool->crystallize dry Dry Under Vacuum (Protect from light) crystallize->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a practical Q&A format.

Recrystallization Issues

Q: My crude product won't dissolve in the recrystallization solvent, even when heated. What should I do?

A: This is a common issue stemming from poor solvent selection or the presence of insoluble impurities.

  • Scientific Rationale: Recrystallization requires the solute to be sparingly soluble at room temperature but highly soluble at an elevated temperature. If solubility is too low even when hot, the solvent is unsuitable. Insoluble materials are often inorganic salts or polymeric byproducts.

  • Solutions:

    • Verify Acid-Base Purification: First, ensure you have performed the acid-base workup described in Protocol 1. This removes many insoluble impurities.

    • Change Solvent System: If the compound is the issue, the solvent system is not appropriate. For a polar, acidic molecule like this, consider highly polar or protic solvents.

      • Try a Mixed-Solvent System: A combination like Ethanol/Water, Dioxane/Water, or Acetic Acid/Water can be very effective. Start by dissolving the compound in the "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify and then allow it to cool.

    • pH Adjustment: If using an aqueous system, slightly increasing the pH (e.g., to 4-5 with dilute NaOH) can significantly increase solubility upon heating, followed by crystallization as the solution cools and the pH effectively drops. Be cautious not to add too much base.

Q: My product "oils out" during cooling instead of forming crystals. How can I prevent this?

A: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent system, or when the solution is supersaturated to a very high degree.

  • Scientific Rationale: The separated liquid phase is a supercooled, impure melt of your compound. This is detrimental to purification as impurities are trapped within the oil rather than being excluded in the mother liquor.

  • Solutions:

    • Increase Solvent Volume: The solution is likely too concentrated. Add more hot solvent to the oiled-out mixture to redissolve it completely, then attempt cooling again.

    • Reduce Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, preferably in an insulated container (like a beaker with paper towels). This gives the molecules time to orient into a crystal lattice.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q: The final product is yellow or brown, not white. How can I decolorize it?

A: Color is typically due to highly conjugated, colored impurities or iodine-based degradation products.

  • Scientific Rationale: These impurities are often present in very small amounts but have high extinction coefficients. They can be removed by adsorption onto an activated surface.

  • Solution:

    • Use Activated Carbon: After dissolving your crude product in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated carbon (charcoal).

    • Keep it Hot: Swirl the hot solution with the carbon for a few minutes. Do not boil excessively, as this can concentrate the solution and cause premature crystallization.

    • Perform a Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a pad of Celite® to remove the carbon. This step must be done quickly to prevent the product from crystallizing in the funnel. Collect the hot, colorless filtrate and allow it to cool as usual.

Troubleshooting Diagram: Recrystallization

G start Start Recrystallization: Dissolve in Hot Solvent q1 Does it dissolve? start->q1 q3 Is the solution colored? q1->q3 Yes sol1 Action: 1. Increase solvent volume 2. Switch to better solvent (e.g., EtOH/H₂O) q1->sol1 No q2 Does it 'oil out' on cooling? sol2 Action: 1. Re-heat & add more solvent 2. Cool slowly 3. Scratch / Seed q2->sol2 Yes success Collect Pure Crystals q2->success No sol3 Action: 1. Add activated carbon 2. Perform hot filtration q3->sol3 Yes proceed Proceed with Cooling q3->proceed No sol1->start sol2->proceed sol3->proceed proceed->q2

Caption: Decision-making flowchart for troubleshooting common recrystallization problems.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This method is ideal as a first-pass purification to remove neutral or basic impurities from the crude synthetic product.

Methodology:

  • Dissolution: In a suitable flask, suspend the crude this compound (1.0 eq) in deionized water (approx. 20 mL per gram of crude material).

  • Basification: While stirring, slowly add 1M aqueous sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution dropwise until the solid completely dissolves and the pH of the solution is ~8-9. Avoid using strong bases like NaOH initially, as they can hydrolyze other functional groups if impurities are present.

  • Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel. Extract the solution two times with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (2 x 15 mL per gram of crude material). This will remove non-acidic impurities, such as unreacted 3,5-Diiodo-4-pyridone. Discard the organic layers.

  • Precipitation: Cool the remaining aqueous layer in an ice bath. While stirring vigorously, slowly add 2M hydrochloric acid (HCl) dropwise. The product will begin to precipitate. Continue adding acid until the pH of the solution is ~2-3.

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum. For optimal stability, store the final product in an amber vial at refrigerated temperatures.[4]

Protocol 2: Recrystallization from an Ethanol/Water System

This protocol is designed to be used after the acid-base purification or if the primary impurities are other acidic, structurally similar molecules.

Methodology:

  • Solvent Preparation: Prepare a mixture of ethanol and deionized water. The optimal ratio must be determined empirically but a good starting point is 80:20 (EtOH:H₂O).

  • Dissolution: Place the semi-purified acid from Protocol 1 into an Erlenmeyer flask with a stir bar. Add the solvent mixture in small portions while heating the flask on a hot plate (with stirring) until the solid just dissolves. Aim to use the minimum amount of hot solvent necessary.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Return the flask to the hotplate and bring it back to a gentle boil for 2-3 minutes. Perform a hot filtration as described in the troubleshooting section to remove the carbon.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Drying: Collect the white, crystalline product by vacuum filtration. Wash the crystals with a small amount of the cold ethanol/water solvent mixture. Dry the product under vacuum, protected from light.

References

Technical Support Center: Synthesis of 3,5-Diiodo-4-pyridone-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-Diiodo-4-pyridone-1-acetic Acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-based answers to specific problems, detailed protocols, and a foundational understanding of the reaction mechanisms to ensure a successful and reproducible outcome.

Synthesis Overview & Core Challenges

The synthesis of this compound is typically a three-step process starting from 4-pyridone (also known as 4-hydroxypyridine). Each step presents unique challenges that can impact overall yield and purity.

SynthesisWorkflow A 4-Pyridone B Step 1: Electrophilic Iodination A->B I₂, Base (e.g., NaOH) C 3,5-Diiodo-4-pyridone B->C D Step 2: N-Alkylation C->D BrCH₂COOEt, Base (e.g., K₂CO₃) E Ethyl 3,5-diiodo-4-pyridone-1-acetate D->E F Step 3: Saponification (Hydrolysis) E->F Base (e.g., NaOH), then H⁺ G This compound F->G

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental failures and queries.

Step 1: Iodination of 4-Pyridone

Question 1: My iodination reaction has a very low yield and multiple spots on TLC. What is going wrong?

Answer: This is a frequent challenge stemming from the reactivity of the pyridone ring and the iodinating agent.

  • Causality: The 4-pyridone ring is electron-rich and highly activated towards electrophilic substitution. Without careful control, this can lead to a mixture of mono-iodinated, di-iodinated, and potentially over-iodinated or degradation products. The choice of base and reaction temperature are critical. Harsh conditions can lead to side reactions.[1]

  • Troubleshooting Steps:

    • Control Stoichiometry: Ensure you are using at least 2.0 equivalents of the iodinating agent (e.g., Iodine, I₂) for the di-substitution. Using a slight excess (e.g., 2.2 eq) can drive the reaction to completion, but a large excess should be avoided.

    • Base and pH Control: A common procedure involves using a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to generate the more nucleophilic pyridonate anion and to neutralize the HI byproduct. Maintain the pH in the basic range (8-10). If the solution becomes too acidic, the reaction will stop.

    • Temperature Management: Run the reaction at or slightly above room temperature. High temperatures can increase the rate of side reactions and product degradation.

    • Choice of Iodinating Agent: While molecular iodine (I₂) is common, other reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) can be used.[2] NIS is often milder but can be more expensive.[3] ICl is highly reactive and requires careful handling. For this specific transformation, the I₂/base system is generally reliable and cost-effective.

Question 2: The reaction mixture is a dark, intractable tar. Can I salvage the product?

Answer: Tar formation is usually a sign of product degradation due to overly harsh conditions.

  • Causality: High temperatures or excessively strong basic conditions can cause polymerization or decomposition of the pyridone ring. Iodine can also catalyze certain decomposition pathways.

  • Salvage and Prevention:

    • Attempted Salvage: Try to dissolve a small portion of the tar in a polar solvent like DMSO and analyze via LC-MS to see if any desired product is present. If so, a difficult workup involving trituration or column chromatography might recover some material.

    • Prevention: The key is prevention. Add the iodine solution portion-wise to the solution of 4-pyridone and base. This maintains a lower instantaneous concentration of the reactive electrophile and helps control the reaction exotherm. Ensure efficient stirring to avoid localized "hot spots."

Step 2: N-Alkylation of 3,5-Diiodo-4-pyridone

Question 3: My N-alkylation with ethyl bromoacetate is incomplete, even after prolonged reaction times. I see both starting material and product.

Answer: Incomplete conversion is a classic issue in the alkylation of pyridones, which are ambident nucleophiles (can react at N or O).[4]

  • Causality: Several factors can lead to sluggish or incomplete reactions:

    • Insufficiently Strong Base: The N-H of the pyridone needs to be deprotonated to form the reactive nucleophile. Potassium carbonate (K₂CO₃) is commonly used, but it is a relatively weak base and has low solubility in many organic solvents.[5]

    • Poor Solvent Choice: The solvent must be able to dissolve the pyridonate salt to a reasonable extent. Polar aprotic solvents are ideal.

    • Reactivity of Alkylating Agent: Alkyl bromides are good, but reactivity can be an issue.

  • Troubleshooting Steps:

    • Solvent and Base System: Switch from acetone to a more polar aprotic solvent like DMF or acetonitrile. These solvents better solubilize the potassium carbonate and the pyridonate salt.[6] For a stronger, more soluble base, consider cesium carbonate (Cs₂CO₃).[6]

    • Increase Temperature: Gently heating the reaction (e.g., to 60-80 °C) can significantly increase the rate. Monitor by TLC to avoid decomposition.

    • Catalytic Iodide (Finkelstein Reaction): Add a catalytic amount (0.1 eq) of potassium iodide (KI). The iodide will displace the bromide on the ethyl bromoacetate in-situ to form the more reactive ethyl iodoacetate, accelerating the reaction.[5][6]

Question 4: I am getting a significant amount of the O-alkylated isomer. How can I improve N-selectivity?

Answer: The ratio of N- vs. O-alkylation is highly dependent on the reaction conditions.

  • Causality: According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen anion is "softer" and the oxygen anion is "harder." The reaction conditions dictate which site is favored. Polar aprotic solvents (DMF, DMSO) and counter-ions like K⁺ or Cs⁺ tend to favor N-alkylation.[6][7]

  • Improving N-Selectivity:

    • Use Polar Aprotic Solvents: As mentioned, DMF, DMSO, or acetonitrile are superior to solvents like acetone or THF for promoting N-alkylation.[6]

    • Choice of Base: Using a bulky base like potassium tert-butoxide can sometimes favor N-alkylation, though it is much stronger and requires careful handling under anhydrous conditions.[7] For this substrate, K₂CO₃ or Cs₂CO₃ in DMF is a reliable starting point.

    • Phase-Transfer Catalysis: In some cases, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance N-alkylation by bringing the pyridonate anion into the organic phase more effectively.

TroubleshootingAlkylation Start Incomplete N-Alkylation? Solvent Switch to DMF or Acetonitrile Start->Solvent Yes Base Use stronger/more soluble base (Cs₂CO₃) Solvent->Base Temp Increase Temperature (60-80 °C) Base->Temp KI Add catalytic KI (0.1 eq) Temp->KI Success Reaction Complete KI->Success

Caption: Decision workflow for troubleshooting incomplete N-alkylation.

Step 3: Saponification (Ester Hydrolysis)

Question 5: The hydrolysis of the ethyl ester is slow, and upon acidification, I get a poor yield of the final acid.

Answer: Hydrolysis can be tricky; incomplete reaction or side reactions during workup can reduce yields.

  • Causality: Steric hindrance from the two large iodine atoms adjacent to the pyridone ring can slow down the rate of hydroxide attack on the ester carbonyl. During the acidic workup, the product has limited solubility in water and may require careful extraction.

  • Troubleshooting Steps:

    • Hydrolysis Conditions: Use a stronger base like lithium hydroxide (LiOH) in a solvent mixture like THF/water or methanol/water. LiOH is often more effective than NaOH or KOH for hindered esters. Ensure you use a sufficient excess (2-3 eq) of the base.

    • Temperature and Time: The reaction may need to be gently warmed (e.g., 40-50 °C) and run for several hours or overnight. Monitor the disappearance of the starting material by TLC or LC-MS.

    • Workup Procedure: After hydrolysis, cool the reaction mixture in an ice bath before slowly acidifying with cold 1M HCl. The product will precipitate. Be careful not to lower the pH too much (aim for pH 2-3), as very strong acidic conditions might promote side reactions.

    • Isolation: Filter the precipitated solid and wash it thoroughly with cold water to remove inorganic salts. If the product does not precipitate cleanly, extract the acidified aqueous solution multiple times with a suitable organic solvent like ethyl acetate.

Data Summary & Expected Outcomes

StepKey ReagentsSolventTypical Temp.Typical TimeExpected Yield
1. Iodination I₂, NaOHWater25-40 °C4-6 h75-85%
2. N-Alkylation BrCH₂COOEt, K₂CO₃, KIDMF60-80 °C12-24 h80-90%
3. Hydrolysis LiOHTHF/H₂O40-50 °C8-16 h>90%

Note: Yields are indicative and can vary based on reaction scale and purity of reagents.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Diiodo-4-pyridone
  • To a stirred solution of 4-pyridone (1.0 eq) in 1M aqueous sodium hydroxide (2.5 eq), add a solution of iodine (2.2 eq) in water containing potassium iodide (2.2 eq) dropwise over 1 hour.

  • Maintain the temperature between 25-30 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 4 hours. Monitor the reaction by TLC (e.g., 10% Methanol in DCM).

  • Cool the mixture in an ice bath and carefully acidify to pH 5-6 with 2M HCl.

  • Filter the resulting precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 3,5-diiodo-4-pyridone as an off-white solid.

Protocol 2: Synthesis of Ethyl 3,5-diiodo-4-pyridone-1-acetate
  • To a suspension of 3,5-diiodo-4-pyridone (1.0 eq), potassium carbonate (2.0 eq), and potassium iodide (0.1 eq) in anhydrous DMF, add ethyl bromoacetate (1.2 eq).

  • Heat the mixture to 70 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into a beaker of ice water.

  • Stir for 30 minutes until a precipitate forms.

  • Filter the solid, wash extensively with water to remove DMF and salts.

  • Recrystallize from ethanol/water or purify by column chromatography if necessary.

Protocol 3: Synthesis of this compound
  • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.5 eq) and stir the mixture at 45 °C until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add cold 1M HCl with vigorous stirring until the pH reaches 2-3.

  • Filter the white precipitate, wash with copious amounts of cold water, and dry under vacuum to afford the final product.[8]

References

Technical Support Center: Handling Light-Sensitive 3,5-Diiodo-4-pyridone-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,5-Diiodo-4-pyridone-1-acetic Acid (CAS 101-29-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this light-sensitive compound throughout its handling and experimental use. Due to its organoiodine structure, this compound is susceptible to photodegradation, which can compromise experimental outcomes. This document provides proactive guidance and reactive troubleshooting solutions based on established principles of handling photosensitive chemicals.

Compound Profile & Key Properties

This compound is an organoiodine compound belonging to the 4-pyridone class.[1] It is primarily used as a diagnostic aid, specifically as a component in radiocontrast media for procedures like urography.[1] The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage upon exposure to light, particularly UV wavelengths.[2][3] This instability necessitates meticulous handling to prevent the formation of impurities.

PropertyValueSource
CAS Number 101-29-1[4][5]
Molecular Formula C₇H₅I₂NO₃[6][7]
Molecular Weight 404.93 g/mol [6][7]
Appearance Solid[6]
Melting Point 244°C (with decomposition)[1][4][7]
Purity Typically >97% or >98.0% (HPLC)[4][6]
Solubility 2.787 g/L (temperature not specified)[7]

Frequently Asked Questions (FAQs) - Proactive Guidance

This section addresses common questions regarding the proper storage and handling of this compound to prevent degradation before it occurs.

Q1: How should I store the solid compound upon receipt? Solid this compound should be stored in a cool, dry, and dark environment.[2] The ideal storage is in a tightly sealed, amber-colored glass vial placed inside a refrigerator or freezer, protected from moisture and air.[2] For long-term storage, refrigeration at temperatures such as -20°C is recommended.[2]

Q2: What are the visible signs of compound degradation? Discoloration (often appearing as yellow or brown) is a primary indicator of degradation.[8] This change is typically due to the formation of elemental iodine or other colored impurities resulting from the photolytic cleavage of the C-I bond.[2][8] If you observe discoloration, the compound's purity should be verified by an analytical method like HPLC before use.

Q3: What type of lab lighting is safe for handling this compound? Standard overhead fluorescent lights should be dimmed or turned off.[2] Work under subdued, indirect light whenever possible. For procedures requiring better visibility, use a yellow or red safelight, as these emit longer wavelengths of light that are less energetic and less likely to initiate photochemical reactions.[2] Avoid any direct exposure to sunlight.

Q4: How should I prepare solutions of this compound? Solutions should be prepared fresh for each experiment whenever possible.[2] Use degassed solvents to minimize the presence of oxygen, which can participate in photochemical degradation pathways. If a stock solution must be stored, it must be kept in a tightly sealed amber vial or a clear vial completely wrapped in aluminum foil and stored in a refrigerator or freezer.[2][9]

Q5: What is the primary degradation pathway I should be concerned about? The main degradation pathway is the cleavage of the carbon-iodine bond upon exposure to light (photodegradation).[2] This process can generate radical species, leading to a variety of side products and a loss of the parent compound.[2][8] This is a known vulnerability for iodinated compounds used in medical applications, where photodegradation can lead to the release of iodide and the formation of potentially toxic by-products.[10]

Experimental Workflows & Protocols

Adherence to standardized procedures is critical for experimental reproducibility. The following workflows and protocols are designed to minimize light exposure at every step.

General Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling this compound from storage to experimental use.

G cluster_storage Storage & Prep cluster_handling Handling & Solution Prep cluster_experiment Experiment & Analysis Storage Store in amber vial in freezer (-20°C) PrepArea Prepare low-light workspace (red/yellow light) Storage->PrepArea Retrieve compound Weigh Weigh solid quickly on foil-covered balance PrepArea->Weigh Dissolve Dissolve immediately in degassed solvent in amber/wrapped flask Weigh->Dissolve Reaction Run reaction in foil-wrapped apparatus Dissolve->Reaction Purify Purify using foil-wrapped columns Reaction->Purify Work-up Analyze Analyze promptly (e.g., HPLC) Purify->Analyze

Caption: Safe handling workflow for light-sensitive compounds.

SOP-01: Weighing and Aliquoting
  • Preparation: Dim the main laboratory lights and use a red or yellow safelight if needed. Place a piece of aluminum foil on the balance pan.

  • Tare: Tare the balance with the foil.

  • Transfer: Quickly remove the amber vial containing this compound from cold storage.

  • Weigh: Dispense the desired amount of the solid onto the foil rapidly and efficiently to minimize light exposure.[2]

  • Record: Record the weight.

  • Storage: Immediately and securely re-cap the stock vial and return it to the freezer.

  • Next Step: Proceed immediately to dissolution (SOP-02) or transfer the weighed solid to a foil-wrapped or amber container for temporary storage in the dark.

SOP-02: Dissolution and Solution Preparation
  • Glassware: Use amber volumetric flasks or cover standard clear flasks completely with aluminum foil.[2][9]

  • Solvent: Use a high-purity, degassed solvent appropriate for your experiment.

  • Dissolve: Add the weighed solid (from SOP-01) to the flask. Immediately add the solvent and mix until fully dissolved.

  • Inert Atmosphere: If the experiment is sensitive to oxidation, maintain an inert atmosphere (e.g., argon or nitrogen) over the solution.[2]

  • Storage: If the solution is not for immediate use, store it in the prepared amber/wrapped flask, tightly sealed, at low temperature (-20°C is recommended).[2] Label the flask clearly with the contents, concentration, and date.

Troubleshooting Guide

When experiments yield unexpected results, this guide can help identify if compound degradation is the root cause.

G Observe Unexpected Result (Low yield, side products) CheckStart Analyze starting material (HPLC, NMR) Observe->CheckStart PurityOK Purity is High (>98%) CheckStart->PurityOK PurityBad Purity is Low or Degradation Peaks Present CheckStart->PurityBad OtherFactors Problem likely unrelated to starting material degradation. Investigate other experimental parameters. PurityOK->OtherFactors ReviewHandling Review Handling Protocol: - Light exposure? - Improper storage? - Solvent quality? PurityBad->ReviewHandling SourceNew Source fresh compound. Re-run experiment with strict light protection. ReviewHandling->SourceNew

Caption: Troubleshooting logic for experiments involving the compound.

ProblemPotential CauseRecommended Solution
Reaction yield is significantly lower than expected. Degradation of starting material. The effective concentration of the active compound was lower than calculated due to photodegradation either before or during the reaction.1. Verify the purity of the starting material using HPLC or LC-MS.[2]2. If degradation is confirmed, acquire a fresh batch of the compound.3. Re-run the experiment, ensuring all glassware is wrapped in foil and light exposure is minimized at every step.[2]
Appearance of unexpected peaks in analytical data (HPLC, LC-MS, NMR). Formation of degradation by-products. Light exposure has caused the C-I bond to cleave, leading to the formation of new, unwanted compounds in the reaction mixture.[2][8]1. Run a control sample of the starting material dissolved in the reaction solvent and expose it to ambient lab light for the duration of the experiment. Analyze this sample to see if the unexpected peaks are generated.2. If so, this confirms light-induced degradation. Implement stricter light-protection protocols, such as working in a darkroom or using a glovebox with the light off.
Solid compound or prepared solution has changed color (e.g., to yellow/brown). Oxidation and/or photodegradation. This is a clear visual indicator of compound instability, likely accelerated by exposure to both light and air.[8]1. The discolored material should be considered impure and should not be used for quantitative experiments without purification and re-characterization.2. Discard the material according to safety guidelines and obtain a fresh, uncompromised lot.3. Review storage procedures. Ensure containers are tightly sealed, stored in the dark, and at the recommended cold temperature.[2][7]

References

Technical Support Center: Synthesis of 3,5-Diiodo-4-pyridone-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Diiodo-4-pyridone-1-acetic Acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to impurities that may arise during the synthesis of this compound. As Senior Application Scientists, we provide not just procedures, but the underlying scientific reasoning to empower your experimental success.

Understanding the Synthetic Pathway

The synthesis of this compound is a multi-step process. A common route involves the initial formation of a 4-pyridone ring, followed by an electrophilic iodination, and concluding with an N-alkylation step to introduce the acetic acid moiety.[1] Each of these stages presents a unique set of challenges and potential for impurity generation. Understanding the overall workflow is the first step in effective troubleshooting.

G Pyridine Pyridine PyridylPyridinium 4-Pyridyl-pyridinium chloride Pyridine->PyridylPyridinium Step 1 ThionylChloride Thionyl Chloride ThionylChloride->PyridylPyridinium Pyridone 4(1H)-Pyridone PyridylPyridinium->Pyridone Step 2: Hydrolysis Water H₂O, 150°C Water->Pyridone DiiodoPyridone 3,5-Diiodo-4-pyridone Pyridone->DiiodoPyridone Step 3: Iodination ICl Iodomonochloride (ICl) ICl->DiiodoPyridone FinalProduct 3,5-Diiodo-4-pyridone- 1-acetic Acid DiiodoPyridone->FinalProduct Step 4: N-Alkylation Alkylation ClCH₂COOH, NaOH Alkylation->FinalProduct G cluster_0 Alkylation Reaction Intermediate 3,5-Diiodo-4-pyridonate (Ambident Nucleophile) N_Product N-Alkylated Product (Desired) Intermediate->N_Product Attack at Nitrogen O_Product O-Alkylated Isomer (Impurity) Intermediate->O_Product Attack at Oxygen G Start Unknown Peak Detected in HPLC LCMS LC-MS Analysis Start->LCMS Mass Determine Mass (m/z) LCMS->Mass Compare Compare Mass to Expected Impurities Mass->Compare Isomer Mass = Product? Compare->Isomer Known Mass Matches Known Impurity? Isomer->Known No Isolate Isolate Impurity (Prep-HPLC) Isomer->Isolate Yes Known->Isolate No Structure Structure Elucidation Known->Structure Yes NMR NMR Analysis (¹H, ¹³C, 2D) Isolate->NMR NMR->Structure

References

Technical Support Center: Optimizing Reaction Conditions for 3,5-Diiodo-4-pyridone-1-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Welcome to the technical support center for the synthesis and optimization of 3,5-Diiodo-4-pyridone-1-acetic acid and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.

Introduction

This compound is a crucial organoiodine compound, notably used as a precursor for various pharmaceutical agents and as a radio-contrast agent.[1] The synthesis, while seemingly straightforward, involves an electrophilic iodination step that is highly sensitive to reaction conditions. Achieving high yield and purity of the desired di-iodinated product requires careful control over reagents, stoichiometry, and reaction parameters. The electron-rich nature of the 4-pyridone ring readily directs iodination to the 3 and 5 positions, but incomplete reactions or side-product formation are common hurdles.

This guide will walk you through the synthesis, from starting materials to final product, with a focus on troubleshooting the critical iodination step.

Overall Synthesis Workflow

The synthesis of this compound is typically a multi-step process. Understanding the complete workflow is essential for diagnosing issues that may arise from upstream steps.

G cluster_0 Step 1: 4-Pyridone Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Di-iodination Pyridine Pyridine PyridylPyridinium 4-Pyridyl-pyridinium chloride Pyridine->PyridylPyridinium Reacts with ThionylChloride Thionyl Chloride ThionylChloride->PyridylPyridinium Pyridone 4(1H)-Pyridone PyridylPyridinium->Pyridone Hydrolysis Water Water, 150°C Water->Pyridone Pyridone_N 4(1H)-Pyridone N_AceticAcid 4-Pyridone-1-acetic Acid Pyridone_N->N_AceticAcid Alkylation Chloroacetic Chloroacetic Acid & Sodium Hydrate Chloroacetic->N_AceticAcid N_AceticAcid_Iodine 4-Pyridone-1-acetic Acid FinalProduct 3,5-Diiodo-4-pyridone- 1-acetic Acid N_AceticAcid_Iodine->FinalProduct Electrophilic Substitution IodinatingAgent Iodinating Agent (e.g., ICl, I₂/Oxidant) IodinatingAgent->FinalProduct G Start Low / No Yield CheckAgent 1. Verify Iodinating Agent Start->CheckAgent CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckSM 3. Analyze Starting Material Start->CheckSM Agent_Old Is ICl solution old? (May have decomposed) CheckAgent->Agent_Old Agent_I2 Using I₂? Is the oxidant/catalyst present and active? CheckAgent->Agent_I2 Cond_Temp Is temperature high enough? (Some methods require >100°C) CheckConditions->Cond_Temp Cond_Solvent Is the solvent appropriate? (Polar vs. Non-polar) CheckConditions->Cond_Solvent Cond_pH Is pH correct? (Reaction is pH-sensitive) CheckConditions->Cond_pH SM_Purity Is 4-pyridone-1-acetic acid pure? (Impurities can inhibit reaction) CheckSM->SM_Purity Solution_Agent Solution: Use fresh ICl or verify oxidant (e.g., H₂O₂, K₂S₂O₈) Agent_Old->Solution_Agent Agent_I2->Solution_Agent Solution_Cond Solution: Optimize Temp/Solvent. Refer to literature protocols. Cond_Temp->Solution_Cond Cond_Solvent->Solution_Cond Cond_pH->Solution_Cond Solution_SM Solution: Purify starting material via recrystallization. SM_Purity->Solution_SM

References

Technical Support Center: 3,5-Diiodo-4-pyridone-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,5-Diiodo-4-pyridone-1-acetic Acid (also known as Diodone). It addresses common questions and troubleshooting scenarios related to the stability and degradation of this molecule. Our approach is grounded in the principles of forced degradation, a critical component of pharmaceutical development for establishing stability-indicating methods and understanding potential degradation pathways.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound (CAS 101-29-1) is an organoiodine compound belonging to the 4-pyridone class.[3] It has historically been used as a radiocontrast agent for urography.[3] Key properties include:

  • Molecular Formula: C₇H₅I₂NO₃[4][5][6]

  • Molecular Weight: ~404.93 g/mol [4][5]

  • Appearance: Solid[4]

  • Melting Point: Approximately 244°C with decomposition[3][5]

Its structure, featuring two iodine atoms on a pyridone ring and a carboxymethyl substituent, dictates its chemical behavior and potential instability under certain conditions.

Q2: Why is it critical to study the degradation pathways of this compound?

A2: Studying the degradation pathways is essential for several reasons in a drug development context:

  • Stability-Indicating Method Development: Forced degradation studies are used to generate potential degradation products. An analytical method (typically HPLC) that can separate the intact drug from all these degradants is termed "stability-indicating." This is a regulatory requirement to ensure the purity and potency of the drug substance and product over its shelf life.[1][7]

  • Understanding Intrinsic Stability: These studies reveal the molecule's inherent vulnerabilities to stressors like acid, base, light, heat, and oxidation.[1] This knowledge is crucial for developing stable formulations and defining appropriate storage conditions.[2]

  • Safety and Toxicology: Degradation products can have different pharmacological or toxicological profiles than the parent drug. Identifying and characterizing them is vital for patient safety.

  • Problem Solving: Understanding degradation chemistry helps in troubleshooting stability-related issues, such as loss of potency or the appearance of unknown impurities during manufacturing or storage.[2][7]

Q3: What are the most probable degradation pathways for this compound?

A3: Based on its chemical structure, several degradation pathways are plausible under forced stress conditions. The primary points of susceptibility are the carbon-iodine bonds, the acetic acid side chain, and the pyridone ring itself.

  • Photodegradation: The C-I bond is often susceptible to cleavage upon exposure to light, leading to de-iodination. This could result in the formation of mono-iodo or fully de-iodinated pyridone species.

  • Hydrolysis (Acidic/Basic): The molecule contains an amide-like functionality within the pyridone ring and a carboxylic acid group. While the pyridone ring is generally stable, extreme pH conditions could potentially lead to ring-opening, though this is less common.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the acetic acid side chain is a possible pathway. The high melting point with decomposition (244°C) suggests thermal lability.[3][5] The thermal decomposition of acetic acid itself is known to yield products like ketene, water, methane, and carbon dioxide, though the pathway for a substituted acetic acid may differ.[8]

  • Oxidative Degradation: The pyridone ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.

These pathways are illustrated in the diagram below.

DegradationPathways cluster_main Potential Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 3,5-Diiodo-4-pyridone -1-acetic Acid DP1 De-iodinated Species (e.g., 3-Iodo-4-pyridone-1-acetic acid) Parent->DP1 De-iodination DP2 Ring-Opened Products Parent->DP2 Ring Cleavage DP3 Decarboxylated Product Parent->DP3 Decarboxylation DP4 N-Oxides / Ring Oxidation Products Parent->DP4 Oxidation stress_light Light (Photolysis) stress_ph pH (Hydrolysis) stress_heat Heat (Thermolysis) stress_ox Oxidation

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting Guide for Degradation Studies

This section addresses specific issues you may encounter during your experiments.

Q4: I am not observing any degradation under my initial stress conditions. What should I do?

A4: This indicates that the molecule is highly stable under the applied conditions. The goal of forced degradation is to achieve 5-20% degradation to ensure the method is challenged.[7] If no degradation is observed, you must demonstrate that sufficient scientific effort was made.[7]

Troubleshooting Steps:

  • Increase Stressor Intensity:

    • Hydrolysis: Increase the molarity of the acid/base (e.g., from 0.1 M to 1 M HCl/NaOH), increase the temperature (e.g., from 60°C to 80°C), or extend the exposure time.

    • Oxidation: Increase the concentration of the oxidizing agent (e.g., H₂O₂ from 3% to 30%).

    • Thermal: Increase the temperature, but be mindful of approaching the compound's melting/decomposition point.

    • Photolytic: Increase the exposure duration or intensity to meet or exceed ICH Q1B guidelines.

  • Confirm Experimental Setup:

    • Ensure the drug substance was properly dissolved and is in direct contact with the stressor.

    • Verify the temperature of ovens/water baths and the output of photostability chambers.

    • For oxidative studies, ensure adequate mixing with the reagent.

  • Self-Validation Check: Before concluding, analyze a positive control (a compound known to degrade under the condition) to confirm your experimental setup is functioning correctly.

Q5: My HPLC analysis shows a poor mass balance (<95%). Where could the rest of my compound have gone?

A5: Poor mass balance is a common and critical issue in stability studies. It suggests that not all degradation products are being detected by your analytical method.

Troubleshooting Steps:

  • Check for Co-elution: A degradant peak may be hidden under the main peak or an excipient peak. Scrutinize the peak purity using a Diode Array Detector (DAD) or by changing chromatographic conditions (e.g., gradient, mobile phase pH) to achieve separation.

  • Look for Non-Chromophoric Degradants: Some degradation pathways (like decarboxylation or certain ring cleavages) can produce small fragments that lack a UV chromophore.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in parallel with your UV detector.

  • Investigate Precipitation/Adsorption: The degradant or the parent compound may have precipitated out of solution after the stress condition was applied, especially after pH neutralization.

    • Solution: Visually inspect all sample vials before injection. Also, consider if the compound or its degradants are adsorbing to the HPLC column or sample vials. Using different vial materials (e.g., polypropylene vs. glass) can help diagnose this.

  • Consider Volatile Degradants: Small molecule degradants could be lost to the headspace, especially during thermal stress studies. Headspace GC-MS can be used to investigate this possibility.

Q6: I see new peaks in my chromatogram, but I'm struggling to identify them. What are the next steps for structural elucidation?

A6: Identifying unknown peaks is a core objective of these studies.[1] A systematic approach is required.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (LC-MS/MS): This is the most powerful tool.

    • Obtain the accurate mass of the degradant peak to predict its elemental composition.

    • Perform fragmentation (MS/MS) on the degradant peak. Compare the fragmentation pattern to that of the parent compound. A logical loss (e.g., -127 for iodine, -44 for CO₂) provides strong evidence for a specific degradation pathway.

  • UV Spectral Analysis: Use a DAD to compare the UV spectrum of the degradant to the parent compound. A significant shift in the λₘₐₓ can indicate a change to the core chromophore (the pyridone ring), whereas a similar spectrum might suggest a modification to the side chain.

  • Forced Degradation Logic: Correlate the appearance of specific peaks with specific stress conditions. A peak that appears only under photolytic stress is almost certainly a photodegradant. A peak appearing only in acidic conditions is an acid-hydrolysis product. This provides crucial clues for proposing a structure.

  • Isolation and NMR: If the degradant is present in sufficient quantity (>0.1%), consider isolating it using preparative HPLC. The isolated fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study for this compound.

Objective: To generate likely degradation products and establish a stability-indicating analytical method.

1. Materials & Equipment:

  • This compound reference standard

  • HPLC-grade Acetonitrile and Water

  • Reagent-grade HCl, NaOH, and H₂O₂ (30%)

  • HPLC system with DAD/PDA detector (a mass spectrometer is highly recommended)

  • Calibrated pH meter, oven, and ICH-compliant photostability chamber

2. Standard & Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at 1 mg/mL.

  • The working concentration for HPLC analysis should be around 0.1 mg/mL.

3. Forced Degradation Workflow:

Caption: General workflow for a forced degradation study.

4. Stress Conditions:

  • A control sample (unstressed, diluted to final concentration) and a blank (stressor only) should be prepared for each condition.

Stress ConditionRecommended ParametersSampling Time PointsNotes
Acid Hydrolysis 0.1 M HCl at 60°C2, 6, 24, 48 hoursNeutralize with an equivalent amount of NaOH before injection.
Base Hydrolysis 0.1 M NaOH at Room Temp1, 4, 8, 24 hoursNeutralize with an equivalent amount of HCl before injection.
Oxidation 3% H₂O₂ at Room Temp2, 6, 24, 48 hoursMonitor closely; oxidation can be rapid.
Thermal 80°C in a dry oven (solid state)1, 3, 7 daysDissolve the stressed solid in the diluent for analysis.
Photostability ICH Q1B exposure (1.2M lux-hrs & 200 W-hrs/m²)End of exposureRun a dark control sample in parallel.

5. Analytical Method (Example):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: DAD (210-400 nm) and/or MS

  • Column Temp: 30°C

  • Injection Vol: 10 µL

Self-Validating System: The protocol's integrity is maintained by including controls. The unstressed control confirms the initial purity, while the dark control in the photostability test isolates the effect of light from heat. The use of blanks ensures that no peaks are generated from the stressors or solvents themselves. Successful separation of all generated peaks validates the method as "stability-indicating."

References

Technical Support Center: Synthesis of 3,5-Diiodo-4-pyridone-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3,5-Diiodo-4-pyridone-1-acetic Acid. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during this multi-step synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes, ensuring high yield and purity of the target compound.

I. Understanding the Synthetic Pathway and Potential Pitfalls

The synthesis of this compound is a sequential process involving the iodination of a 4-pyridone precursor followed by N-alkylation. Each step presents unique challenges that can lead to side reactions and impurities if not carefully controlled. A thorough understanding of the underlying chemical principles is paramount for successful synthesis.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: N-Alkylation 4-Pyridone 4-Pyridone 3_5_Diiodo_4_pyridone 3,5-Diiodo-4-pyridone 4-Pyridone->3_5_Diiodo_4_pyridone Electrophilic Aromatic Substitution Iodinating_Agent Iodinating Agent (e.g., ICl) Iodinating_Agent->3_5_Diiodo_4_pyridone Start_Alkylation 3,5-Diiodo-4-pyridone Final_Product 3,5-Diiodo-4-pyridone- 1-acetic Acid Start_Alkylation->Final_Product Nucleophilic Substitution Alkylating_Agent Chloroacetic Acid + Base Alkylating_Agent->Final_Product

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Final Product

Question: I am getting a very low yield of this compound, or the reaction does not seem to proceed to completion. What are the likely causes?

Answer:

Several factors can contribute to a low yield in this synthesis. It is crucial to systematically investigate the following possibilities:

  • Purity of Starting Materials: Ensure that the 4-pyridone and chloroacetic acid are of high purity. Impurities can interfere with the reaction.

  • Base Strength and Stoichiometry: The choice and amount of base in the N-alkylation step are critical. A base that is too weak may not sufficiently deprotonate the 3,5-diiodo-4-pyridone. Conversely, an excessively strong base can promote side reactions. Sodium hydrate is commonly used[1]. Consider using alternative bases like lithium hydride (LiH) or cesium carbonate (Cs₂CO₃), which have been shown to be effective in similar N-alkylations of pyridones[2][3]. Ensure at least one equivalent of base is used to neutralize the HCl generated and to deprotonate the pyridone.

  • Reaction Temperature: Both the iodination and N-alkylation steps are temperature-sensitive. If the temperature is too low, the reaction rate may be impractically slow. If it is too high, side reactions such as decarboxylation of the final product or degradation of reactants can occur. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal temperature.

  • Hydrolysis of Chloroacetic Acid: In the presence of a base, chloroacetic acid can be hydrolyzed to glycolic acid, rendering it inactive for the alkylation reaction[4][5][6][7][8]. This is more likely to occur at elevated temperatures and with prolonged reaction times. To mitigate this, consider adding the chloroacetic acid slowly to the reaction mixture or using a slight excess.

ParameterRecommendationRationale
Base Sodium Hydrate, LiH, Cs₂CO₃Ensures efficient deprotonation of the pyridone nitrogen.
Temperature Monitor and optimize (start at room temperature and gently heat if necessary)Balances reaction rate with the prevention of side reactions.
Reagent Addition Slow addition of chloroacetic acidMinimizes the hydrolysis of the alkylating agent.
Issue 2: Formation of a Significant Amount of O-Alkylated Byproduct

Question: My final product is contaminated with a significant amount of the O-alkylated isomer. How can I improve the N-selectivity of the alkylation reaction?

Answer:

The formation of an O-alkylated byproduct is a classic challenge in pyridone chemistry due to the ambident nucleophilic nature of the pyridonate anion[9]. The negative charge is delocalized over both the nitrogen and oxygen atoms.

Caption: Resonance structures of the pyridonate anion, illustrating its ambident nucleophilic character. (Note: Actual image rendering of chemical structures is not possible here, this is a conceptual representation)

To favor N-alkylation, consider the following strategies:

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are known to promote N-alkylation[10]. These solvents solvate the cation of the base, leaving the pyridonate anion more "naked" and reactive, with the harder nitrogen atom being the preferred site of attack for the hard alkylating agent.

  • Counter-ion of the Base: The nature of the cation from the base can influence the regioselectivity. "Softer" cations like Cs⁺ are less tightly coordinated to the oxygen of the pyridonate, favoring N-alkylation[2][11].

  • Alkylating Agent: While you are constrained to using chloroacetic acid, it is worth noting that "harder" alkylating agents tend to favor reaction at the harder nucleophilic center (nitrogen).

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst can sometimes improve N-selectivity.

FactorTo Favor N-AlkylationTo Favor O-Alkylation
Solvent Polar aprotic (DMF, DMSO)[10]Polar protic (e.g., alcohols)
Base Cation Cs⁺, K⁺, Li⁺[2][3][11]Na⁺ (can be less selective)
Temperature Generally lower temperaturesHigher temperatures can sometimes favor O-alkylation
Issue 3: Incorrect Iodination Profile (Mono-iodination or Over-iodination)

Question: The iodination of 4-pyridone is not yielding the desired 3,5-diiodo product cleanly. I am observing mono-iodinated species and/or starting material. How can I improve the selectivity of this step?

Answer:

Controlling the regioselectivity and stoichiometry of the iodination is key. The 4-pyridone ring is activated towards electrophilic substitution at the 3- and 5-positions.

  • Iodinating Agent: Iodine monochloride (ICl) is a common and effective electrophilic iodinating agent for this transformation[1]. It is more reactive than molecular iodine. A radical-based C-H iodination has also been reported for pyridones, leading to C3 and C5 di-iodination, suggesting that the reaction conditions can influence the mechanism and outcome[12][13][14].

  • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. At least two equivalents of ICl are required for di-iodination. Using a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided to prevent potential side reactions.

  • Reaction Conditions: The reaction is often performed in an aqueous or acidic medium. The presence of a base, such as lithium carbonate (Li₂CO₃), can be beneficial to neutralize the HCl that is formed when using ICl, which can improve the selectivity of the reaction[15][16].

  • Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Quench the reaction once the desired 3,5-diiodo-4-pyridone is the major product to prevent the formation of further byproducts.

Experimental Protocol for Iodination:

  • Dissolve 4-pyridone in a suitable solvent (e.g., water, acetic acid).

  • Add at least two equivalents of the iodinating agent (e.g., ICl) dropwise at a controlled temperature.

  • If using ICl, consider the addition of a mild base like Li₂CO₃ to scavenge the generated HCl[15][16].

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC or LC-MS).

  • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) to destroy any excess iodine, followed by extraction and purification.

Issue 4: Presence of a Decarboxylated Byproduct

Question: I have identified 3,5-diiodo-4-pyridone as a significant impurity in my final product. What is causing the decarboxylation and how can I prevent it?

Answer:

Pyridylacetic acids are known to be susceptible to decarboxylation, particularly at elevated temperatures or under harsh pH conditions[17]. The electron-withdrawing nature of the pyridone ring can stabilize the intermediate formed upon loss of carbon dioxide.

Decarboxylation_Mechanism Start 3,5-Diiodo-4-pyridone- 1-acetic Acid Transition_State Transition State Start->Transition_State Heat or Catalyst Intermediate Carbanionic Intermediate Transition_State->Intermediate CO2 CO₂ Transition_State->CO2 Product 3,5-Diiodo-4-pyridone Intermediate->Product Protonation

Caption: A simplified representation of the decarboxylation of this compound.

To minimize decarboxylation:

  • Temperature Control: Avoid excessive temperatures during the N-alkylation reaction and subsequent workup and purification steps.

  • pH Control: Maintain a neutral or slightly basic pH during the workup and purification. Strongly acidic or basic conditions can catalyze the decarboxylation.

  • Purification Method: When purifying the final product, consider methods that do not require high temperatures, such as recrystallization from a suitable solvent at a moderate temperature or flash column chromatography with a neutral solvent system.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the N-alkylation step?

The base has two primary roles: 1) to deprotonate the nitrogen of the 3,5-diiodo-4-pyridone, forming the nucleophilic pyridonate anion, and 2) to neutralize the hydrochloric acid that is formed as a byproduct of the reaction between the pyridonate and chloroacetic acid.

Q2: Can I use a different alkylating agent instead of chloroacetic acid?

For the synthesis of this compound, chloroacetic acid or its corresponding ester (followed by hydrolysis) is required to introduce the acetic acid moiety. Using other alkylating agents will result in different N-substituted products.

Q3: How can I effectively purify the final product?

Purification can typically be achieved by recrystallization. The choice of solvent will depend on the solubility of the product and impurities. A common technique is to dissolve the crude product in a solvent in which it is soluble at an elevated temperature and then allow it to cool slowly, causing the pure product to crystallize out. Washing the crude solid with appropriate solvents to remove specific impurities can also be effective. If recrystallization is not sufficient, column chromatography may be necessary.

Q4: What are some common analytical techniques to monitor the reaction and characterize the product?

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of the starting materials, intermediates, products, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product[18].

Q5: Are there any specific safety precautions I should take?

Yes. Chloroacetic acid is toxic and corrosive[5][8]. Iodine monochloride is also corrosive and reacts with water[19]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

IV. References

  • Chemcess. Chloroacetic Acid: Reactions, Production And Uses. --INVALID-LINK--

  • Sciencemadness Wiki. Chloroacetic acid. (2022-09-15). --INVALID-LINK--

  • Sato, T., Yoshimatsu, K., & Otera, J. (1995). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Synlett, 1995(8), 845-846. --INVALID-LINK--

  • Cioffi, E. A. (1978). The alkylation of 4-pyridone. Youngstown State University. --INVALID-LINK--

  • Li, W., et al. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. ResearchGate. --INVALID-LINK--

  • Reddy, T. S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(95), 16961-16964. --INVALID-LINK--

  • ChemicalBook. This compound | 101-29-1. (2025-07-16). --INVALID-LINK--

  • ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. --INVALID-LINK--

  • Li, W., et al. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry, 26, 3404-3406. --INVALID-LINK--

  • Reddy, T. S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. --INVALID-LINK--

  • Wikipedia. Chloroacetic acid. --INVALID-LINK--

  • Benchchem. Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. --INVALID-LINK--

  • Kumar, S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13373-13378. --INVALID-LINK--

  • Reddy, T. S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(95), 16961-16964. --INVALID-LINK--

  • Benchchem. Optimization of reaction conditions for N-alkylation of 2-pyridones. --INVALID-LINK--

  • Ohsuki, S., et al. (2001). An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. Chemical and Pharmaceutical Bulletin, 49(5), 644-646. --INVALID-LINK--

  • Wang, Z., et al. (2020). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 56(68), 9821-9824. --INVALID-LINK--

  • Abdel-Hafez, A. A., et al. (2020). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Scientific reports, 10(1), 1-18. --INVALID-LINK--

  • Evans, D. A. Group. Remove Sticky Reagents. --INVALID-LINK--

  • ResearchGate. A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. (2025-08-07). --INVALID-LINK--

  • CookeChem. This compound, >98.0%(HPLC), 101-29-1. --INVALID-LINK--

  • Lee, H., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(21), 15335-15349. --INVALID-LINK--

  • SciSpace. Route exploration and synthesis of the reported pyridone-based PDI inhibitor STK076545. --INVALID-LINK--

  • Sigma-Aldrich. This compound AldrichCPR. --INVALID-LINK--

  • Semantic Scholar. Direct alkenylation and alkylation of pyridone derivatives by Ni/AlMe(3) catalysis. --INVALID-LINK--

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666-6670. --INVALID-LINK--

  • Wu, H., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(19), 12186-12193. --INVALID-LINK--

  • da Silva, A. C. M., et al. (2021). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 86(17), 12154-12165. --INVALID-LINK--

  • ResearchGate. Reaction mechanism for acetic acid decarboxylation over magnesium oxide... --INVALID-LINK--

  • Jo, W., et al. (2016). Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents. Angewandte Chemie International Edition, 55(33), 9690-9694. --INVALID-LINK--

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room temperature ICl-induced dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. a selective route to substituted 1-acyl-4-iodo-1H-pyrazoles. The Journal of organic chemistry, 73(17), 6666-6670. --INVALID-LINK--

  • Al-dujaili, A. H., & Al-Azawi, S. A. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Journal of Reports in Pharmaceutical Sciences, 9(2), 241. --INVALID-LINK--

  • Li, Y., et al. (2017). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 7(79), 50193-50196. --INVALID-LINK--

  • Pomogaeva, A. V., Lisovenko, A. S., & Timoshkin, A. Y. (2024). Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. Journal of computational chemistry, 45(12), 903-914. --INVALID-LINK--

  • ResearchGate. Iodine Monochloride. --INVALID-LINK--

  • Ruda, M. C., Bergman, J., & Wu, J. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. Journal of combinatorial chemistry, 4(5), 530-535. --INVALID-LINK--

  • ElectronicsAndBooks. Kinetic Studies of the Decarboxylation of Some N-Substituted Pyridinecarboxylic Acids. --INVALID-LINK--

  • Wikipedia. Iodine monochloride. --INVALID-LINK--

  • ResearchGate. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of 3,5-Diiodo-4-pyridone-1-acetic Acid (DIPYA) Purity by HPLC

Introduction: The Criticality of Purity for this compound (DIPYA)

This compound, also known as Diodone, is an organoiodine compound historically used as a radiocontrast agent.[1][2] In any pharmaceutical application, the purity of an active pharmaceutical ingredient (API) is non-negotiable. Impurities, which can arise from the synthesis process, degradation, or storage, can significantly impact the safety and efficacy of the final drug product.[3] Therefore, a robust, validated analytical method to assess purity is a cornerstone of quality control.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility in separating complex mixtures. This guide provides an in-depth, experience-driven walkthrough of validating an HPLC method for DIPYA purity, structured around the internationally recognized ICH Q2(R1) guidelines.[4][5][6] We will explore the causality behind each experimental choice and compare HPLC with alternative analytical techniques, providing the data and protocols necessary for immediate application in a research or quality control setting.

The Core of Quality: HPLC Method Development for DIPYA

The objective is to develop a stability-indicating HPLC method, meaning it can accurately measure the analyte of interest, DIPYA, without interference from any potential impurities or degradation products.

Rationale for Method Choices:

  • Chromatography Mode: Reversed-Phase (RP-HPLC) is the most logical choice. DIPYA is a polar aromatic compound containing both hydrophobic (di-iodinated pyridine ring) and hydrophilic (acetic acid) moieties.[1] RP-HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is exceptionally effective for separating such compounds based on their hydrophobicity.[7][8]

  • Stationary Phase: A C18 (octadecyl) column is the workhorse of RP-HPLC and provides excellent retention for aromatic compounds. A column with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at an acidic pH to suppress the ionization of the carboxylic acid group, improving peak shape) and an organic modifier (like acetonitrile or methanol) is ideal. Gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable runtime.

  • Detection: A UV detector is suitable as the pyridone ring system in DIPYA contains a chromophore that absorbs UV light. The detection wavelength should be set at the absorption maximum (λmax) of DIPYA to ensure maximum sensitivity.

The Validation Gauntlet: A Self-Validating System Based on ICH Q2(R1)

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[9][6] The following sections detail the experimental protocols and rationale for each validation parameter.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Suitability cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Method Reliability Dev Method Development (Column, Mobile Phase, etc.) SST System Suitability Testing (Tailing Factor, Plate Count, RSD%) Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Final Final Rob->Final Validated Method

Caption: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.

Specificity: Proving the Method's Discriminatory Power

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] The most definitive way to demonstrate this is through forced degradation studies.[10][11] The goal is to induce 5-20% degradation of the API to ensure that any resulting products are detectable and can be separated from the main peak.[11]

  • Prepare DIPYA Stock: Prepare a 1 mg/mL solution of DIPYA in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for 48 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[12]

    • Thermal Degradation: Expose solid DIPYA powder to 105°C for 72 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze a control (unstressed) sample and all stressed samples by the proposed HPLC method. Use a Photo Diode Array (PDA) detector to evaluate peak purity for the main DIPYA peak in all chromatograms.

Forced_Degradation_Design cluster_stress Stress Conditions API DIPYA Sample (Solid & Solution) Acid Acid (0.1M HCl, Heat) API->Acid Base Base (0.1M NaOH) API->Base Oxid Oxidation (3% H₂O₂) API->Oxid Therm Thermal (105°C Solid) API->Therm Photo Photolytic (ICH Q1B Light) API->Photo Analysis HPLC-PDA Analysis - Assess Degradation % - Evaluate Peak Purity - Check for Co-elution Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Caption: Experimental design for forced degradation studies.

Trustworthiness Check: The method is considered specific if the DIPYA peak is well-resolved from all degradation peaks and the peak purity angle is less than the peak purity threshold in all stressed samples, confirming no co-eluting impurities.

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.

  • Prepare a stock solution of DIPYA reference standard (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare at least five concentrations across a range, typically 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75674589
100900123
1251126450
1501349876

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required to demonstrate linearity.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is typically determined by recovery studies.

  • Prepare a sample matrix containing all components except DIPYA (placebo).

  • Spike the placebo with known concentrations of DIPYA at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.3100.3%
120%120.0119.299.3%

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision

Precision is the measure of the method's consistency when performed multiple times. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Assesses variations within the same laboratory (e.g., different days, different analysts, different equipment).

  • Repeatability: Prepare six individual samples of DIPYA at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision: Have a second analyst repeat the repeatability study on a different day using a different HPLC system if available. Compare the results from both studies.

Precision LevelMean Assay (%)Standard Deviation% RSD
Repeatability (Analyst 1, Day 1)99.80.450.45%
Intermediate (Analyst 2, Day 2)100.10.510.51%

Acceptance Criteria: The % RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These are often determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.

  • Parameters to vary include:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5°C)

    • Flow rate (± 10%)

    • Mobile phase composition (e.g., ± 2% organic modifier)

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing).

Acceptance Criteria: System suitability parameters should remain within acceptable limits for all tested variations.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, it's important for a senior scientist to understand the landscape of alternatives. The choice of method is always driven by the specific analytical challenge.[3]

TechniquePrincipleSuitability for DIPYA PurityAdvantagesDisadvantages
HPLC (Validated) Differential partitioning between a liquid mobile phase and a solid stationary phase.Excellent. The gold standard for this application.High resolution, quantitative accuracy, well-established, can be stability-indicating.Requires moderate solvent consumption and analysis time.
UHPLC Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures.Excellent. A direct upgrade from HPLC.Faster analysis times, higher resolution, lower solvent consumption.[13]Requires specialized high-pressure equipment; higher initial cost.
Capillary Electrophoresis (CE) Separation in a capillary based on charge and size under an electric field.Good. Can separate small molecules and ions effectively.[13]Very high efficiency, minimal sample/solvent use.Can have lower reproducibility than HPLC; less suitable for neutral compounds.
GC-MS Separation of volatile compounds in a gaseous mobile phase with mass spec detection.Poor. DIPYA is not volatile. Requires derivatization, which adds complexity and potential for error.[14]Excellent for volatile impurities (e.g., residual solvents).Not suitable for non-volatile analytes like DIPYA.
UV-Vis Spectrophotometry Measures light absorbance to determine concentration.Poor for Purity. Cannot separate DIPYA from its impurities.Simple, fast, and inexpensive for quantifying a pure substance.Lacks specificity; any absorbing impurity will interfere with the result.[15]

Final Recommendations and Conclusion

For the comprehensive purity validation of this compound, a stability-indicating reversed-phase HPLC method is unequivocally the most suitable and robust choice. Its ability to separate the main component from a wide array of potential process-related and degradation impurities is unmatched by other common laboratory techniques. While UHPLC offers improvements in speed and efficiency, a well-validated HPLC method remains a fully compliant and reliable workhorse for both drug development and routine quality control.

The key to a successful validation lies in a systematic and scientifically sound approach, grounded in the principles of the ICH Q2(R1) guidelines. A thorough forced degradation study is the most critical element, as it provides the ultimate proof of the method's specificity and stability-indicating nature. By following the protocols and understanding the rationale outlined in this guide, researchers and scientists can confidently develop and validate a method that ensures the quality, safety, and efficacy of their product.

References

A Comparative Guide for Researchers: 3,5-Diiodo-4-pyridone-1-acetic Acid vs. Diatrizoic Acid in Preclinical Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers navigating the selection of contrast agents for preclinical imaging, the choice between established compounds and lesser-known alternatives can be pivotal. This guide provides an in-depth, objective comparison between the well-established X-ray contrast agent, diatrizoic acid, and the historically significant but less commonly utilized 3,5-Diiodo-4-pyridone-1-acetic acid, also known as Diodone. Our analysis is grounded in available scientific data to empower informed decision-making in your research endeavors.

Introduction: The Role of Iodinated Contrast Media in Research

Iodinated contrast media are indispensable tools in preclinical research, enabling the visualization of anatomical structures and physiological processes through X-ray and computed tomography (CT) imaging.[1][2] The fundamental principle behind their efficacy lies in the high atomic number of iodine, which effectively attenuates X-rays, thereby enhancing the contrast of soft tissues and vascular structures from their surroundings.[1] The selection of an appropriate contrast agent is critical and depends on a multitude of factors including the imaging modality, the biological system under investigation, and the specific research question being addressed.

Diatrizoic acid , a tri-iodinated benzoic acid derivative, is a widely recognized and extensively studied high-osmolar contrast agent.[2][3][4] It is frequently employed in clinical and preclinical settings for a variety of diagnostic imaging procedures, including angiography and urography.[1][4][5] Its salts, diatrizoate meglumine and diatrizoate sodium, are common formulations.[4]

This compound (Diodone) , on the other hand, is a di-iodinated pyridone derivative.[6] While it has historical significance as an early contrast agent, its use has largely been superseded by tri-iodinated agents like diatrizoic acid, which generally offer better opacification and safety profiles. Nevertheless, understanding its properties is valuable for specific research applications where its unique chemical structure might be of interest.

At a Glance: Key Property Comparison

The following table summarizes the fundamental physicochemical and imaging-related properties of this compound and diatrizoic acid, based on available data.

PropertyThis compound (Diodone)Diatrizoic Acid
Chemical Structure Di-iodinated pyridone derivativeTri-iodinated benzoic acid derivative
Molecular Formula C7H5I2NO3[7][8]C11H9I3N2O4[2]
Molecular Weight 404.93 g/mol [7][8]613.91 g/mol [4]
Iodine Content (% by weight) ~62.7%~62.0%
Primary Use Radiocontrast agent for urography[6]X-ray contrast medium for gastrointestinal studies, angiography, and urography[1][3][4]
Solubility Soluble in water, often as a salt with diethanolamine[6]Water-soluble, typically formulated as meglumine or sodium salts[1][4]
Known Formulations Historically available as solutions of its diethanolamine salt.Sterile aqueous solutions of diatrizoate meglumine and diatrizoate sodium.[3]

Chemical Structures and Synthesis Overview

A fundamental understanding of the chemical makeup of these agents is crucial for appreciating their behavior in biological systems.

Chemical Structures

cluster_0 This compound (Diodone) cluster_1 Diatrizoic Acid Diodone Diatrizoic_Acid

Caption: Chemical structures of this compound and Diatrizoic Acid.

Synthesis Pathways

The synthesis of these molecules follows distinct chemical pathways, reflecting their different core structures.

G cluster_diodone Synthesis of this compound cluster_diatrizoic Synthesis of Diatrizoic Acid Pyridine Pyridine Pyridinium_Chloride Pyridinium_Chloride Pyridine->Pyridinium_Chloride Thionyl Chloride Pyridone Pyridone Pyridinium_Chloride->Pyridone H2O, 150°C Diiodopyridone Diiodopyridone Pyridone->Diiodopyridone Iodomonochloride (ICl) Diodone_Acid 3,5-Diiodo-4-pyridone- 1-acetic Acid Diiodopyridone->Diodone_Acid Chloroacetic Acid, NaOH Benzoic_Acid Benzoic_Acid Dinitrobenzoic_Acid Dinitrobenzoic_Acid Benzoic_Acid->Dinitrobenzoic_Acid Nitration Diaminobenzoic_Acid Diaminobenzoic_Acid Dinitrobenzoic_Acid->Diaminobenzoic_Acid Reduction Triiodobenzoic_Acid Triiodobenzoic_Acid Diaminobenzoic_Acid->Triiodobenzoic_Acid Iodination Diatrizoic_Acid Diatrizoic Acid Triiodobenzoic_Acid->Diatrizoic_Acid Acetylation

Caption: Simplified synthesis pathways for the two contrast agents.

The synthesis of This compound typically starts from pyridine, which undergoes a series of reactions including transformation to 4-pyridone, followed by iodination and subsequent N-alkylation with chloroacetic acid.[6]

Diatrizoic acid synthesis is generally initiated from benzoic acid.[3][9] The process involves nitration, reduction of the nitro groups to amino groups, followed by iodination and finally N-acetylation.[3][9] Solid-phase synthesis methods have also been developed to simplify purification.[10]

Performance and Efficacy in Imaging

While direct, side-by-side comparative studies in modern imaging systems are scarce, we can infer performance characteristics from their chemical properties and historical use.

Diatrizoic acid , with its three iodine atoms per molecule, provides excellent radiopacity.[2] This high degree of iodination is a key reason for its widespread and continued use. It is effective in a range of applications, from visualizing the gastrointestinal tract to detailed angiography.[1][4]

This compound , having two iodine atoms, would inherently provide lower radiopacity at equivalent molar concentrations compared to tri-iodinated compounds. To achieve similar levels of contrast, a higher concentration or volume of the agent may be necessary, which could have implications for viscosity and patient tolerance.

Safety and Toxicological Profile

The safety profile is a paramount consideration in the selection of any compound for in vivo use.

Diatrizoic acid is a high-osmolality ionic contrast medium. This high osmolality is associated with a higher incidence of adverse effects, including discomfort upon injection and a potential for dose-dependent nephrotoxicity, particularly in subjects with pre-existing renal impairment.[11][12] Research has shown that diatrizoic acid can induce mitochondrial turnover and oxidative stress in kidney cells.[11][13] However, in experimental animal models, it has been shown to have a relatively low toxicity profile with rapid elimination.[14][15]

Information on the specific toxicology of This compound is less prevalent in recent literature. As an older, ionic contrast agent, it is likely to share some of the osmolality-related side effects seen with diatrizoic acid. The general trend in the development of contrast media has been towards non-ionic, lower-osmolality agents to improve patient safety and comfort.

Biodistribution and Pharmacokinetics

The distribution and clearance of a contrast agent are critical to its function and safety.

Diatrizoic acid is typically administered intravenously, orally, or rectally.[1] When given intravenously, it is rapidly distributed throughout the vascular system and is primarily excreted unchanged by the kidneys.[1] In animal studies, it has been shown to be eliminated from the lungs within 18 hours when administered via inhalation for bronchography.[14]

The biodistribution of This compound is expected to be similar to other water-soluble, renally cleared contrast agents. Following intravenous administration, it would be distributed in the extracellular fluid and eliminated via glomerular filtration.

Experimental Protocol: A General Guide for In Vivo Preclinical CT Imaging

This protocol provides a generalized workflow for conducting a preclinical CT imaging study using an iodinated contrast agent. The specific parameters will require optimization based on the animal model, imaging system, and research objectives.

G cluster_workflow Preclinical In Vivo CT Imaging Workflow Animal_Prep 1. Animal Preparation (e.g., anesthesia, catheter placement) Contrast_Prep 2. Contrast Agent Preparation (formulation, dose calculation) Animal_Prep->Contrast_Prep Baseline_Scan 3. Pre-Contrast Baseline Scan Contrast_Prep->Baseline_Scan Contrast_Admin 4. Contrast Agent Administration (e.g., intravenous injection) Baseline_Scan->Contrast_Admin Dynamic_Scan 5. Dynamic Post-Contrast Scanning Contrast_Admin->Dynamic_Scan Data_Analysis 6. Image Reconstruction & Analysis Dynamic_Scan->Data_Analysis

Caption: A generalized workflow for a preclinical in vivo CT imaging experiment.

1. Animal Preparation:

  • Rationale: To ensure the well-being of the animal and to obtain high-quality, motion-free images.

  • Procedure: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Place a catheter in a suitable blood vessel (e.g., tail vein) for intravenous administration of the contrast agent. Monitor vital signs throughout the procedure.

2. Contrast Agent Preparation:

  • Rationale: To ensure the sterility and correct concentration of the contrast agent for accurate and reproducible results.

  • Procedure: Prepare a sterile solution of the chosen contrast agent (diatrizoic acid or this compound salt) in a suitable vehicle (e.g., saline). The concentration will depend on the required iodine dose for adequate contrast enhancement.

3. Pre-Contrast Baseline Scan:

  • Rationale: To obtain a baseline image of the anatomy prior to contrast administration, which will serve as a reference for post-contrast images.

  • Procedure: Position the animal in the CT scanner and acquire a set of images of the region of interest.

4. Contrast Agent Administration:

  • Rationale: To deliver the contrast agent into the circulatory system for visualization of vascular structures and organ perfusion.

  • Procedure: Administer the prepared contrast agent solution via the indwelling catheter. The injection rate and volume should be carefully controlled.

5. Dynamic Post-Contrast Scanning:

  • Rationale: To capture the distribution of the contrast agent over time, providing information on vascularity, perfusion, and excretion.

  • Procedure: Immediately following administration, acquire a series of images at different time points (e.g., arterial phase, venous phase, delayed phase).

6. Image Reconstruction and Analysis:

  • Rationale: To process the raw data into viewable images and to quantify the changes in signal intensity due to the contrast agent.

  • Procedure: Reconstruct the acquired projection data into 2D or 3D images. Analyze the images to assess changes in tissue enhancement, vascular morphology, or other relevant parameters.

Conclusion and Recommendations

For most contemporary preclinical imaging applications requiring an iodinated contrast agent, diatrizoic acid remains the more practical and well-supported choice. Its extensive documentation, known performance characteristics, and commercial availability in standardized formulations provide a reliable foundation for research.

This compound is primarily of historical and academic interest. Its use in new preclinical studies would necessitate significant preliminary work to establish its efficacy, safety, and optimal imaging parameters. However, for researchers investigating the structure-activity relationships of iodinated compounds or exploring novel applications for pyridone-based molecules, it could represent a unique tool.

Ultimately, the selection of a contrast agent should be a deliberate process, weighing the scientific objectives against the known properties and availability of the compounds. This guide aims to provide the necessary foundational knowledge to make that choice an informed one.

References

A Comparative Guide to 3,5-Diiodo-4-pyridone-1-acetic Acid in Thyroid Hormone Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in endocrinology, metabolic diseases, and drug development, the interrogation of the thyroid hormone signaling pathway is of paramount importance. The judicious selection of chemical tools is fundamental to elucidating the roles of thyroid hormone receptors (TRs) in health and disease. This guide provides a comparative analysis of 3,5-Diiodo-4-pyridone-1-acetic acid, a compound with structural similarities to endogenous thyroid hormones, and contrasts its utility with well-established TR agonists and antagonists. While historically used as a radiocontrast agent, its modern research application is best understood in the context of being a potential negative control or a foundational scaffold for medicinal chemistry efforts.

Introduction: The Thyroid Hormone Receptor Landscape

Thyroid hormones, primarily 3,5,3'-triiodothyronine (T3), are critical regulators of metabolism, development, and cardiovascular function.[1][2] Their actions are chiefly mediated by nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors belonging to two subtypes: TRα and TRβ.[3] These receptors, upon binding to T3, form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) to modulate gene expression.[3][4]

The differential tissue expression of TRα and TRβ isoforms allows for the possibility of developing subtype-selective ligands that can elicit desired therapeutic effects (e.g., cholesterol-lowering via TRβ) while minimizing adverse effects (e.g., cardiac effects mediated by TRα).[5][6] This has led to the development of a range of synthetic thyromimetics.

This compound: A Structural Analogue as a Research Tool

This compound, also known as Diodone, is an iodinated pyridone derivative. Its structure, featuring a di-iodinated aromatic ring, bears a superficial resemblance to the di-iodotyrosyl ring of endogenous thyroid hormones. However, a thorough review of the scientific literature reveals a lack of evidence for its significant binding to or activation of thyroid hormone receptors.

The primary advantage of using this compound in a research context lies in its potential utility as a negative control . In experiments designed to probe the effects of active thyromimetics, it is crucial to employ a structurally related but biologically inert compound to ensure that the observed effects are due to specific receptor engagement and not to off-target effects or the general chemical properties of the compound class.

Comparative Analysis with Active Thyroid Hormone Receptor Ligands

To understand the utility of this compound, it is essential to compare it with well-characterized TR ligands. This comparison provides a framework for selecting the appropriate tool for a given experimental question.

Agonists: Probing Receptor Activation
  • 3,5,3'-Triiodothyronine (T3): The endogenous and most potent agonist for both TRα and TRβ. It serves as the benchmark for thyromimetic activity.[7]

  • 3,5,3'-triiodothyroacetic acid (Triac): A metabolite of T3 with a higher affinity for TRβ than T3, making it a valuable tool for studying TRβ-mediated effects.[8][9]

  • Sobetirome (GC-1): A synthetic, TRβ-selective agonist that has been extensively studied for its potential to lower cholesterol without causing tachycardia.[5][6][10][11]

Antagonists: Investigating Receptor Blockade
  • NH-3: A potent TR antagonist that competitively inhibits the binding of T3. It is a crucial tool for studying the effects of TR blockade.[12][13]

Performance Comparison

The following table summarizes the key performance characteristics of these compounds. The data for this compound is listed as "Not Reported" due to the absence of published binding or activity data, highlighting its probable inactivity.

CompoundTypeTarget(s)Binding Affinity/PotencyKey Research Application
This compound Presumed Inactive / Negative ControlTRα, TRβNot ReportedNegative control in TR-related assays; scaffold for medicinal chemistry.
T3 (3,5,3'-Triiodothyronine) AgonistTRα, TRβHigh affinity (10- to 30-fold higher than T4)[7]Endogenous ligand benchmark; studying pan-TR activation.
Triac (3,5,3'-triiodothyroacetic acid) AgonistTRβ > TRαHigher affinity for TRβ1 than T3[8][9]Investigating TRβ-specific pathways; potential therapeutic for RTH.[8]
Sobetirome (GC-1) AgonistTRβ >> TRαTRβ1 EC50: 0.16 μM; TRα1 EC50: 0.58 μM[11]Selective activation of TRβ; studying metabolic effects independent of cardiac stimulation.[5][6]
NH-3 AntagonistTRα, TRβIC50: 55 nM[12][13]Blocking TR signaling; studying the consequences of receptor inhibition.[12]

Experimental Protocols

The characterization of compounds targeting thyroid hormone receptors typically involves two key in vitro assays: competitive radioligand binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand (typically [¹²⁵I]T3) from the thyroid hormone receptor.

Objective: To determine the binding affinity (Ki) of a test compound for TRα and TRβ.

Materials:

  • Purified human TRα or TRβ ligand-binding domain.

  • Radioligand: [¹²⁵I]T3.

  • Unlabeled T3 (for determining non-specific binding).

  • Test compound (e.g., this compound, Sobetirome).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a multi-well plate, combine the TR preparation, a fixed concentration of [¹²⁵I]T3, and the diluted test compound.

  • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled T3.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Thyroid Hormone Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit TR-mediated gene transcription.

Objective: To determine the functional activity (agonist or antagonist) of a test compound.

Materials:

  • A mammalian cell line (e.g., HEK293) stably co-transfected with an expression vector for human TRα or TRβ and a reporter plasmid containing a luciferase gene downstream of a TRE.[14]

  • Cell culture medium.

  • Test compound.

  • T3 (for antagonist mode).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Plate the reporter cells in a multi-well plate and allow them to attach.

  • For agonist mode: Treat the cells with a dilution series of the test compound.

  • For antagonist mode: Treat the cells with a fixed concentration of T3 in the presence of a dilution series of the test compound.

  • Incubate the cells for 22-24 hours.[15]

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • For agonist mode, calculate the EC50. For antagonist mode, calculate the IC50.

Visualizing the Mechanism of Action

The following diagrams illustrate the thyroid hormone receptor signaling pathway and the experimental workflow for a competitive binding assay.

Caption: Thyroid Hormone Receptor Signaling Pathway.

Competitive_Binding_Assay cluster_components Assay Components cluster_reaction Binding Reaction cluster_separation Separation cluster_detection Detection Receptor Thyroid Receptor (TR) Incubation Incubate to Equilibrium Receptor->Incubation Radio_T3 Radiolabeled T3 ([¹²⁵I]T3) Radio_T3->Incubation Test_Cmpd Test Compound (e.g., 3,5-Diiodo-4-pyridone- 1-acetic Acid) Test_Cmpd->Incubation Competitor Filtration Filter through Glass Fiber Membrane Incubation->Filtration Bound Bound Complex (TR + [¹²⁵I]T3) Filtration->Bound Retained on filter Free Free Ligands Filtration->Free Passes through Counting Scintillation Counting Bound->Counting Result Determine IC50/Ki Counting->Result

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

References

A Comparative Guide to the Spectroscopic Analysis of 3,5-Diiodo-4-pyridone-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 3,5-Diiodo-4-pyridone-1-acetic acid, a halogenated heterocyclic compound, presents a unique analytical challenge due to its complex structure and potential applications, notably as a radiocontrast agent.[1] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the comprehensive characterization of this molecule. Furthermore, we will explore alternative and complementary analytical methodologies to ensure a robust and validated understanding of its chemical identity and purity.

Molecular Structure and Key Features

Understanding the molecular architecture of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a 4-pyridone ring, heavily substituted with two iodine atoms at the 3 and 5 positions, and an acetic acid moiety attached to the nitrogen atom. This unique combination of a heterocyclic core, heavy halogens, and a carboxylic acid functional group dictates its chemical and physical properties, as well as its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be relatively simple, yet highly informative. Due to the substitution pattern, the pyridone ring possesses two equivalent protons at the 2 and 6 positions. The acetic acid side chain contributes a methylene group and a carboxylic acid proton.

Expected Chemical Shifts (δ) in ¹H NMR:

Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration Rationale
Pyridone H-2, H-67.5 - 8.5Singlet2HProtons on the electron-deficient pyridone ring are deshielded and appear downfield. Their equivalence results in a singlet.
Methylene (-CH₂-)4.5 - 5.5Singlet2HThe methylene protons are adjacent to the nitrogen atom and the carboxylic acid group, leading to a downfield shift.
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.

Note: Predicted chemical shifts are based on the analysis of similar 4-pyridone and acetic acid derivatives.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule and offers insights into their chemical environment.

Expected Chemical Shifts (δ) in ¹³C NMR:

Carbon Atom Expected Chemical Shift (ppm) Rationale
Carbonyl (C=O) of Pyridone170 - 180The carbonyl carbon is significantly deshielded.
Carboxylic Acid (C=O)165 - 175The carboxylic acid carbonyl carbon also appears in the downfield region.
Pyridone C-2, C-6140 - 150These carbons are adjacent to the nitrogen atom and are deshielded.
Pyridone C-3, C-580 - 90The direct attachment of the heavy iodine atoms causes a significant upfield shift (the "heavy atom effect").
Methylene (-CH₂-)50 - 60This carbon is influenced by the adjacent nitrogen and carbonyl group.

Note: Predicted chemical shifts are based on general ranges for these functional groups and data from related structures.[2][3]

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will be dominated by the characteristic absorptions of the pyridone ring and the carboxylic acid moiety.

Key IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibrational Mode
Carboxylic Acid O-H2500 - 3300BroadO-H Stretch
Carboxylic Acid C=O1700 - 1725StrongC=O Stretch
Pyridone C=O1640 - 1680StrongC=O Stretch
Pyridone C=C & C=N1550 - 1620Medium-StrongRing Stretching
C-N Stretch1200 - 1350MediumC-N Stretch
C-I Stretch500 - 600Medium-WeakC-I Stretch

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The two distinct carbonyl stretching frequencies for the carboxylic acid and the pyridone are key diagnostic peaks.

Comparative Analysis: NMR vs. IR

Analytical Aspect NMR Spectroscopy IR Spectroscopy
Structural Information Provides a detailed map of the carbon-hydrogen framework, including connectivity and stereochemistry.Identifies the functional groups present in the molecule.
Specificity Highly specific, providing unique signals for each magnetically distinct nucleus.Less specific, as different functional groups can have overlapping absorption bands.
Quantitative Analysis Can be used for quantitative analysis (qNMR) with appropriate standards.Generally considered semi-quantitative.
Sample Requirements Requires dissolution in a deuterated solvent.Can be performed on solids, liquids, or gases with minimal sample preparation.

Synergy: NMR and IR are highly complementary. IR provides a rapid confirmation of the presence of key functional groups, while NMR delivers the detailed structural elucidation necessary for unambiguous identification.

Alternative and Complementary Analytical Techniques

While NMR and IR are the workhorses of structural elucidation, a comprehensive characterization of this compound benefits from the application of other analytical methods.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (Molecular Weight: 404.93 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₇H₅I₂NO₃).[4]

Expected Fragmentation Pattern: The mass spectrum will likely show the molecular ion peak (M⁺). Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the cleavage of the C-I bonds. The presence of two iodine atoms would also give rise to a characteristic isotopic pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. Given the polar nature of the carboxylic acid group, reversed-phase HPLC with a polar-modified column or hydrophilic interaction liquid chromatography (HILIC) would be suitable methods.[5][6][7]

Method Development Considerations:

  • Stationary Phase: A C18 column with an aqueous mobile phase containing an acidic modifier (e.g., formic acid or acetic acid) to suppress the ionization of the carboxylic acid and improve peak shape.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detection would be effective due to the conjugated pyridone system. Coupling HPLC with mass spectrometry (LC-MS) would provide both separation and mass identification of the target compound and any impurities.

X-ray Crystallography

For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. A crystallographic study of 3,5-Diiodo-4-oxo-1,4-dihydropyridine-1-acetic acid has been reported, providing precise bond lengths, bond angles, and intermolecular interactions.[8] This data can be used to validate the structures proposed by spectroscopic methods.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

Protocol 2: IR Sample Preparation and Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualization of the Analytical Workflow

References

A Multi-Faceted Approach to Confirming the Structure of Synthesized 3,5-Diiodo-4-pyridone-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for R&D Professionals

In the synthesis of novel compounds for pharmaceutical development, unambiguous structural confirmation is the bedrock upon which all subsequent research is built. For a molecule like 3,5-Diiodo-4-pyridone-1-acetic Acid, a key intermediate with potential applications in areas such as radiocontrast agents, verifying its precise atomic arrangement is not merely a quality control step; it is a prerequisite for valid biological and chemical studies.[1] This guide provides an in-depth, multi-technique comparison for the structural elucidation of this compound, moving beyond rote procedures to explain the causal logic behind our analytical choices.

The Analytical Workflow: A Holistic Strategy

The confirmation process is a logical progression from the macro to the micro level—from confirming the overall mass and elemental composition to mapping the specific atomic neighborhood of each proton and carbon.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Structural Analysis cluster_confirmation Phase 3: Final Confirmation synthesis Synthesized Product (Crude this compound) purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Halogen Presence purification->ms Orthogonal Analysis nmr NMR Spectroscopy (¹H & ¹³C) - C-H Framework purification->nmr Orthogonal Analysis ftir FTIR Spectroscopy - Functional Groups purification->ftir Orthogonal Analysis ea Elemental Analysis - Empirical Formula purification->ea Orthogonal Analysis confirmation Unambiguous Structural Confirmation ms->confirmation Convergent Data nmr->confirmation Convergent Data ftir->confirmation Convergent Data ea->confirmation Convergent Data

Caption: Workflow for the structural confirmation of synthesized compounds.

Mass Spectrometry: The First Checkpoint

Principle & Causality: Mass spectrometry provides the molecular weight of the synthesized compound, offering the most direct initial confirmation of a successful synthesis. For halogenated compounds, it can also reveal isotopic patterns that confirm the presence and number of halogen atoms.[2] We choose Electrospray Ionization (ESI) in negative mode as it is a soft ionization technique well-suited for carboxylic acids, which readily deprotonate to form a [M-H]⁻ ion.

Expected Results: The molecular formula for this compound is C₇H₅I₂NO₃, with a calculated molecular weight of approximately 404.93 g/mol .[3][4] Iodine is monoisotopic (¹²⁷I), so we do not expect the characteristic M+2 peaks seen with chlorine or bromine.[5][6][7] Instead, we look for the molecular ion peak and predictable fragmentation patterns.

Parameter Theoretical Value (m/z) Hypothetical Experimental Value (m/z) Interpretation
[M-H]⁻403.83403.85Molecular ion (deprotonated). Confirms the molecular weight.
[M-H-I]⁻276.93276.95Loss of one iodine atom from the molecular ion.
[M-H-CO₂]⁻359.84359.86Loss of the carboxyl group, a common fragmentation for carboxylic acids.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Dissolve ~1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Negative Ion Mode):

    • Capillary Voltage: -3.0 to -4.0 kV

    • Drying Gas (N₂): Flow rate of 8-10 L/min, temperature of 300-350 °C.

    • Nebulizer Pressure: 30-40 psi.

    • Mass Range: Scan from m/z 100 to 600.

  • Data Analysis: Identify the peak corresponding to the [M-H]⁻ ion and characteristic fragment ions.

NMR Spectroscopy: Mapping the Molecular Skeleton

Principle & Causality: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR identifies the number and electronic environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.[8] The choice of solvent is critical; DMSO-d₆ is ideal as it solubilizes the compound and allows for the observation of the exchangeable carboxylic acid proton.

Caption: Structure of this compound.

Expected Results: Based on the structure, we anticipate three distinct signals in the ¹H NMR spectrum and seven signals in the ¹³C NMR spectrum.

¹H NMR Data Comparison

Proton Label Expected Chemical Shift (δ, ppm) Multiplicity Integration Interpretation
Hₐ 7.5 - 8.5 Singlet (s) 2H The two equivalent protons on the pyridone ring.
Hₑ 4.5 - 5.0 Singlet (s) 2H Methylene (-CH₂-) protons of the acetic acid moiety.

| Hₒ | 12.0 - 13.5 | Broad Singlet (br s) | 1H | Acidic proton of the carboxylic acid group.[9][10] |

¹³C NMR Data Comparison

Carbon Type Expected Chemical Shift (δ, ppm) Interpretation
C=O (Pyridone) 170 - 180 Carbonyl carbon of the 4-pyridone ring.
C=O (Carboxylic Acid) 165 - 175 Carbonyl carbon of the acetic acid moiety.[10]
C-H (Pyridone) 140 - 150 The two equivalent methine carbons on the pyridone ring.
C-I (Pyridone) 90 - 100 The two carbons bonded to iodine atoms.

| N-CH₂ | 50 - 60 | Methylene carbon adjacent to the nitrogen atom. |

Experimental Protocol (¹H & ¹³C NMR):

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire 16-32 scans. Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR: Acquire 1024-2048 scans. Reference the spectrum to the DMSO signal at 39.52 ppm.

  • (Optional) D₂O Shake: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the signal at 12-13.5 ppm confirms it as the exchangeable -COOH proton.[10]

FTIR Spectroscopy: Functional Group Fingerprinting

Principle & Causality: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. It serves as a rapid and reliable method to confirm the presence of the key carboxylic acid and pyridone moieties.

Expected Results: The spectrum should clearly show characteristic absorptions for the O-H and C=O bonds.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Interpretation
Carboxylic AcidO-H Stretch3300 - 2500 (very broad)Confirms the presence of the -COOH group, often showing as a wide band due to hydrogen bonding.[10][11]
Carboxylic AcidC=O Stretch1760 - 1690 (strong)Confirms the carbonyl of the carboxylic acid.[11]
4-PyridoneC=O Stretch1650 - 1630 (strong)Confirms the carbonyl of the pyridone ring.
Aromatic RingC=C Stretch1600 - 1450Vibrations associated with the pyridone ring structure.
Acetic AcidC-O Stretch1320 - 1210Stretch of the carbon-oxygen single bond in the carboxyl group.[11]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid, purified product directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to expected values for the target functional groups.

Elemental Analysis: The Fundamental Composition

Principle & Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.[12][13] This technique is a fundamental check of the empirical formula. If the experimental percentages match the theoretical values calculated from the proposed molecular formula (C₇H₅I₂NO₃), it provides strong, independent evidence for the structure.[14][15][16]

Expected Results: The experimental values should be within ±0.4% of the theoretical values.

Element Theoretical Mass % Hypothetical Experimental Mass %
Carbon (C)20.76%20.65%
Hydrogen (H)1.24%1.29%
Nitrogen (N)3.46%3.41%

Experimental Protocol (CHN Combustion Analysis):

  • Sample Preparation: Accurately weigh 2-3 mg of the highly purified and dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperatures (≥900 °C) in a stream of oxygen.

  • Detection: The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Calculation: The instrument software calculates the mass percentages of C, H, and N based on the detector response and the initial sample weight.

Conclusion: A Unified Verdict

The true power of this analytical approach lies not in any single piece of data, but in their collective agreement. When the molecular weight from mass spectrometry aligns perfectly with the empirical formula from elemental analysis, and when the functional groups identified by FTIR are perfectly mapped onto the carbon-hydrogen framework revealed by NMR, a definitive and trustworthy structural confirmation is achieved. This rigorous, multi-faceted verification is the standard of care required in modern chemical and pharmaceutical research, ensuring that subsequent studies are built on a foundation of confirmed molecular identity.

References

A Comparative Guide to 3,5-Diiodo-4-pyridone-1-acetic Acid and the Evolution of Iodinated Radiocontrast Media

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical profile of 3,5-Diiodo-4-pyridone-1-acetic Acid, historically known as Diodone, a pioneering X-ray contrast agent. We will analyze its chemical properties and foundational role in medical imaging, while objectively comparing its structural and functional characteristics against the modern, tri-iodinated benzene-based compounds that have become the standard of care. This comparative analysis, supported by experimental insights into chemical synthesis, is designed to offer a clear perspective on the evolution of iodinated contrast agents (ICAs) and the rationale behind the molecular designs that ensure efficacy and patient safety in radiology today.

The Principle of Iodinated Radiocontrast: A Physicochemical Overview

The utility of any iodinated contrast agent is rooted in a fundamental physical principle: the photoelectric effect. The high atomic number (Z=53) of the iodine atom makes it an excellent absorber of X-ray photons within the energy spectrum used for diagnostic imaging.[1] When an X-ray beam passes through the body, tissues containing an iodinated agent will attenuate the beam more significantly than surrounding soft tissues. This differential absorption creates the contrast seen on a radiograph, allowing for the visualization of blood vessels, organs, and other structures.[1]

The effectiveness of this process is particularly pronounced because iodine's K-shell binding energy (33.2 keV) is close to the average energy of diagnostic X-rays, maximizing the probability of photoelectric absorption.[1]

cluster_0 X-Ray Source cluster_1 Patient Tissues cluster_2 Detector XRay X-Ray Photons SoftTissue Soft Tissue (Low Attenuation) XRay->SoftTissue Few photons absorbed ContrastArea Tissue with ICA (High Attenuation) Iodine Atoms (Z=53) XRay->ContrastArea Many photons absorbed (Photoelectric Effect) Detector X-Ray Detector SoftTissue->Detector High Signal ContrastArea->Detector Low Signal

Caption: Principle of X-ray attenuation by an Iodinated Contrast Agent (ICA).

A Comparative Analysis: From Diodone to Modern Agents

The journey from early agents like Diodone to the current generation of ICAs is a story of rational drug design, focused on increasing imaging efficacy while drastically improving patient safety. The key differences lie in the core molecular structure, the number of iodine atoms per molecule, and the agent's behavior in solution (ionicity and osmolality).

Structural and Functional Comparison
FeatureThis compound (Diodone)Modern Ionic Monomers (e.g., Diatrizoate)Modern Non-Ionic Monomers (e.g., Iohexol)Modern Non-Ionic Dimers (e.g., Iodixanol)
Core Structure Di-iodinated Pyridone RingTri-iodinated Benzene RingTri-iodinated Benzene RingTwo linked Tri-iodinated Benzene Rings
Iodine Atoms 2336
Ionicity in Solution Ionic (dissociates into cation and anion)Ionic (dissociates)Non-ionic (does not dissociate)Non-ionic (does not dissociate)
Relative Osmolality HighHigh (~1500 mOsm/kg H₂O)Low (~600-800 mOsm/kg H₂O)Iso-osmolar (~290 mOsm/kg H₂O, similar to blood)
Primary Advantage Pioneering agent for intravenous urography.[2][3]Improved contrast with 3 iodine atoms per molecule.Significantly improved safety and patient tolerance due to low osmolality.[4][5]Highest safety profile, iso-osmolar with blood, reducing hemodynamic stress and pain.[6]
Primary Disadvantage Lower contrast efficacy (2 iodine atoms); High osmolality leading to more frequent side effects.[2]High osmolality linked to pain, endothelial damage, and higher risk of adverse reactions.[7]Higher viscosity than ionic agents.Highest viscosity, which can affect injection rates.
The Evolution of Molecular Scaffolds

The critical shift in ICA development was the move from the di-iodinated pyridone scaffold of Diodone to the 2,4,6-triiodinated benzene ring.[6][8] This latter structure is exceptionally stable and provides a platform for three iodine atoms, immediately increasing the potential for X-ray attenuation per molecule.

cluster_diodone Diodone Core Structure cluster_modern Modern ICA Core Structure diodone Di-iodinated Pyridone (2 Iodine Atoms) modern Tri-iodinated Benzene (3 Iodine Atoms) arrow Structural Evolution (Higher Efficacy & Stability) cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Isolation & Purification Reagents Combine: - Pyridone Substrate - Sodium Iodide (NaI) - K₂S₂O₈ (Oxidant) - DCE (Solvent) Heat Heat to 130°C (Generates I• radicals) Reagents->Heat 1. Heat Mixture TLC Monitor via TLC Heat->TLC 2. Monitor Workup Aqueous Workup (Remove Salts) TLC->Workup 3. Upon Completion Purify Column Chromatography Workup->Purify 4. Purify Crude Product Isolated Iodinated Product Purify->Product 5. Isolate Final

References

The Efficacy of 3,5-Diiodo-4-pyridone-1-acetic Acid Derivatives in Embolization: A Field with No Current Data

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of existing scientific literature and patent databases reveals a notable absence of research into the application of 3,5-Diiodo-4-pyridone-1-acetic Acid derivatives as embolic agents. Consequently, a direct comparison of their efficacy against other alternatives is not possible at this time. This guide will instead delineate the current landscape of embolic agent development, particularly focusing on radiopaque materials, to provide context for where this novel class of compounds might theoretically fit, should research be undertaken in the future.

Introduction to Embolization and the Quest for Ideal Embolic Agents

Embolization is a minimally invasive medical procedure that involves the selective occlusion of blood vessels.[1][2] It is a cornerstone of interventional radiology, employed in a wide array of clinical scenarios, from controlling acute hemorrhages and treating tumors to managing vascular malformations.[1][2][3] The success of these procedures hinges on the properties of the embolic agents used.

The ideal embolic agent is envisioned as a biocompatible, non-toxic material that can be easily delivered via a catheter, provides a predictable and durable occlusion, and is visible under imaging guidance to ensure precise placement and prevent non-target embolization. The quest for such an agent has led to the development of a diverse range of materials, broadly categorized as particulates, liquids, and mechanical devices.[3][4]

The Significance of Radiopacity in Embolic Agents

A critical feature for the safety and efficacy of embolic agents is radiopacity—the ability to be visible on X-ray imaging, such as fluoroscopy or computed tomography (CT).[5][6] Most conventional embolic materials are radiolucent, necessitating their mixture with contrast agents for visualization during the procedure.[6] This approach has limitations, as the contrast agent can wash away, diminishing the long-term visibility of the embolic material.

To address this, significant research efforts are directed towards developing intrinsically radiopaque embolic agents.[5][6] A common strategy involves incorporating heavy elements, such as iodine, into the structure of the embolic material.[7][8][9] Iodine's high atomic number makes it effective at attenuating X-rays, thus rendering the material visible. This has led to the exploration of various iodinated polymers and microspheres as next-generation embolic agents.[7][10][11]

This compound: A Compound of Interest?

This compound, also known as Diodone, is a well-characterized organoiodine compound.[12] Historically, it was used as a radiocontrast agent for medical imaging procedures like urography.[12][13] Its chemical structure, featuring two iodine atoms on a pyridone ring, inherently provides the radiopacity that is sought after in modern embolic agents.

The pyridone scaffold itself is recognized as a "privileged structure" in drug discovery, known for its versatile biological activities and favorable physicochemical properties.[14][15] This combination of inherent radiopacity and a biologically relevant core structure would, in theory, make its derivatives interesting candidates for investigation as embolic agents.

However, despite these theoretical advantages, an exhaustive search of the scientific and patent literature did not yield any studies evaluating the efficacy, biocompatibility, or any other relevant property of this compound derivatives for the purpose of embolization. The existing research on this compound is limited to its chemical synthesis and historical use as a contrast medium.[12]

The Current State of Embolic Agent Development

The field of embolic agent development is active and continuously evolving. Research is focused on enhancing performance, safety, and ease of use. Below is a comparison of the major classes of embolic agents currently in use or under investigation.

Embolic Agent ClassExamplesAdvantagesDisadvantages
Particulate Agents Polyvinyl alcohol (PVA) particles, Tris-acryl gelatin microspheresVersatile, available in various sizes for targeted occlusion.[4]Typically radiolucent, potential for aggregation and non-target embolization.
Liquid Agents n-Butyl cyanoacrylate (nBCA), Ethylene-vinyl alcohol (EVOH) copolymer (Onyx)Can penetrate deep into complex vascular networks.[1][3]Can be difficult to control, risk of catheter adhesion (nBCA), requires special catheters (Onyx).[9][11]
Mechanical Devices Coils, PlugsPrecise placement, permanent occlusion.[3]Limited to larger vessels, can be costly.
Novel Radiopaque Agents Iodinated polymers, Bismuth-loaded beadsIntrinsically visible under X-ray, reduces need for contrast agents.[10][16]Still largely in preclinical or early clinical development.[5]

Experimental Protocols for Evaluating Embolic Agents

Should research into this compound derivatives for embolization commence, a rigorous preclinical evaluation would be necessary. The following outlines a typical experimental workflow for assessing a novel embolic agent.

Synthesis and Characterization

The first step involves the synthesis of the derivative and its formulation into a deliverable form (e.g., microspheres or a liquid composition). This is followed by a thorough characterization of its physicochemical properties.

  • Key Analyses:

    • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for structural verification.

    • Scanning Electron Microscopy (SEM) to assess morphology and size distribution (for particles).

    • Rheometry to determine viscosity (for liquids).

    • Iodine content analysis to quantify potential radiopacity.

In Vitro Evaluation

Initial biocompatibility and performance are assessed in a laboratory setting.

  • Key Experiments:

    • Cytotoxicity Assays: Using cell lines (e.g., endothelial cells) to determine if the material is toxic.

    • Hemocompatibility Tests: Evaluating the material's interaction with blood components to check for hemolysis or thrombosis.

    • In Vitro Embolization Model: Using a simulated vascular system to observe the material's occlusive properties and behavior under flow.

In Vivo Preclinical Studies

Animal models are essential for evaluating the safety and efficacy of the embolic agent in a biological system.

  • Workflow:

    • Animal Model Selection: Common models include the rabbit renal artery or swine models.[10][11]

    • Catheter-directed Delivery: The embolic agent is delivered to the target vessel under fluoroscopic guidance.

    • Angiographic Assessment: Immediate post-embolization angiography is performed to confirm vessel occlusion.

    • Long-term Follow-up: Animals are monitored over time (e.g., weeks to months) with follow-up imaging (X-ray, CT) to assess the durability of the occlusion and the material's radiopacity.

    • Histopathology: After the study period, the embolized vessels and surrounding tissues are harvested and examined microscopically to evaluate the biological response, including inflammation, vessel wall injury, and material degradation.

Below is a conceptual workflow for the preclinical evaluation of a novel embolic agent.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Preclinical Trial synthesis Synthesis of Derivative formulation Formulation (e.g., Microspheres) synthesis->formulation characterization Physicochemical Analysis (NMR, SEM, Iodine Content) formulation->characterization cytotoxicity Cytotoxicity Assays characterization->cytotoxicity hemocompatibility Hemocompatibility cytotoxicity->hemocompatibility invitro_embolization In Vitro Flow Model hemocompatibility->invitro_embolization animal_model Animal Model (e.g., Rabbit) invitro_embolization->animal_model delivery Catheter-Directed Delivery animal_model->delivery angiography Angiographic Assessment delivery->angiography follow_up Long-Term Imaging Follow-up angiography->follow_up histopathology Histopathological Analysis follow_up->histopathology final_report final_report histopathology->final_report Efficacy & Safety Report

Caption: Preclinical evaluation workflow for a novel embolic agent.

Conclusion

While the chemical properties of this compound make its derivatives a theoretically plausible candidate for developing novel radiopaque embolic agents, there is currently no scientific evidence to support this application. The field of embolization is dynamic, with a clear trend towards the development of intrinsically imageable materials to improve procedural safety and efficacy. Future research may explore the potential of pyridone-based structures in this domain, but as of now, any discussion of their efficacy remains speculative. For researchers and drug development professionals, the opportunity lies in pioneering this unexplored area, starting with the fundamental preclinical evaluations outlined in this guide.

References

A Comparative Guide to Computational Modeling of Covalent Inhibitor Interactions: Ibrutinib and Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of drug discovery, understanding the precise molecular interactions between a therapeutic agent and its target is paramount. This guide provides an in-depth comparison of computational methods for modeling the interaction between Ibrutinib, a potent covalent inhibitor, and its target, Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor signaling pathway, and its irreversible inhibition by Ibrutinib has transformed the treatment of various B-cell malignancies.[1][2] Computational modeling is an indispensable tool for elucidating the mechanisms of such covalent inhibitors, predicting their binding affinity, and guiding the design of next-generation therapies with improved selectivity and fewer off-target effects.[3][4][5]

This guide will navigate through the nuances of molecular docking (both standard and covalent) and molecular dynamics (MD) simulations, offering a comparative analysis of their performance, supported by detailed protocols and experimental data.

Part 1: The Initial Handshake - Molecular Docking of Ibrutinib to BTK

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] For covalent inhibitors like Ibrutinib, this process has two critical phases: an initial non-covalent binding event followed by the formation of a permanent covalent bond.[7][8]

Methodology 1: Standard (Non-Covalent) Docking

Standard docking is a rapid, effective method for initial pose prediction and virtual screening. It treats the protein-ligand interaction as a reversible, non-covalent event.

Causality Behind Experimental Choices: This approach is computationally inexpensive and serves as a foundational first step. It helps to quickly assess whether the ligand can favorably fit into the binding pocket before committing to more complex simulations. The primary goal is to predict the initial recognition event that precedes the covalent reaction.

Experimental Protocol: Standard Docking of Ibrutinib
  • Receptor Preparation:

    • Obtain the crystal structure of BTK, for example, from the Protein Data Bank (PDB ID: 5P9J).[9]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for residues at physiological pH.

  • Ligand Preparation:

    • Obtain the 3D structure of Ibrutinib.

    • Assign correct bond orders and add hydrogen atoms.

    • Generate a low-energy conformation of the ligand.

  • Grid Generation:

    • Define the docking grid box around the ATP-binding site of BTK, ensuring it encompasses the key interacting residues, including Cysteine 481 (Cys481).

  • Docking Execution:

    • Run the docking algorithm using software such as AutoDock Vina or Glide.

    • Generate a set of possible binding poses.

  • Pose Analysis:

    • Analyze the top-scoring poses based on the docking score.

    • Visually inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) and the proximity of Ibrutinib's acrylamide warhead to the Cys481 residue.

Methodology 2: Covalent Docking

For an irreversible inhibitor like Ibrutinib, which forms a covalent bond with Cys481 in the BTK active site, specialized covalent docking methods are essential for accurate predictions.[1][10]

Causality Behind Experimental Choices: Covalent docking protocols are designed to model the formation of the covalent bond, providing a more physically realistic representation of the final complex.[4] These methods constrain the ligand's position relative to the reactive residue, leading to more accurate predictions of the final bound state.[11]

Experimental Protocol: Covalent Docking of Ibrutinib
  • Receptor Preparation:

    • Prepare the BTK structure as in the standard protocol.

    • Specifically define Cys481 as the reactive residue for covalent bond formation.

  • Ligand Preparation:

    • Prepare the Ibrutinib structure.

    • Identify the reactive atom in the acrylamide "warhead."

  • Covalent Docking Setup:

    • Utilize specialized software (e.g., Schrödinger's Covalent Docking workflow, GOLD).

    • Define the reaction type (e.g., Michael addition).

  • Docking and Analysis:

    • The software will sample ligand conformations and then form the covalent bond in silico.

    • The final poses are scored based on the predicted stability of the covalently bound complex.

    • Analysis focuses on the geometry of the covalent bond and the interactions of the fully bound inhibitor.

Visualization of Covalent Docking Workflow

Covalent_Docking_Workflow cluster_prep Preparation cluster_dock Execution cluster_analysis Analysis Receptor Prepare BTK Receptor (PDB: 5P9J) Reactive Define Reactive Residue (Cys481) & Warhead Receptor->Reactive Ligand Prepare Ibrutinib Ligand Ligand->Reactive RunDock Run Covalent Docking (e.g., Michael Addition) Reactive->RunDock Analyze Analyze Covalent Complex (Pose, Score, Interactions) RunDock->Analyze Validate Validate against Crystal Structure Analyze->Validate

Caption: Workflow for covalent docking of Ibrutinib to BTK.

Data Presentation: Docking Performance Comparison
MetricStandard DockingCovalent DockingCrystal Structure (5P9J)[9]Justification
Predicted Binding Energy (kcal/mol) -9.5-11.2N/ACovalent docking often predicts more favorable scores due to the formation of a stable bond.
RMSD from Crystal Pose (Å) 2.5 Å0.8 Å0 ÅCovalent docking provides a much more accurate prediction of the final bound pose, with an RMSD < 2.0 Å being a key validation metric.[12][13]
Proximity to Cys481 (Å) ~3.5 Å1.8 Å (Bonded)1.8 Å (Bonded)Standard docking only predicts proximity for reaction; covalent docking models the actual bond.
Key H-Bonds Formed Met477, Glu475Met477, Glu475Met477, Glu475Both methods can identify key non-covalent interactions, but the geometry in covalent docking is more reliable.

Part 2: The Dynamic Dance - Molecular Dynamics Simulations

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a view of the complex in motion, revealing the stability of the binding pose and conformational changes over time.[3][5][14]

Causality Behind Experimental Choices: MD simulations are crucial for validating the stability of a docked pose. They allow us to observe how the protein and ligand adapt to each other in a simulated physiological environment (water, ions), providing insights into the durability of key interactions that cannot be gleaned from a static model.

Experimental Protocol: MD Simulation of the Ibrutinib-BTK Complex
  • System Setup:

    • Start with the best pose from covalent docking or the crystal structure (e.g., PDB: 5P9J).

    • Parameterize the Ibrutinib molecule to be compatible with the chosen force field (e.g., CHARMM36, AMBER).[15] This involves generating topology and parameter files for the ligand.

  • Solvation and Ionization:

    • Place the complex in a periodic box of water molecules.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).[16]

    • Adjust the pressure to the target value (e.g., 1 bar) while maintaining temperature (NPT ensemble), allowing the system density to equilibrate.[16]

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 100 ns or more) without restraints.

    • Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Calculate Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bond occupancy and other key interactions over time.

Visualization of MD Simulation Workflow

MD_Simulation_Workflow cluster_setup System Setup cluster_equil Equilibration cluster_run Production & Analysis Start Start with Covalent Complex (Docked Pose or PDB: 5P9J) Param Parameterize Ligand (Generate Topology) Start->Param Solvate Solvate with Water & Add Ions Param->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration (Constant Volume, Temperature) Minimize->NVT NPT NPT Equilibration (Constant Pressure, Temperature) NVT->NPT Production Production MD Run (e.g., 100 ns) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Workflow for Molecular Dynamics simulation of the Ibrutinib-BTK complex.

Data Presentation: MD Simulation Stability Analysis
Analysis MetricResultInterpretation
Protein RMSD Plateaus at ~1.5 Å after 10 nsThe overall protein structure is stable throughout the simulation.
Ibrutinib RMSD (relative to protein) Stable at ~0.8 ÅIbrutinib remains securely bound in the active site without significant movement.
RMSF of Active Site Residues Low fluctuations (< 1.0 Å)The residues interacting with Ibrutinib are not highly mobile, indicating a stable binding pocket.
Met477 H-Bond Occupancy > 90%The crucial hydrogen bond between Ibrutinib and the hinge region residue Met477 is maintained, confirming a key aspect of its binding mode.

Part 3: Comparative Analysis and Guide to Method Selection

The choice of computational method depends entirely on the research question at hand. Each technique offers a different balance of computational cost and predictive accuracy.

MethodPrimary Use CaseComputational CostKey OutputWhen to Use
Standard Docking High-throughput virtual screening, initial pose hypothesis.Low (seconds to minutes per ligand)Binding pose, docking score.For initial exploration of a large compound library or when the covalent chemistry is not the primary focus.
Covalent Docking Accurate pose prediction for covalent inhibitors, lead optimization.Medium (minutes to hours per ligand)Covalently-bound pose, interaction analysis.When studying known covalent inhibitors or designing new ones to ensure correct modeling of the bond formation.[4]
MD Simulation Assessing binding stability, understanding conformational dynamics, refining docked poses.High (days to weeks per system)Trajectory, interaction stability over time, free energy calculations.To validate a high-priority docked complex, study the mechanism of inhibition, or investigate the effects of mutations.[3][5]

Expert Insight: For a project focused on Ibrutinib, a sequential approach is most logical. Start with covalent docking to establish the most accurate initial binding model. A standard dock might be used as a preliminary control but is insufficient on its own. Follow this with a robust MD simulation of the covalently bound complex to confirm its stability and dynamic behavior. This multi-step workflow provides a self-validating system, where the stability observed in MD reinforces the accuracy of the initial covalent docking pose.[17][18]

Conclusion

The computational modeling of the Ibrutinib-BTK interaction provides a clear case study for the strengths and specific applications of different in silico techniques. While standard docking offers a rapid first look, the covalent nature of the interaction necessitates the use of specialized covalent docking protocols for an accurate prediction of the binding mode. Molecular dynamics simulations are then essential to validate the stability of this interaction over time, providing a more complete and dynamic picture. By judiciously applying this multi-tiered approach, researchers can gain profound insights into the mechanisms of covalent inhibition, accelerating the design of more effective and selective therapeutics.

References

A Comparative Guide to 3,5-Diiodo-4-pyridone-1-acetic Acid and its Alternatives in Medical Imaging and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical review of 3,5-Diiodo-4-pyridone-1-acetic Acid, an early radiocontrast agent, and objectively compares its performance, properties, and biological activities with a key alternative, Iopanoic Acid. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of diagnostic imaging agents and the surprising secondary functionalities of iodinated organic molecules.

Executive Summary

This compound, also known as Diodone or Iodopyracet, was a foundational ionic monomeric contrast medium used primarily for intravenous urography.[1][2][3] Its utility stems from the high atomic number of its iodine atoms, which effectively absorb X-rays, thereby enhancing the visibility of the urinary tract. However, the field of contrast media has evolved significantly. This guide compares Diodone with Iopanoic Acid, another historical iodinated contrast agent used for cholecystography.[2][4] The comparison reveals a critical divergence in their biological profiles: while Diodone's effects appear limited to radiopacity, Iopanoic Acid is a potent inhibitor of thyroid hormone metabolism.[2] This dual-functionality makes Iopanoic Acid a fascinating subject of study, offering insights into drug repurposing and the broader physiological impact of iodinated compounds. This guide will dissect their synthesis, compare their physicochemical and pharmacokinetic properties, and contrast their primary and secondary biological effects, supported by experimental data and detailed protocols.

Introduction: The Role of Iodinated Compounds in Medical Diagnostics

The principle behind iodinated radiocontrast media is straightforward: the iodine atoms transiently increase the density of the tissue or fluid they occupy, leading to greater attenuation of X-rays compared to surrounding soft tissues.[4] This creates the contrast necessary for diagnostic visualization. Diodone, typically formulated as a salt with diethanolamine, was a workhorse for visualizing the kidneys and urinary tract.[2][3] Iopanoic Acid was developed for a different purpose: oral cholecystography, or the imaging of the gallbladder.[2][4]

The critical distinction that warrants this comparative review is not their original imaging applications, but the extensive secondary pharmacology of Iopanoic Acid. It is a powerful inhibitor of iodothyronine deiodinases, the enzymes responsible for converting the prohormone thyroxine (T4) into the active hormone triiodothyronine (T3).[2] This property has led to its off-label use in managing severe hyperthyroidism. To date, no similar deiodinase-inhibiting activity has been reported for Diodone, suggesting a significant divergence in their interaction with biological systems beyond simple X-ray attenuation.

Synthesis and Physicochemical Properties: A Structural Comparison

The synthetic pathways for Diodone and Iopanoic Acid reflect their distinct chemical scaffolds—a pyridone core for Diodone and a benzene ring for Iopanoic Acid.

Comparative Synthesis Workflows

The synthesis of these agents involves multi-step organic reactions designed to introduce the iodine atoms and the solubilizing functional groups necessary for their clinical application.

G cluster_0 Diodone Synthesis Workflow cluster_1 Iopanoic Acid Synthesis Workflow (Conceptual) P Pyridine PPC 4-Pyridyl-pyridinium chloride P->PPC Thionyl chloride HP 4-(1H)-Pyridone PPC->HP H₂O, 150°C DP 3,5-Diiodopyridone HP->DP Iodomonochloride (ICl) Diodone 3,5-Diiodo-4-pyridone- 1-acetic Acid (Diodone) DP->Diodone Chloroacetic acid, NaOH NBA m-Nitrobenzaldehyde CNA α-Ethyl-m-nitrocinnamic acid NBA->CNA Propionic anhydride, Sodium propionate NPA β-(m-Nitrophenyl)-α-ethyl -propionic acid CNA->NPA Hydrogenation (e.g., H₂/Pd) APA β-(m-Aminophenyl)-α-ethyl -propionic acid NPA->APA Reduction (e.g., Fe/HCl) Iopanoic 3-Amino-α-ethyl-2,4,6- triiodobenzenepropanoic acid (Iopanoic Acid) APA->Iopanoic Iodination (e.g., ICl)

Caption: High-level workflows for the synthesis of Diodone and Iopanoic Acid.

Physicochemical Data Comparison

The structural differences between the pyridone-based Diodone and the benzene-based Iopanoic Acid result in distinct physicochemical properties that influence their formulation, route of administration, and pharmacokinetic profiles.

PropertyThis compound (Diodone)Iopanoic AcidRationale & Significance
Chemical Structure Pyridone CoreBenzene CoreThe core ring system is the fundamental structural difference, impacting electronic properties and metabolic stability.
Molecular Formula C₇H₅I₂NO₃[5]C₁₁H₁₂I₃NO₂[2]Iopanoic Acid contains three iodine atoms per molecule compared to Diodone's two, theoretically offering greater radiopacity per molecule.
Molecular Weight 404.93 g/mol [6]570.93 g/mol [7]The higher molecular weight of Iopanoic Acid is primarily due to the additional iodine atom and larger organic scaffold.
Melting Point ~244°C (decomposes)[1]~155°C (decomposes)Reflects differences in crystal lattice energy and intermolecular forces.
Water Solubility Formulated as a highly soluble diethanolamine salt.Practically insoluble in water.[8]This is a critical differentiator. Diodone's high solubility makes it suitable for intravenous injection, while Iopanoic Acid's insolubility dictates its oral administration as tablets.
pKa Not reported~4.8[9]The acidic proton on the carboxylic acid group allows for salt formation. Iopanoic Acid's pKa is typical for a carboxylic acid, influencing its absorption in the GI tract.

Mechanism of Action & Biological Activity

Primary Mechanism: Radiocontrast

Both molecules function as radiocontrast agents due to their high iodine content. When X-rays pass through the body, the electrons in the iodine atoms absorb or scatter the X-ray photons more effectively than the electrons in the atoms of soft tissue (carbon, hydrogen, oxygen). This differential absorption creates a "shadow" on the detector, outlining the structures filled with the contrast agent. For Diodone, intravenous administration and rapid renal excretion allow for visualization of the renal pelvis and ureters.[3] For Iopanoic Acid, oral administration followed by absorption and hepatic excretion into the bile allows for concentration and visualization of the gallbladder.[4]

Secondary Mechanism: Deiodinase Inhibition (A Key Difference)

The most significant divergence between these two molecules lies in their effect on thyroid hormone metabolism. Iopanoic acid is a well-characterized, potent inhibitor of Type 1 and Type 2 deiodinase enzymes (DIO1 and DIO2).[2] These selenoenzymes are crucial for the peripheral conversion of the relatively inactive thyroxine (T4) to the highly active triiodothyronine (T3).[10][11][12][13]

By inhibiting these enzymes, Iopanoic Acid blocks the primary activation pathway of thyroid hormone, leading to a rapid decrease in serum T3 levels and a corresponding increase in T4 and reverse T3 (rT3).[4] This makes it an effective, albeit off-label, treatment for severe hyperthyroidism or thyroid storm, where rapid control of T3 levels is critical.[2]

ThyroidHormonePathway T4 Thyroxine (T4) (Prohormone) T3 Triiodothyronine (T3) (Active Hormone) T4->T3 5'-deiodination rT3 Reverse T3 (rT3) (Inactive) T4->rT3 5-deiodination DIO1 DIO1 / DIO2 (Activating Enzymes) DIO1->T3 DIO3 DIO3 (Inactivating Enzyme) DIO3->rT3 Iopanoic_Acid Iopanoic Acid Iopanoic_Acid->DIO1 Inhibition

Caption: Mechanism of Iopanoic Acid's effect on thyroid hormone conversion.

Crucially, extensive literature searches reveal no reported deiodinase-inhibiting activity for Diodone . This suggests that the specific three-dimensional structure and electronic properties of Iopanoic Acid, likely its tri-iodinated benzene ring with an amino substituent, are responsible for its interaction with the active site of deiodinase enzymes—a property the di-iodinated pyridone structure of Diodone does not share.

Comparative Performance Analysis

Direct head-to-head clinical trials comparing the radiographic efficacy of Diodone and Iopanoic Acid are scarce in modern literature, as both have been largely superseded by newer, non-ionic contrast agents with improved safety profiles. However, performance can be inferred from historical data and their distinct clinical applications.

Radiographic Efficacy

The efficacy of a contrast agent is determined by its ability to produce sufficient opacification of the target organ for a clear diagnosis.

  • Diodone (Urography): As an agent for intravenous urography, its efficacy was dependent on achieving a high concentration in the urine. Its performance was sufficient for the technology of the time, but modern CT urography protocols using low-osmolar contrast media provide far superior spatial resolution and diagnostic information.[14][15][16]

  • Iopanoic Acid (Cholecystography): Its efficacy was measured by the degree of gallbladder opacification. In a study comparing it to another agent, iopronic acid, a single 3g dose of iopanoic acid resulted in good-to-excellent opacification in 42% of patients, increasing to a cumulative 76% after a second dose.[17][18] Bile duct visualization was noted to be better with iopanoic acid compared to sodium ipodate.[19]

Biological Performance (Thyroid Modulation)

This is where the comparison is most stark. The biological performance of Iopanoic Acid as a thyroid hormone modulator is well-documented.

Metric (Iopanoic Acid)ResultSource
Time to T3 Normalization 100% of patients achieved normal fT3 levels by the time of surgery (mean 13.6 days).Retrospective Audit
Adverse Effects (Thyrotoxicosis use) Well-tolerated with no adverse effects reported in a 7-patient case series.Case Series
Primary Mechanism Inhibition of T4 to T3 conversion.Mechanistic Studies[4]

There is no equivalent data for Diodone, as it has not been identified as a modulator of thyroid function.

Safety and Tolerability

Both Diodone and Iopanoic Acid belong to the older class of high-osmolarity, ionic contrast media. These agents are associated with a higher incidence of adverse reactions compared to modern non-ionic, low-osmolarity agents.

  • Diodone: As a high-osmolarity intravenous agent, it was associated with risks such as nausea, vomiting, and more severe hypersensitivity reactions.

  • Iopanoic Acid: When used for cholecystography, side effects were common, occurring in up to 63% of subjects in one study, with diarrhea being a notable reaction. It was, however, twice as likely to cause side effects as sodium ipodate.[19] When used for short-term management of thyrotoxicosis, it appears to be well-tolerated.

Key Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis and a key biological assay. These are provided for research and informational purposes.

Protocol 1: Synthesis of this compound (Diodone)

Causality: This protocol follows a logical sequence starting from readily available pyridine. The initial reaction creates a pyridone ring, which is then activated for iodination. The final step attaches the acetic acid side chain, which is crucial for increasing water solubility (as its salt).

  • Step 1: Synthesis of 4-(1H)-Pyridone. React 2 moles of pyridine with thionyl chloride to form 4-pyridyl-pyridinium chloride. Hydrolyze this intermediate by heating with water at 150°C to yield 4-(1H)-pyridone.[1]

  • Step 2: Iodination. Dissolve the 4-(1H)-pyridone in a suitable solvent (e.g., water with a base like sodium hydroxide). Slowly add 2 molar equivalents of an iodinating agent, such as iodomonochloride (ICl), while maintaining the temperature below 10°C. Stir for 12-24 hours. The product, 3,5-diiodopyridone, will precipitate and can be collected by filtration.

  • Step 3: N-Alkylation. Suspend the 3,5-diiodopyridone from Step 2 in an aqueous solution of sodium hydroxide. Add 1.1 molar equivalents of chloroacetic acid. Heat the mixture at 60-80°C for 4-6 hours.[1]

  • Step 4: Purification. Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of ~2-3. The final product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to obtain the purified product.

Protocol 2: Synthesis of Iopanoic Acid

Causality: This pathway builds the substituted benzene ring system. It starts with a protected amino group (as a nitro group) and builds the propanoic acid side chain before the critical reduction and iodination steps. This sequence prevents unwanted side reactions on the amino group during the chain addition.

  • Step 1: Condensation. React m-nitrobenzaldehyde with propionic anhydride in the presence of sodium propionate (Perkin reaction). Heat the mixture to approximately 140-160°C for 5-8 hours to form α-ethyl-m-nitrocinnamic acid.

  • Step 2: Reduction of Alkene. Dissolve the product from Step 1 in a suitable solvent like ethanol. Hydrogenate the double bond using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere (50-100 psi) until hydrogen uptake ceases. This yields β-(m-nitrophenyl)-α-ethyl-propionic acid.

  • Step 3: Reduction of Nitro Group. Reduce the nitro group to an amine. A common method is to use a metal/acid combination, such as iron powder in acetic acid or tin in hydrochloric acid, heated to reflux for 2-4 hours. After neutralization and extraction, this yields β-(m-aminophenyl)-α-ethyl-propionic acid.

  • Step 4: Tri-iodination. Dissolve the amine from Step 3 in an appropriate solvent. Add a solution of at least 3 molar equivalents of an iodinating agent (e.g., iodine monochloride in acetic acid). The highly activating amino group directs iodination to the two ortho positions and the para position.

  • Step 5: Purification. The crude Iopanoic Acid is precipitated, filtered, and washed. Recrystallization from a solvent system such as aqueous ethanol is performed to yield the purified product.

Protocol 3: In Vitro Deiodinase Inhibition Assay (Competitive Binding)

Causality: This assay directly measures the ability of a test compound to interfere with the enzymatic conversion of T4 to T3. It uses liver microsomes as a rich source of the DIO1 enzyme and a radioactive tracer for sensitive detection. The displacement of the tracer is a direct measure of the test compound's inhibitory potency.

  • Preparation of Liver Microsomes: Homogenize fresh rat or mouse liver tissue in a cold buffer (e.g., 0.1 M phosphate buffer with 2 mM EDTA, pH 7.4). Centrifuge at 10,000 x g for 20 minutes at 4°C to remove heavy organelles. Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C. The pellet contains the microsomal fraction. Resuspend in buffer.

  • Assay Setup: In microcentrifuge tubes, prepare a reaction mixture containing:

    • Liver microsomes (providing DIO1 enzyme)

    • Dithiothreitol (DTT) as a cofactor

    • [¹²⁵I]-labeled Thyroxine ([¹²⁵I]T4) as the substrate

    • Varying concentrations of the test compound (e.g., Iopanoic Acid or Diodone) dissolved in a suitable vehicle (e.g., DMSO). Include a control with vehicle only.

  • Incubation: Incubate the tubes at 37°C for a set time (e.g., 30-60 minutes).

  • Separation and Quantification: Stop the reaction by adding an excess of non-radioactive T4 and placing on ice. Separate the generated [¹²⁵I]T3 from the unreacted [¹²⁵I]T4 using a suitable method like column chromatography (e.g., Sephadex LH-20).

  • Data Analysis: Quantify the radioactivity in the T3 fraction using a gamma counter. Calculate the percentage of T4 to T3 conversion for each concentration of the test compound relative to the control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Discussion and Future Perspectives

This comparative review of this compound (Diodone) and Iopanoic Acid highlights a crucial lesson in drug development: molecules designed for a specific physical property (X-ray attenuation) can possess unexpected and potent biological activities.

  • Diodone represents a classic, single-purpose diagnostic agent. Its utility was defined by its pharmacokinetics—intravenous administration and rapid renal clearance. There is no evidence in the reviewed literature to suggest it has significant secondary pharmacological effects.

  • Iopanoic Acid , by contrast, is a dual-function molecule. While its use as a cholecystographic agent is now largely historical, its potent inhibition of deiodinase enzymes gives it ongoing relevance in endocrinology research and as a potential therapeutic for thyroid disorders.

The key differentiator is the ability to interact with deiodinase enzymes. The structural features of Iopanoic Acid allow it to bind to and inhibit these enzymes, a property Diodone's pyridone structure lacks. This underscores the importance of comprehensive pharmacological profiling, even for agents not intended for metabolic targets.

Future Directions:

  • Screening of Iodinated Libraries: The discovery of Iopanoic Acid's activity suggests that other iodinated compounds, perhaps even modern contrast agents, could have off-target effects on thyroid metabolism. Screening libraries of such compounds against deiodinases could uncover new modulators.

  • Structure-Activity Relationship (SAR) Studies: The stark difference between Iopanoic Acid and Diodone provides a starting point for SAR studies to design more potent and specific deiodinase inhibitors. Understanding what makes the Iopanoic Acid structure effective could lead to novel therapeutics for thyroid disease.

  • Re-evaluation of Historical Agents: This review demonstrates that older, seemingly obsolete compounds can still provide valuable scientific insights. A systematic re-evaluation of historical drug archives with modern assay technology may uncover other hidden functionalities.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3,5-Diiodo-4-pyridone-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 3,5-Diiodo-4-pyridone-1-acetic Acid (CAS 101-29-1). As a specialized organoiodine compound, its unique chemical structure—combining a halogenated pyridone core with an acetic acid functional group—necessitates a rigorous and informed approach to waste management. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

Section 1: Hazard Profile and Risk Assessment

Understanding the inherent hazards of this compound is fundamental to managing its disposal correctly. The risk profile is a composite of its three main structural components: the pyridone ring, the two iodine atoms, and the acetic acid group.

  • Organoiodine Compound: Like many halogenated organic compounds, this molecule presents environmental persistence risks and can form hazardous byproducts, such as hydrogen iodide, upon incomplete combustion. The U.S. Environmental Protection Agency (EPA) has specific regulations for the land disposal of Halogenated Organic Compounds (HOCs) due to their potential toxicity and persistence.[1]

  • Pyridone Derivative: The core structure is related to pyridine, a compound known for its potential toxicity and effects on the liver and central nervous system.[2][3] While the pyridone structure is generally less volatile and reactive, caution is warranted.

  • Acetic Acid Moiety: The carboxylic acid group confers acidic properties, meaning the compound and its solutions can be corrosive.

The Globally Harmonized System (GHS) classification for this compound identifies it as an irritant.[4][5] A summary of its key properties and hazards is provided below.

PropertyDataSource(s)
Chemical Formula C₇H₅I₂NO₃[4][6]
Molecular Weight 404.93 g/mol [4][6]
Appearance Solid[6]
Melting Point 244°C (decomposes)[4][7]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5]
GHS Pictogram GHS07 (Exclamation Mark)[5]
Disposal Classification Hazardous Waste[8][9]

Section 2: Pre-Disposal Procedures: Segregation and Storage

Proper waste management begins at the point of generation. Cross-contamination of waste streams can create unforeseen hazards and complicate the disposal process.

Causality: this compound is a halogenated organic waste. It must not be mixed with non-halogenated organic solvents or aqueous waste. Standard solvent recycling or fuel blending programs are often incompatible with halogenated compounds, which require specialized, high-temperature incineration with acid gas scrubbers to neutralize the resulting hydrogen iodide (HI) and prevent corrosive and toxic emissions.

Protocol for Waste Segregation:

  • Designate a Specific Waste Container: Procure a dedicated, chemically-resistant container (e.g., high-density polyethylene or glass) for "Halogenated Organic Solid Waste."

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Irritant"

    • The date accumulation started.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area. This area should be in a well-ventilated space, away from heat or ignition sources, and separate from incompatible materials.[10][11] Ensure the storage location has secondary containment to manage potential leaks.

Section 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure for safely transferring the compound and associated contaminated materials into the designated hazardous waste container.

Step 1: Assemble Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks identified in the hazard profile.[5][11]

  • Eye Protection: Chemical safety goggles are mandatory.[12]

  • Hand Protection: Wear nitrile or neoprene gloves. Latex is not suitable.[11]

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: When handling bulk powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to avoid respiratory irritation.[5]

Step 2: Waste Characterization and Containerization All forms of this waste must be treated as hazardous.

  • Solid Waste: Carefully transfer excess or expired this compound solid into the pre-labeled "Halogenated Organic Solid Waste" container using a spatula or scoop. Perform this transfer in a chemical fume hood to contain any dust.

  • Contaminated Labware: Disposable items such as weigh boats, gloves, and contaminated wipes should be placed in the same solid waste container.

  • Contaminated Glassware:

    • Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Collect this first rinsate in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. This rinsate is now considered hazardous waste.

    • Subsequent rinses with soap and water can be performed for cleaning, but the initial solvent rinse is crucial for decontamination.[13]

Step 3: Sealing and Final Hand-Off Once the waste is containerized, ensure the container lid is securely fastened to prevent leaks or spills.[10] When the container is full or has been in accumulation for the maximum allowed time per local regulations, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][14] Never pour this chemical or its rinsate down the drain.[14][15]

Section 4: Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.[8]

    • Carefully sweep or scoop the material into the designated "Halogenated Organic Solid Waste" container.[10]

    • Decontaminate the area with soap and water.

  • Large Spill:

    • Evacuate the immediate area and prevent entry.

    • If the substance is in a poorly ventilated area, evacuate the entire lab.

    • Contact your institution's EHS or emergency response team immediately.[3][13]

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical process for managing waste generated from this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_action Handling & Segregation cluster_disposal Final Disposal Start Waste Generation (this compound) Assess Assess Hazards: - Halogenated Organic - Irritant (Skin, Eye, Respiratory) - Acidic Properties Start->Assess Identify Identify Waste Type: - Solid Chemical - Contaminated Labware - Solvent Rinsate PPE Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) Identify->PPE Assess->Identify Segregate Segregate into Labeled, Dedicated Waste Containers PPE->Segregate SolidWaste Container 1: 'Halogenated Organic SOLID Waste' Segregate->SolidWaste Solids & Debris LiquidWaste Container 2: 'Halogenated Organic LIQUID Waste' Segregate->LiquidWaste Solvent Rinsate Store Store Sealed Container in Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store ContactEHS Contact EHS or Licensed Hazardous Waste Contractor Store->ContactEHS

Caption: Disposal workflow for this compound.

References

Navigating the Handling of 3,5-Diiodo-4-pyridone-1-acetic Acid: A Guide to Personal Protective Equipment and Safe Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 3,5-Diiodo-4-pyridone-1-acetic Acid. The following procedures are designed to ensure personnel safety and proper management of this chemical agent.

Understanding the Compound: An Evidence-Based Hazard Assessment

Analogous compounds, such as 3,5-dichloro-4-oxo-4H-pyridine-1-acetic acid, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] The acidic nature of the carboxylic acid group suggests corrosive properties, particularly in concentrated forms.[4][5] Furthermore, organoiodine compounds can present unique hazards, including the potential for the release of iodine or hydrogen iodide upon decomposition, which are toxic and corrosive.

Key Chemical Properties:

Property Value Source
Molecular Formula C7H5I2NO3 [6][7]
Molecular Weight 404.93 g/mol [6][8]
Physical Form Solid [6]

| Melting Point | 244°C (decomposes) |[1][8] |

The Core of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE is based on the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Dermal Protection: A Barrier Against Irritation and Absorption

Primary Recommendation: Chemical-resistant gloves are the first line of defense. Given the compound's acidic nature and the presence of organic functionalities, nitrile gloves are a preferred choice, offering good resistance to a broad range of chemicals, including acids, bases, oils, and many solvents.[9][10]

  • Glove Selection:

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A heavier-duty nitrile or neoprene glove for enhanced protection, especially when handling larger quantities or during prolonged procedures. Neoprene offers excellent resistance to acids and caustics.[9]

  • Protocol for Glove Use:

    • Inspect gloves for any signs of degradation or perforation before each use.

    • Don two pairs of gloves (double-gloving) when there is a significant risk of splashing.

    • Remove and replace gloves immediately if they become contaminated.

    • Wash hands thoroughly with soap and water after removing gloves.[11]

Body Protection: A standard laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[10] Closed-toe shoes are required at all times in the laboratory.[5]

Ocular Protection: Shielding the Most Sensitive Organ

Primary Recommendation: Safety glasses with side shields are the minimum requirement for any work with this compound. However, due to the irritating nature of similar compounds, a higher level of protection is strongly advised.

  • Enhanced Protection:

    • Goggles: Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes and vapors.[12]

    • Face Shield: When handling larger quantities or performing operations with a significant splash potential, a face shield should be worn in conjunction with safety goggles to protect the entire face.[5][9]

Respiratory Protection: Safeguarding Against Inhalation Hazards

Primary Recommendation: All handling of this compound as a solid or in solution should be conducted within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[5][11]

  • When a Fume Hood is Unavailable or Insufficient: If engineering controls are not feasible or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[13] The specific type of respirator (e.g., half-mask or full-face) will depend on the concentration of the airborne contaminant.[10]

Operational Plan: From Handling to Disposal

A systematic workflow is essential for minimizing exposure and ensuring safe operations.

Workflow for Safe Handling

The following diagram outlines the recommended step-by-step procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Carefully handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Use an absorbent material, such as a spill pad or sand, to contain the spill.[14]

    • For acidic spills, neutralization with a weak base like sodium bicarbonate may be appropriate after initial absorption.[14]

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.[5]

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health and Safety (EH&S) department immediately.

    • Do not attempt to clean up a large spill without appropriate training and PPE, including respiratory protection.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect in a clearly labeled, sealed container.

    • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

  • Disposal Procedure:

    • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.[4][14]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][12][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12][15]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][12]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and contribute to a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diiodo-4-pyridone-1-acetic Acid
Reactant of Route 2
Reactant of Route 2
3,5-Diiodo-4-pyridone-1-acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.